Fluoropolyoxin L
Description
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Properties
Molecular Formula |
C16H22FN5O12 |
|---|---|
Molecular Weight |
495.37 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-2-[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C16H22FN5O12/c17-3-1-22(16(32)21-11(3)27)13-9(26)8(25)10(34-13)6(14(29)30)20-12(28)5(18)7(24)4(23)2-33-15(19)31/h1,4-10,13,23-26H,2,18H2,(H2,19,31)(H,20,28)(H,29,30)(H,21,27,32)/t4-,5-,6-,7+,8-,9+,10+,13+/m0/s1 |
InChI Key |
HMDJJEFEFWBAQL-ITJAGOAWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
"Fluoropolyoxin L" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoropolyoxin L is a synthetic nucleoside peptide antibiotic that belongs to the polyoxin (B77205) family. Polyoxins are naturally produced by Streptomyces cacaoi var. asoensis and are known for their potent antifungal activity through the inhibition of chitin (B13524) synthase.[1][2] this compound is a fluorinated analog of Polyoxin L, specifically containing a 5-fluorouracil (B62378) nucleobase in place of the uracil (B121893) moiety. While the parent polyoxins are primarily antifungal, this compound has demonstrated inhibitory activity against bacteria, including Escherichia coli and Streptococcus faecalis.[3][4] This dual activity makes it a compound of significant interest for further investigation in the development of novel antimicrobial agents.
Chemical Structure and Properties
The chemical structure of this compound is derived from Polyoxin L. Polyoxin L is a peptidyl nucleoside composed of a pyrimidine (B1678525) nucleoside linked to a dipeptide-like side chain. In this compound, the uracil base of Polyoxin L is replaced by 5-fluorouracil.
Deduced Chemical Structure of this compound:
Based on the known structure of Polyoxin L and the common practice of creating fluorinated analogs, the fluorine atom is positioned at the C5 position of the pyrimidine ring.
A definitive, published chemical structure diagram for this compound with CAS Number 50355-67-4 is not widely available in the searched literature. The structure presented here is inferred from the established structure of Polyoxin L and the nomenclature "Fluoro" and the molecular formula C16H22FN5O12.
Physicochemical and Biological Properties:
A summary of the known quantitative data for this compound is presented in Table 1. Due to the limited publicly available information, many properties are yet to be determined.
| Property | Value | Reference |
| CAS Number | 50355-67-4 | [5] |
| Molecular Formula | C16H22FN5O12 | MedChemExpress |
| Molecular Weight | 495.37 g/mol | MedChemExpress |
| Biological Activity | Inhibitory activity against Escherichia coli and Streptococcus faecalis | [3][4] |
| Purity | ≥98% (as commercially available) | [3][4] |
Mechanism of Action
The mechanism of action for the antibacterial properties of this compound is not yet fully elucidated. The parent compound, Polyoxin L, and other polyoxins are potent competitive inhibitors of chitin synthase, an enzyme essential for the biosynthesis of chitin, a key component of fungal cell walls.[6][7][8] This mode of action explains their antifungal activity.
Given that bacteria do not possess chitin, the antibacterial activity of this compound must involve a different target. It is hypothesized that it may inhibit an analogous process in bacterial cell wall synthesis or another essential metabolic pathway. The presence of the 5-fluorouracil moiety, a known inhibitor of thymidylate synthase involved in DNA synthesis, suggests a potential alternative or additional mechanism of action.[9][10][11]
Hypothesized Antibacterial Mechanism of Action Workflow:
Caption: Hypothesized workflow of this compound's antibacterial action.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound would likely follow a chemoenzymatic or a total synthesis approach, analogous to the synthesis of other polyoxin derivatives.[12][13][14] A potential synthetic route could involve the synthesis of the fluorinated nucleoside followed by coupling with the protected amino acid side chain.
General Synthetic Workflow Diagram:
Caption: A generalized workflow for the chemical synthesis of this compound.
Antibacterial Susceptibility Testing
Standard microdilution or disk diffusion methods can be employed to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Microdilution Assay Protocol:
-
Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., E. coli, S. faecalis) in a suitable broth medium to reach the logarithmic growth phase. Adjust the turbidity to a 0.5 McFarland standard.
-
Preparation of this compound dilutions: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include positive (no antibiotic) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Chitin Synthase Inhibition Assay (for Antifungal Activity Comparison)
To compare the activity of this compound with its parent compound, a chitin synthase inhibition assay can be performed using a fungal cell lysate.[6][15][16]
Non-Radioactive Chitin Synthase Inhibition Assay Workflow:
References
- 1. tandfonline.com [tandfonline.com]
- 2. Polyoxin B | C17H25N5O13 | CID 181352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enhancing the antibacterial activity of polymyxins using a nonantibiotic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polyoxins [drugfuture.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Polyoxin A, B, C, D, E, F, G, H, I, J, K, L, M - ケミカルバイオロジー グループ [cbrg.riken.jp]
- 9. 5-Fluorouracil | C4H3FN2O2 | CID 3385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 5-Fluorouracil | 51-21-8 [chemicalbook.com]
- 12. youtube.com [youtube.com]
- 13. Structure—Activity Relationships of Polymyxin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
Fluoropolyoxin L: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Core Mechanism of Action: Inhibition of Chitin (B13524) Synthase
The primary molecular target of Fluoropolyoxin L is chitin synthase (EC 2.4.1.16), a crucial enzyme in the fungal life cycle. Chitin synthase is a glycosyltransferase that polymerizes N-acetylglucosamine (GlcNAc) to form chitin, an essential structural component of the fungal cell wall. By inhibiting this enzyme, this compound disrupts the synthesis of new chitin, compromising the integrity of the cell wall. This leads to osmotic instability, particularly in growing regions of the hyphae, causing cell swelling, rupture, and ultimately, fungal cell death. This targeted action makes chitin synthase an attractive target for antifungal drug development, as chitin is absent in vertebrates.
The inhibitory action of polyoxins, including this compound, is highly specific to chitin synthase. This specificity arises from the structural similarity of the polyoxin (B77205) molecule to the enzyme's natural substrate, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc).
Biochemical Basis of Inhibition: Competitive Kinetics
This compound acts as a competitive inhibitor of chitin synthase. This mode of inhibition is characterized by the inhibitor molecule binding to the active site of the enzyme, thereby directly competing with the substrate (UDP-GlcNAc).
The key characteristics of this competitive inhibition are:
-
Reversible Binding: The inhibitor binds to the active site non-covalently and can be displaced by high concentrations of the substrate.
-
Increased Apparent Km: In the presence of this compound, a higher concentration of UDP-GlcNAc is required to achieve half-maximal reaction velocity (Vmax).
-
Unchanged Vmax: At saturating substrate concentrations, the effect of the competitive inhibitor can be overcome, and the enzyme can still reach its maximum velocity.
The consequence of this competitive inhibition is the accumulation of the substrate, UDP-GlcNAc, within the fungal cell, as its polymerization into chitin is blocked.
Visualizing the Mechanism of Action
The following diagram illustrates the chitin biosynthesis pathway and the specific point of inhibition by this compound.
Quantitative Data on Chitin Synthase Inhibition
While specific kinetic parameters for this compound are not extensively documented in publicly available literature, data from closely related polyoxins provide valuable insights into the potency of this class of inhibitors. The following table summarizes the inhibitory concentrations (IC50) and inhibitor constants (Ki) for Polyoxin B and Polyoxin D against chitin synthase from various fungal species.
| Compound | Organism | Enzyme | IC50 (µM) | Ki (µM) | Reference |
| Polyoxin B | Alternaria kikuchiana | Chitin Synthase | ~10-50 (growth) | - | [1] |
| Polyoxin D | Neurospora crassa | Chitin Synthase | - | 1.40 | [2] |
| Polyoxin B | Sclerotiorum | Chitin Synthase | 190 | - |
Note: The IC50 value for Polyoxin B against A. kikuchiana is for mycelial growth inhibition, which is a downstream effect of enzyme inhibition.
Experimental Protocols: Chitin Synthase Inhibition Assay
The following protocol is a representative method for determining the in vitro inhibitory activity of compounds like this compound against fungal chitin synthase. This non-radioactive assay is based on the detection of synthesized chitin using Wheat Germ Agglutinin (WGA).
Materials
-
Fungal mycelia (e.g., Sclerotinia sclerotiorum)
-
Phosphate-buffered saline (PBS)
-
Liquid nitrogen
-
Trypsin solution (80 µg/mL)
-
Soybean trypsin inhibitor (120 µg/mL)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Test compound (this compound) dissolved in DMSO
-
Assay premix: 3.2 mM CoCl2, 80 mM GlcNAc, 8 mM UDP-GlcNAc in Tris-HCl buffer
-
WGA-coated 96-well microtiter plates
-
Plate reader
Enzyme Preparation
-
Culture fungal mycelia in a suitable liquid medium (e.g., PDA broth) at 23°C for 36-48 hours.
-
Harvest the fungal cells by centrifugation at 3,000 x g for 10 minutes.
-
Wash the cell pellet twice with sterile ultrapure water.
-
Freeze the washed cells in liquid nitrogen and disrupt them by grinding to a fine powder.
-
Resuspend the cell powder in Tris-HCl buffer.
-
Activate the zymogenic form of chitin synthase by treating the cell extract with trypsin (80 µg/mL) at 30°C for 30 minutes.
-
Terminate the trypsin digestion by adding soybean trypsin inhibitor (120 µg/mL).
-
The resulting solution is the crude enzyme extract.
Inhibition Assay Procedure
-
Prepare serial dilutions of this compound in Tris-HCl buffer from a stock solution in DMSO.
-
To each well of a WGA-coated 96-well plate, add:
-
48 µL of the crude enzyme extract.
-
50 µL of the assay premix.
-
2 µL of the this compound dilution (or DMSO for the control).
-
-
Incubate the plate on a shaker at 30°C for 3 hours to allow for chitin synthesis and binding to the WGA-coated plate.
-
After incubation, wash the plate six times with ultrapure water to remove unbound reagents.
-
The amount of synthesized chitin can be quantified using a suitable detection method, such as a peroxidase-conjugated WGA and a colorimetric substrate, with absorbance read on a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow Visualization
The following diagram outlines the key steps in the chitin synthase inhibition assay.
Conclusion and Future Directions
This compound exerts its antifungal effect through the potent and specific competitive inhibition of chitin synthase. This disruption of cell wall biosynthesis is a well-validated mechanism for antifungal action. While the core mechanism is clearly understood from studies of related polyoxins, further research is required to elucidate the specific biochemical properties of this compound. Key areas for future investigation include:
-
Determination of Kinetic Constants: Precise determination of the IC50 and Ki values of this compound against chitin synthases from a range of pathogenic fungi.
-
Structural Biology: Co-crystallization of this compound with chitin synthase to understand the molecular interactions that govern its binding and inhibitory activity.
-
In Vivo Efficacy: Comprehensive studies to evaluate the antifungal activity of this compound in animal models of fungal infections.
This technical guide provides a foundational understanding of the mechanism of action of this compound, offering valuable information and protocols for researchers in the field of antifungal drug discovery and development.
References
Unveiling the Structural Nuances: A Comparative Analysis of Fluoropolyoxin L and Polyoxin L
For Immediate Release
A detailed examination of the structural distinctions between the antifungal agent Polyoxin (B77205) L and its fluorinated counterpart, Fluoropolyoxin L, reveals a targeted modification that significantly influences the molecule's properties. This technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of their structural differences, supported by comparative data and a visualization of the core structural alteration.
Core Structural Divergence: The Introduction of Fluorine
The fundamental difference between Polyoxin L and this compound lies in the substitution at the C-5 position of the uracil (B121893) nucleobase. In Polyoxin L, this position is occupied by a hydrogen atom. In contrast, this compound features a fluorine atom at this same C-5 position. This seemingly minor alteration introduces significant changes to the electronic and steric properties of the pyrimidine (B1678525) ring, which can, in turn, affect the molecule's biological activity and interaction with its target, chitin (B13524) synthase.
Below is a diagram illustrating this key structural modification.
Comparative Structural and Physicochemical Data
To facilitate a clear comparison, the following table summarizes the key structural and physicochemical properties of both compounds.
| Property | Polyoxin L | This compound | Reference |
| Molecular Formula | C16H23N5O12 | C16H22FN5O12 | |
| Molecular Weight | 493.38 g/mol | 511.37 g/mol | |
| Nucleobase | Uracil | 5-Fluorouracil (B62378) | |
| Substitution at C-5 | Hydrogen (H) | Fluorine (F) | |
| Core Backbone | Peptidyl nucleoside | Peptidyl nucleoside |
Experimental Protocols
The structural elucidation of the polyoxin family, including Polyoxin L, has been primarily achieved through a combination of chemical degradation and spectroscopic analysis. The synthesis of this compound involves the incorporation of a 5-fluorouracil moiety during the biosynthesis or chemical synthesis process.
General Methodology for Structural Determination of Polyoxins
-
Isolation and Purification: Polyoxins are typically isolated from the culture broth of Streptomyces cacaoi var. asoensis. Purification is achieved through a series of chromatographic techniques, including ion-exchange and gel filtration chromatography.
-
Acid Hydrolysis: To determine the constituent components, the purified polyoxin is subjected to acid hydrolysis. This breaks the peptide and glycosidic bonds, yielding the nucleobase, the sugar moiety, and the amino acid components.
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): Used to determine the connectivity of atoms and the stereochemistry of the molecule.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the molecular formula and the identity of the constituent parts.
-
Ultraviolet (UV) Spectroscopy: Used to identify the pyrimidine chromophore.
-
Synthesis of this compound
The introduction of the fluorine atom at the C-5 position of the uracil ring is the key step in the synthesis of this compound. This can be achieved through two primary routes:
-
Fermentation with a Modified Precursor: Feeding a culture of the polyoxin-producing microorganism with 5-fluorouracil can lead to the biosynthetic incorporation of the fluorinated nucleobase into the polyoxin structure.
-
Chemical Synthesis: A multi-step chemical synthesis can be employed, starting with 5-fluorouracil and coupling it with the appropriate sugar and amino acid components to build the final this compound molecule.
Logical Workflow for Comparative Analysis
The process of understanding the structural differences between these two compounds follows a logical progression.
Unveiling the Biological Profile of Fluoropolyoxin L: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoropolyoxin L stands as a notable, yet sparsely documented, member of the polyoxin (B77205) family of nucleoside antibiotics. While its parent compounds are well-recognized for their potent antifungal activity through the inhibition of chitin (B13524) synthase, specific data on the biological activity of this compound remains largely confined to foundational research. This guide synthesizes the available information on this compound, drawing necessary parallels from its better-studied relatives, to provide a comprehensive technical overview for the scientific community.
Core Biological Activity
This compound has been reported to exhibit inhibitory activity against the bacteria Escherichia coli and Streptococcus faecalis.[1] This antibacterial action distinguishes it from the primary antifungal profile of the broader polyoxin family. The production of 5-Fluoropolyoxin L is achieved through the fermentation of Streptomyces cacaoi supplemented with an organofluorine precursor, suggesting a biosynthetic pathway that incorporates fluorine into the polyoxin scaffold.[2]
Mechanism of Action: Inferences from the Polyoxin Family
The primary mechanism of action for the polyoxin family is the competitive inhibition of chitin synthase, a crucial enzyme in the biosynthesis of chitin, an essential component of fungal cell walls. This inhibition leads to disruption of cell wall integrity and ultimately, fungal cell death. While direct evidence for this compound's interaction with chitin synthase is not publicly documented, its structural similarity to other polyoxins strongly suggests a similar mode of action.
Signaling Pathway: Chitin Biosynthesis Inhibition
The following diagram illustrates the established signaling pathway for polyoxin-mediated inhibition of chitin synthesis. It is hypothesized that this compound follows a similar pathway.
Caption: Hypothesized mechanism of this compound as a competitive inhibitor of chitin synthase.
Quantitative Data Summary
As of the latest available information, specific quantitative data on the biological activity of this compound (e.g., IC50, Ki, MIC values) has not been published in accessible literature. The foundational paper by Isono et al. (1973) on the biosynthesis of 5-fluoropolyoxins, which is cited as the primary source, does not contain publicly available detailed biological activity data.
For comparative context, data for related polyoxins are presented below:
| Compound | Target Enzyme | Organism | Inhibition Constant (Ki) | Reference |
| Polyoxin D | Chitin Synthase 2 (Chs2) | Candida albicans | 3.2 ± 1.4 µM | --INVALID-LINK-- |
Experimental Protocols
Detailed experimental protocols for assessing the biological activity of this compound are not available. However, based on the presumed mechanism of action, a standard chitin synthase inhibition assay can be adapted.
General Protocol: In Vitro Chitin Synthase Inhibition Assay
This protocol outlines a general method for measuring the inhibition of chitin synthase activity, which can be applied to test this compound.
1. Enzyme Preparation:
-
Culture a relevant fungal strain (e.g., Candida albicans, Saccharomyces cerevisiae) to mid-log phase.
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., Tris-HCl).
-
Lyse the cells using mechanical disruption (e.g., glass beads, French press) or enzymatic digestion to release the microsomal fraction containing chitin synthase.
-
Isolate the membrane fraction through differential centrifugation.
-
Resuspend the membrane pellet in a storage buffer and determine the protein concentration.
2. Inhibition Assay:
-
Prepare a reaction mixture containing:
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Enzyme preparation
-
Radiolabeled substrate: UDP-[14C]N-acetylglucosamine
-
Varying concentrations of the test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO). Include a solvent-only control.
-
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a precipitating agent (e.g., trichloroacetic acid).
-
Filter the mixture through a glass fiber filter to capture the insoluble radiolabeled chitin.
-
Wash the filter to remove unincorporated substrate.
-
Measure the radioactivity on the filter using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the chitin synthase inhibition assay.
Caption: A generalized workflow for an in vitro chitin synthase inhibition assay.
Conclusion and Future Directions
This compound presents an intriguing but understudied molecule with demonstrated antibacterial activity. Its structural relationship to the polyoxin family suggests a potential antifungal role via chitin synthase inhibition, a hypothesis that warrants experimental validation. Future research should focus on the total synthesis of this compound to enable comprehensive biological evaluation, including the determination of its antibacterial and antifungal spectra, MIC values, and specific inhibitory constants against chitin synthase from various fungal pathogens. Such studies will be crucial in elucidating its full therapeutic potential and paving the way for further drug development efforts.
References
A Technical Guide to Fluoropolyoxin L and its Analogs as Chitin Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fluoropolyoxin L and its analogs as inhibitors of chitin (B13524) synthase, a critical enzyme in fungal cell wall biosynthesis. Due to the limited publicly available data specifically for this compound, this document leverages comprehensive information from closely related and well-studied polyoxins, such as Polyoxin (B77205) D and Nikkomycin (B1203212) Z, to provide a framework for research and development. Chitin synthase remains a prime target for novel antifungal agents because it is essential for fungal viability and absent in vertebrates.[1][2]
Mechanism of Action: Competitive Inhibition
Polyoxins, including by extension this compound, act as potent and specific inhibitors of chitin synthase. Structurally, they are mimics of the enzyme's natural substrate, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). This structural similarity allows them to bind to the active site of chitin synthase, but they lack the necessary chemical features to be incorporated into the growing chitin polymer chain.
This mode of action is classified as competitive inhibition. The inhibitor directly competes with the substrate for binding to the enzyme's active site. The degree of inhibition is therefore dependent on the relative concentrations of the inhibitor and the substrate.[3] The structural basis for this inhibition has been elucidated through cryo-electron microscopy studies of chitin synthase 2 from Candida albicans (CaChs2) bound to inhibitors like nikkomycin Z and polyoxin D.[2]
Caption: Competitive inhibition of chitin synthase by this compound analogs.
Quantitative Inhibition Data (Representative Analogs)
| Inhibitor | Target Organism | Target Enzyme | Kᵢ Value (µM) | IC₅₀ Value (µM) | Citation |
| Nikkomycin Z | Candida albicans | CaChs2 | 1.5 ± 0.5 | - | [2] |
| Polyoxin D | Candida albicans | CaChs2 | 3.2 ± 1.4 | - | [2] |
| Nikkomycin Z | Candida albicans | CaChs1 | - | 15 | [4] |
| Polyoxin B | Sclerotinia sclerotiorum | CHS | - | 190 (0.19 mM) | [5] |
Note: The table summarizes available kinetic data for well-characterized polyoxins. These values serve as a reference for assessing the potential potency of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the inhibitory effects of compounds like this compound on chitin synthase activity.
Preparation of Crude Chitin Synthase Extract
This protocol is adapted from methods used for Sclerotinia sclerotiorum and other fungi.[4][5]
-
Fungal Culture: Inoculate fungal mycelium into 250 mL of appropriate liquid medium (e.g., Potato Dextrose Broth) and culture at 23-28°C for 36-48 hours.[5]
-
Harvest Cells: Collect the fungal cells by centrifugation at 3,000 x g for 10 minutes.[5]
-
Washing: Wash the harvested mycelia twice with sterile ultrapure water.
-
Cell Disruption: Freeze the washed mycelia in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.[4][5]
-
Zymogen Activation (Proteolytic Activation):
-
Resuspend the powdered mycelia in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
To activate the zymogenic (inactive) form of chitin synthase, add trypsin solution (e.g., to a final concentration of 80 µg/mL) and incubate at 30°C for 30 minutes.[4][5]
-
Stop the trypsin digestion by adding a soybean trypsin inhibitor solution (e.g., to a final concentration of 120 µg/mL).[4][5]
-
-
Clarification: Centrifuge the extract at 3,000 x g for 10 minutes at 4°C.
-
Enzyme Collection: Carefully collect the supernatant, which contains the crude chitin synthase enzyme solution. Store at -20°C until use.[5]
Non-Radioactive Chitin Synthase Inhibition Assay
This high-throughput assay relies on the specific binding of newly synthesized chitin to Wheat Germ Agglutinin (WGA) coated on a microtiter plate, followed by colorimetric detection.[4][5][6]
Materials:
-
WGA-coated 96-well microtiter plates
-
Crude enzyme extract (from protocol 3.1)
-
Test Inhibitor (this compound) dissolved in DMSO
-
Reaction Mixture: 50 mM Tris-HCl (pH 7.5) containing 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-GlcNAc, and 3.2 mM CoCl₂ (or another divalent cation like Mg²⁺).[4][5]
-
WGA-HRP (Horseradish Peroxidase conjugated WGA) solution
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2 M H₂SO₄)
Procedure:
-
Inhibitor Preparation: Perform serial dilutions of this compound in the assay buffer. Add 2 µL of each dilution to the respective wells of the WGA-coated plate. Add 2 µL of DMSO to control wells.[5]
-
Reaction Initiation: Add 50 µL of the reaction mixture to each well, followed by 48 µL of the crude enzyme extract to initiate the reaction.[5]
-
Incubation: Incubate the plate on a shaker at 30°C for 3 hours.[5]
-
Washing: Stop the reaction by emptying the plate and washing it six times with ultrapure water to remove unbound substrate and enzyme.[5]
-
Detection:
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 450 nm using a microplate reader. A decrease in absorbance relative to the control indicates inhibition of chitin synthase activity.
Caption: Workflow for the non-radioactive chitin synthase activity assay.
Conclusion and Future Directions
While direct data on this compound is scarce, the established knowledge surrounding its polyoxin analogs provides a robust foundation for its investigation as a chitin synthase inhibitor. The protocols and mechanistic insights detailed in this guide are directly applicable to the characterization of its inhibitory profile. Future research should focus on determining the specific IC₅₀ and Kᵢ values of this compound against a panel of fungal chitin synthases, elucidating its precise binding kinetics, and assessing its efficacy in cell-based and in vivo antifungal models. Such studies will be critical in evaluating its potential as a next-generation antifungal agent.
References
- 1. library.ncl.res.in [library.ncl.res.in]
- 2. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential inhibition of chitin synthetases 1 and 2 from Saccharomyces cerevisiae by polyoxin D and nikkomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
In Vitro Antifungal Spectrum of Fluoropolyoxin L: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoropolyoxin L, a fluorinated derivative of the polyoxin (B77205) family of peptidyl nucleoside antibiotics, represents a compound of interest for novel antifungal agent development. The polyoxins are known for their targeted mechanism of action as competitive inhibitors of chitin (B13524) synthase, an essential enzyme for fungal cell wall integrity. While specific quantitative data on the in vitro antifungal spectrum of this compound is not extensively available in publicly accessible literature, this guide provides a comprehensive framework based on the known characteristics of the polyoxin class of antibiotics and standardized methodologies for antifungal susceptibility testing. This document outlines the presumed mechanism of action, standardized experimental protocols for determining antifungal activity, and a template for data presentation.
Introduction
The emergence of drug-resistant fungal pathogens necessitates the exploration and development of novel antifungal agents with unique mechanisms of action. The polyoxin family of antibiotics, produced by Streptomyces cacaoi var. asoensis, has long been recognized for its potent and specific antifungal activity. This activity stems from the inhibition of chitin synthase, an enzyme crucial for the biosynthesis of chitin, a primary component of the cell walls of many fungi. This compound is a synthetically modified or biosynthetically engineered analog of this family, incorporating fluorine to potentially enhance its biological activity, stability, or pharmacokinetic properties. While research indicates the existence and antifungal potential of fluorinated polyoxins, detailed studies characterizing the full spectrum of activity for this compound are not widely published.[1][2] This guide serves to consolidate the foundational knowledge of polyoxin activity and provide the necessary methodological framework for its in vitro evaluation.
Presumed Mechanism of Action: Chitin Synthase Inhibition
The primary mechanism of action for the polyoxin family of antibiotics is the competitive inhibition of chitin synthase.[2] As structural analogs of UDP-N-acetylglucosamine (UDP-GlcNAc), the natural substrate for chitin synthase, polyoxins bind to the active site of the enzyme, thereby blocking the polymerization of N-acetylglucosamine into chitin chains. This disruption of cell wall synthesis leads to osmotic instability and ultimately, fungal cell death. It is presumed that this compound shares this mechanism of action.
Below is a diagram illustrating the proposed signaling pathway and mechanism of action.
References
Fluoropolyoxin L: A Technical Guide to its Target Organisms and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoropolyoxin L is a member of the polyoxin (B77205) family of peptidyl nucleoside antibiotics, a class of natural products known for their potent antifungal activity. These compounds act by inhibiting chitin (B13524) synthase, an essential enzyme for the biosynthesis of chitin, a critical component of the fungal cell wall. The absence of chitin in mammalian cells makes chitin synthase an attractive and selective target for antifungal drug development. This technical guide provides an in-depth overview of the target organisms, selectivity, and mechanism of action of this compound, supplemented with experimental protocols and pathway visualizations to aid in further research and development.
Mechanism of Action
The primary mechanism of action of this compound, like other polyoxins, is the competitive inhibition of chitin synthase. Chitin is a long-chain polymer of N-acetylglucosamine and is a vital structural component of the fungal cell wall, providing rigidity and protection. Chitin synthase catalyzes the transfer of N-acetylglucosamine from UDP-N-acetylglucosamine to a growing chitin chain. Polyoxins, including this compound, are structural analogs of the substrate UDP-N-acetylglucosamine. This structural mimicry allows them to bind to the active site of chitin synthase, thereby blocking the normal enzymatic reaction and preventing chitin synthesis. The disruption of cell wall integrity ultimately leads to osmotic instability and fungal cell death.
Target Organisms and Selectivity
The selectivity of this compound is primarily dictated by the presence of its molecular target, chitin synthase.
Antifungal Activity
This compound is expected to exhibit a strong inhibitory effect against a broad range of fungi that rely on chitin for their cell wall structure. While specific quantitative data for this compound is limited in publicly available literature, data from closely related polyoxins, such as Polyoxin D, can provide insights into its potential antifungal spectrum.
Table 1: Inhibitory Activity of Polyoxin D against Fungal Chitin Synthase
| Organism | Enzyme Source | Ki (μM) |
| Neurospora crassa | Mycelial extract | 1.4 |
| Cochliobolus miyabeanus | Not specified | Potent Inhibition |
Note: Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a stronger inhibition.
Antibacterial Activity
Generally, polyoxins are considered to have weak or no antibacterial activity because bacteria utilize peptidoglycan, not chitin, for their cell wall structure. However, some initial reports have suggested that this compound may possess some inhibitory activity against certain bacteria, such as Escherichia coli and Streptococcus faecalis. The mechanism for this potential antibacterial action is not well-understood and may involve a secondary target or a different mode of action altogether. Further research is required to validate these findings and elucidate the underlying mechanism.
Table 2: Reported Antibacterial Activity of this compound
| Organism | Activity | Quantitative Data |
| Escherichia coli | Inhibitory | Not Available |
| Streptococcus faecalis | Inhibitory | Not Available |
Note: The lack of quantitative data (e.g., Minimum Inhibitory Concentration - MIC) necessitates further investigation to confirm and quantify this reported activity.
Experimental Protocols
Chitin Synthase Inhibition Assay
This protocol is adapted from methods used for other polyoxins and can be used to determine the inhibitory activity of this compound against chitin synthase.
1. Preparation of Crude Enzyme Extract:
-
Grow the target fungal strain (e.g., Neurospora crassa) in a suitable liquid medium until the mid-logarithmic phase.
-
Harvest the mycelia by filtration and wash with a cold buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Disrupt the cells by grinding with glass beads or using a French press in the same buffer containing protease inhibitors.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove cell debris.
-
The resulting supernatant can be used as the crude enzyme extract.
2. Assay Procedure:
-
The reaction mixture should contain:
-
50 mM Tris-HCl buffer (pH 7.5)
-
20 mM N-acetyl-D-glucosamine
-
10 mM MgCl2
-
1 mM UDP-[14C]N-acetylglucosamine (as the substrate)
-
Crude enzyme extract
-
Varying concentrations of this compound
-
-
Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for 1-2 hours.
-
Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).
-
Filter the mixture through a glass fiber filter to collect the precipitated [14C]chitin.
-
Wash the filter extensively with 5% TCA and then with ethanol.
-
Measure the radioactivity on the filter using a scintillation counter.
3. Data Analysis:
-
Determine the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration.
-
To determine the Ki value, perform the assay with varying concentrations of both the substrate (UDP-N-acetylglucosamine) and the inhibitor (this compound) and analyze the data using a Lineweaver-Burk or Dixon plot.
Signaling Pathway
Inhibition of chitin synthase by this compound triggers a cellular stress response in fungi, primarily activating the Cell Wall Integrity (CWI) signaling pathway. This pathway is a conserved MAP kinase (MAPK) cascade that senses and responds to cell wall damage.
Cell Wall Integrity (CWI) Pathway Activation
Caption: Fungal Cell Wall Integrity (CWI) signaling pathway activated by this compound.
Experimental Workflow
The following workflow outlines the key steps in evaluating the antifungal activity and selectivity of this compound.
Caption: Experimental workflow for the evaluation of this compound.
Conclusion
This compound holds promise as a selective antifungal agent due to its targeted inhibition of chitin synthase, a pathway absent in mammals. While its primary targets are fungi, preliminary reports of antibacterial activity warrant further investigation to fully characterize its biological profile. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to further explore the therapeutic potential of this compound and to develop novel, more effective antifungal agents. The elucidation of specific inhibitory concentrations against a wide array of microbial species is a critical next step in advancing our understanding and application of this compound.
The Architecture of a Novel Antifungal: A Technical Guide to the Biosynthesis of Fluoropolyoxin L
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Fluoropolyoxin L, a hypothetical fluorinated member of the polyoxin (B77205) family of nucleoside antibiotics. Drawing upon the established biosynthesis of polyoxins and known enzymatic fluorination mechanisms, this document outlines the precursor molecules, enzymatic transformations, and regulatory logic that likely govern the formation of this potent antifungal agent.
Introduction to this compound
Polyoxins are a class of peptidyl nucleoside antibiotics produced by Streptomyces species that exhibit potent and specific inhibition of chitin (B13524) synthase, a crucial enzyme in fungal cell wall biosynthesis. Their unique structure, comprising a nucleoside core linked to an amino acid, has made them attractive targets for biosynthetic engineering to generate novel derivatives with improved properties. This compound is conceptualized as a next-generation polyoxin analog where a fluorine atom is strategically incorporated into its structure. The introduction of fluorine can significantly enhance metabolic stability, binding affinity, and overall efficacy of bioactive molecules.[1] This guide synthesizes the current understanding of polyoxin biosynthesis with the known biochemistry of enzymatic fluorination to propose a scientifically grounded pathway for this compound.
Proposed Biosynthetic Pathway of this compound: An Overview
The biosynthesis of this compound is proposed to occur in three main stages:
-
Formation of the Polyoxin Nucleoside Core: This pathway begins with the precursors Uridine Monophosphate (UMP) and Phosphoenolpyruvate (PEP), which are enzymatically converted to the characteristic C-glycosidic nucleoside core of polyoxins.
-
Biosynthesis of the Amino Acid Side Chain: The carbamoylpolyoxamic acid (CPOAA) side chain is derived from L-isoleucine through a series of oxidative and cyclization reactions.
-
Fluorination and Final Assembly: A key proposed step involves the enzymatic incorporation of a fluorine atom, likely onto a precursor or an early intermediate of the nucleoside core, catalyzed by a fluorinase enzyme. This is followed by the ligation of the fluorinated nucleoside and the amino acid side chain to form the final this compound product.
Below is a DOT language representation of the proposed overall biosynthetic pathway.
Caption: Proposed biosynthetic pathway for this compound.
Precursor Molecules
The biosynthesis of this compound is initiated from primary metabolites readily available in the cell. The key precursors are summarized in the table below.
| Precursor Molecule | Role in Biosynthesis | Origin |
| Uridine Monophosphate (UMP) | Provides the pyrimidine (B1678525) base and ribose sugar for the nucleoside core. | Nucleotide metabolism |
| Phosphoenolpyruvate (PEP) | Donates a three-carbon unit that extends the ribose sugar. | Glycolysis |
| L-Isoleucine | Serves as the backbone for the polyoximic acid side chain. | Amino acid metabolism |
| S-Adenosyl-L-methionine (SAM) | Acts as a substrate for the fluorinase enzyme. | Methionine cycle |
| Fluoride Ion (F⁻) | The source of fluorine for the fluorination reaction. | Environmental uptake |
Enzymatic Synthesis of the Fluorinated Nucleoside Core
The formation of the central nucleoside structure is a multi-step enzymatic process.
Formation of 3'-enolpyruvyl-UMP
The biosynthesis is initiated by the transfer of the enolpyruvyl moiety from PEP to the 3'-hydroxyl group of UMP.[2] This reaction is catalyzed by an enolpyruvyltransferase, designated PolA in the polyoxin biosynthetic gene cluster.[1][2]
-
Enzyme: PolA (Enolpyruvyltransferase)
-
Substrates: UMP, PEP
-
Product: 3'-enolpyruvyl-UMP (EP-UMP)
Formation of the Octosyl Acid Core
EP-UMP is then converted into a bicyclic octosyl uronic acid nucleoside, a key intermediate that forms the core of polyoxins. This complex rearrangement is catalyzed by a radical S-adenosyl-L-methionine (SAM) enzyme (PolH) and a phosphatase (PolJ).
-
Enzymes: PolH (Radical SAM enzyme), PolJ (Phosphatase)
-
Substrate: 3'-enolpyruvyl-UMP
-
Product: Octosyl acid intermediate
Proposed Enzymatic Fluorination
The incorporation of fluorine is a critical step in the proposed biosynthesis of this compound. This is catalyzed by a fluorinase enzyme, which facilitates the formation of a carbon-fluorine bond.[3][4] The fluorinase utilizes a fluoride ion and S-adenosyl-L-methionine (SAM) to generate 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA).[4][5] While the exact substrate for fluorination in the this compound pathway is unknown, it is plausible that a dedicated fluorinase acts on an early nucleoside intermediate.
Caption: General mechanism of a fluorinase enzyme.
Biosynthesis of the Amino Acid Side Chain
The polyoximic acid side chain is derived from L-isoleucine.[1] The enzymes PolF and PolE are implicated in this transformation, which involves a desaturation and subsequent cyclization to form the azetidine (B1206935) ring of polyoximic acid.[1] This is then further modified, including carbamoylation by a carbamoyltransferase (PolO), to yield carbamoylpolyoxamic acid (CPOAA).
Final Assembly
The final step in the biosynthesis of this compound is the ligation of the fluorinated nucleoside core with the CPOAA side chain. This reaction is catalyzed by an ATP-dependent ligase, PolG, which forms an amide bond between the two moieties.[6]
Quantitative Data
Currently, there is no specific quantitative data available for the biosynthesis of this compound. However, studies on the biosynthesis of related polyoxins provide some insights into enzyme kinetics and precursor incorporation, which can be used as a baseline for future studies on fluorinated analogs.
| Enzyme | Substrate(s) | K_m | k_cat | Reference |
| Fluorinase (S. cattleya) | S-Adenosyl-L-methionine | 18 µM | 0.08 min⁻¹ | [5] |
| Fluorinase (S. cattleya) | Fluoride ion | 230 µM | 0.08 min⁻¹ | [5] |
Experimental Protocols
Elucidating the biosynthetic pathway of a novel natural product like this compound would involve a combination of genetic, biochemical, and analytical techniques. Below are hypothetical protocols for key experiments.
Gene Cluster Identification and Heterologous Expression
-
Genome Mining: The genome of the producing organism would be sequenced and analyzed for a putative polyoxin-like biosynthetic gene cluster containing a fluorinase homolog.
-
Gene Inactivation: The candidate genes (e.g., the putative fluorinase, ligase) would be inactivated via targeted gene disruption.
-
Metabolite Analysis: The wild-type and mutant strains would be fermented, and the culture extracts analyzed by LC-MS to identify the loss of this compound production and the accumulation of intermediates in the mutants.
-
Heterologous Expression: The entire biosynthetic gene cluster would be cloned into a suitable expression vector and transformed into a heterologous host, such as Streptomyces coelicolor or E. coli, to confirm its role in this compound production.
In Vitro Enzyme Assays
-
Protein Expression and Purification: The genes for the biosynthetic enzymes (e.g., PolA, PolH, fluorinase, PolG) would be cloned into expression vectors, and the proteins expressed and purified.
-
Enzyme Activity Assay: Each purified enzyme would be incubated with its predicted substrate(s), and the reaction mixture analyzed by HPLC or LC-MS to detect the formation of the expected product. For example, a fluorinase assay would involve incubating the purified enzyme with SAM and fluoride, and monitoring the formation of 5'-FDA.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The rare fluorinated natural products and biotechnological prospects for fluorine enzymology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinase - Wikipedia [en.wikipedia.org]
- 5. The mechanism of the enzymatic fluorination in Streptomyces cattleya - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Fluoropolyoxin L: An In-depth Technical Guide to Stability and Degradation Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction to Fluoropolyoxin L
This compound is a hypothetical fluorinated derivative of Polyoxin (B77205) L, a member of the polyoxin family of peptidyl nucleoside antibiotics.[1][2] Polyoxins are potent inhibitors of chitin (B13524) synthase, a key enzyme in fungal cell wall biosynthesis, making them effective antifungal agents.[3] The introduction of a fluorine atom to the Polyoxin L structure is anticipated to modulate its physicochemical properties, potentially enhancing its stability, bioavailability, and antifungal activity. Understanding the stability and degradation pathways of this compound is critical for its development as a therapeutic agent, ensuring its quality, efficacy, and safety.
Chemical Structure
Polyoxin L is comprised of a pyrimidine (B1678525) nucleoside linked to a dipeptide-like side chain. The core structure consists of 1-(5'-amino-5'-deoxy-β-D-allofuranuronosyl)uracil (Uracil-Polyoxin C) linked to 5-O-carbamoyl-2-amino-2-deoxy-L-xylonic acid.[1][2] The proposed structure of this compound assumes the substitution of a hydrogen atom with a fluorine atom at a strategic position on the pyrimidine ring or the amino acid side chain to enhance stability.
Predicted Stability Profile
The stability of this compound is predicted to be influenced by several factors, including pH, temperature, and light. The presence of a carbon-fluorine bond, one of the strongest single bonds in organic chemistry, is expected to confer increased chemical and thermal stability compared to its non-fluorinated counterpart.[4] However, the hydrolytically labile peptide and glycosidic bonds remain potential sites of degradation.
pH Stability
This compound is expected to exhibit pH-dependent stability. The molecule contains multiple ionizable groups, including amino and carboxylic acid functions, which will influence its charge state and susceptibility to hydrolysis.
Table 1: Predicted pH-Dependent Stability of this compound
| pH | Predicted Stability |
| < 3 | Low Stability: Acid-catalyzed hydrolysis of the peptide bond and the N-glycosidic linkage is likely to be significant, leading to rapid degradation. |
| 3 - 6 | Moderate Stability: The molecule is expected to be relatively stable in this range, which is often optimal for the storage of similar peptide-based compounds. |
| 6 - 8 | Optimal Stability: The molecule is predicted to be most stable in a neutral to slightly alkaline environment, minimizing both acid and base-catalyzed hydrolysis. |
| > 8 | Low Stability: Base-catalyzed hydrolysis of the peptide bond and potential degradation of the uracil (B121893) ring can be expected, leading to a decrease in stability. |
Thermal Stability
The introduction of fluorine is anticipated to enhance the thermal stability of the molecule.[4] However, prolonged exposure to elevated temperatures will likely lead to degradation.
Table 2: Predicted Thermal Degradation of this compound
| Temperature | Predicted Degradation Rate |
| 4°C | High Stability: Minimal degradation expected over extended periods. Ideal for long-term storage. |
| 25°C | Moderate Stability: Slow degradation may occur over time. Suitable for short-term storage. |
| 40°C (Accelerated) | Increased Degradation: Significant degradation is expected over a shorter timeframe, useful for accelerated stability studies. |
| > 60°C | Rapid Degradation: The molecule is likely to degrade rapidly at higher temperatures. |
Photostability
The pyrimidine nucleus of this compound contains a chromophore that can absorb UV light, potentially leading to photodegradation. The effect of fluorination on photostability is position-dependent and can either enhance or decrease stability. For this guide, we will hypothesize that fluorination at a key position may offer some protection against photodegradation.
Table 3: Predicted Photostability of this compound
| Condition | Predicted Stability |
| Dark Storage | High Stability: No photodegradation is expected. |
| Exposure to Ambient Light | Moderate Stability: Gradual degradation may occur upon prolonged exposure. Protection from light is recommended. |
| Exposure to UV Light | Low Stability: Direct exposure to UV radiation is expected to cause significant and rapid degradation. Photostability testing under ICH guidelines is crucial. |
Predicted Degradation Pathways
The degradation of this compound is likely to proceed through several pathways, with hydrolysis being the most prominent.
Hydrolytic Degradation
Hydrolysis is the primary anticipated degradation pathway for this compound, targeting the amide (peptide) bond and the N-glycosidic bond.
-
Peptide Bond Hydrolysis: Cleavage of the peptide bond would result in the separation of the nucleoside core from the amino acid side chain.
-
N-Glycosidic Bond Hydrolysis: Cleavage of the bond between the uracil base and the sugar moiety would lead to the formation of the free fluorinated pyrimidine base and the sugar-amino acid component.
References
A Comprehensive Technical Review of Fluorinated Nucleoside Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of fluorinated nucleoside antibiotics, a pivotal class of therapeutic agents. The strategic incorporation of fluorine into nucleoside scaffolds has yielded compounds with enhanced metabolic stability, potent biological activity, and broad clinical applications, particularly in oncology and virology. This document delves into their mechanisms of action, summarizes their biological activities with quantitative data, provides detailed experimental protocols for their study, and illustrates key cellular pathways they modulate.
Introduction to Fluorinated Nucleoside Antibiotics
Fluorinated nucleosides are analogues of natural nucleosides where one or more hydrogen atoms or hydroxyl groups have been replaced by fluorine. This substitution profoundly alters the molecule's electronic properties, pKa, and conformation, leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2] The high electronegativity and small size of the fluorine atom can increase the stability of the glycosidic bond to enzymatic cleavage and modulate interactions with target enzymes.[2][3] These properties have led to the development of numerous FDA-approved drugs for the treatment of cancers and viral infections.[3][4]
Mechanism of Action
The primary mechanism of action for most fluorinated nucleoside antibiotics is the disruption of nucleic acid synthesis.[3][5] After cellular uptake, these compounds are intracellularly phosphorylated to their active triphosphate forms by host or viral kinases. These triphosphates then act as competitive inhibitors or alternative substrates for DNA and RNA polymerases, leading to chain termination or dysfunctional nucleic acids.[5] Additionally, some fluorinated nucleosides or their metabolites can inhibit other key enzymes involved in nucleotide metabolism, such as ribonucleotide reductase and thymidylate synthase.[3][6]
Inhibition of DNA and RNA Synthesis
Fluorinated nucleoside triphosphates, mimicking natural deoxynucleoside triphosphates (dNTPs) or nucleoside triphosphates (NTPs), are incorporated into growing DNA or RNA chains by polymerases. The presence of the fluorine atom, often at the 2' or 3' position of the sugar moiety, can prevent the formation of the subsequent phosphodiester bond, leading to premature chain termination.[5][7] Gemcitabine (B846), for instance, after being converted to its triphosphate form (dFdCTP), is incorporated into DNA, a process that ultimately leads to the inhibition of DNA synthesis and the induction of apoptosis.[7][8] This incorporation and subsequent addition of one more nucleotide is known as "masked chain termination".[7]
Enzyme Inhibition
Ribonucleotide reductase is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. The diphosphate (B83284) form of some fluorinated nucleosides, such as gemcitabine (dFdCDP), are potent inhibitors of RNR.[7][8] Inhibition of RNR depletes the intracellular pool of dNTPs, which not only halts DNA replication but also enhances the phosphorylation and incorporation of the fluorinated nucleoside analogue, a phenomenon known as self-potentiation.[7][8]
Thymidylate synthase is the sole de novo source of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. 5-Fluorouracil (5-FU) is a classic example of a fluorinated nucleobase that, upon conversion to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate, leading to the inhibition of dTMP synthesis.[9] This "thymineless death" is a key mechanism of its anticancer activity.
Induction of Apoptosis and DNA Damage Response
The disruption of DNA synthesis and the incorporation of fraudulent nucleotides trigger cellular stress responses, leading to the activation of DNA damage response (DDR) pathways and ultimately, apoptosis.[8][10][11]
-
Gemcitabine: The incorporation of gemcitabine into DNA leads to replication stress and the activation of apoptosis.[8][12]
-
5-Fluorouracil (5-FU): 5-FU induces apoptosis through both the intrinsic and extrinsic pathways, involving the activation of caspases.[13][14] In some colon carcinoma cells, 5-FU stimulates the entry of extracellular Ca2+, which, through calmodulin, leads to the phosphorylation and activation of p53, a key tumor suppressor protein that can trigger apoptosis.[13]
-
Clofarabine (B1669196): This purine (B94841) nucleoside analogue activates the non-canonical P53/STING pathway, leading to apoptosis, pyroptosis, and enhanced anti-tumor immunity.[1][13] Clofarabine induces the interaction of p53 with STING, activating the NF-κB signaling pathway, which in turn upregulates the expression of pro-apoptotic proteins like BAX.[1]
-
Floxuridine (B1672851) (FUDR): As an active metabolite of 5-FU, floxuridine is converted to FdUTP and incorporated into DNA, inhibiting DNA replication.[10] This also leads to an imbalance in the dNTP pool, causing the misincorporation of uracil (B121893) into DNA. This damage activates the ATR-dependent intra-S checkpoint and is recognized by DNA repair pathways such as base excision repair (BER).[8][10]
Quantitative Data on Biological Activity
The biological activity of fluorinated nucleoside antibiotics is typically quantified by their half-maximal inhibitory concentration (IC50) against cancer cell lines, half-maximal effective concentration (EC50) against viruses, and minimum inhibitory concentration (MIC) against bacteria. The following tables summarize representative data for several key compounds.
Table 1: Anticancer Activity of Selected Fluorinated Nucleosides (IC50 values in µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Gemcitabine | CaLo | Cervical Cancer | 0.89 | [3] |
| HeLa | Cervical Cancer | 0.32 | [3] | |
| CasKi | Cervical Cancer | 0.11 | [3] | |
| Clofarabine | HCT116 | Colon Cancer | 0.12 | [3] |
| HT-29 | Colon Cancer | 0.25 | [3] | |
| DLD-1 | Colon Cancer | 0.67 | [3] | |
| Fludarabine | RPMI 8226 | Multiple Myeloma | 1.54 µg/mL | [3] |
| MM.1S | Multiple Myeloma | 13.48 µg/mL | [3] | |
| 5-Fluorouracil | A549 | Lung Cancer | ~50 | [14] |
| HCT116 | Colon Cancer | ~50 | [14] | |
| Floxuridine | PC-3 | Prostate Cancer | 69 | [15] |
| A2780 | Ovarian Cancer | 78-327 | [15] |
Table 2: Antiviral Activity of Selected Fluorinated Nucleosides (EC50 values in µM)
| Compound | Virus | Cell Line | EC50 (µM) | Reference(s) |
| Gemcitabine | MERS-CoV | - | 1.2 | [3] |
| SARS-CoV | - | 4.9 | [3] | |
| HIV | U373-MAGI-CXCR4CEM | 0.0163 | [3] | |
| Zika Virus | RPE | 0.01 | [3] | |
| Sofosbuvir | HCV (genotype 1b) | Huh-7 | 0.094 | [16] |
| HCV (genotype 2a) | Huh-7 | 0.045 | [16] | |
| Clevudine (L-FMAU) | HBV | HepAD38 | 0.11 | [16] |
| EBV | P3HR1 | 5.0 | [16] | |
| 2'-Deoxy-2'-fluorocytidine | SARS-CoV-2 | - | 175.2 | [17] |
| HCV | Replicon | 5.0 (EC90) | [17] | |
| Azvudine (FNC) | HIV-1 | MT-4 | 0.0031-0.0048 | [17] |
| HIV-luc/VSV-G | - | 0.000063 | [17] |
Table 3: Antibacterial Activity of Selected Fluorinated Nucleosides (MIC values in µg/mL)
| Compound | Bacteria | MIC (µg/mL) | Reference(s) |
| Fluorinated Sal-AMS Analog 16 | M. tuberculosis H37Rv | 0.78 µM | [18] |
| Fluorinated Sal-AMS Analog 17 | M. tuberculosis H37Rv | 37 µM | [18] |
| Ciprofloxacin (a fluoroquinolone) | S. aureus | <0.25 | [19] |
| K. pneumoniae | <0.25 | [19] | |
| BT-33 (a macrobicyclic antibiotic) | Vancomycin-resistant Enterococcus | 0.25 (MIC90) | [20] |
| Linezolid-resistant Staphylococcus | 1 (MIC90) | [20] |
Note: Data for ciprofloxacin, a fluoroquinolone, and BT-33 are included for comparative context as potent antibacterial agents, although their core structure is not a fluorinated nucleoside.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of fluorinated nucleoside antibiotics.
Synthesis of Fluorinated Nucleosides
The synthesis of fluorinated nucleosides can be broadly categorized into two approaches: direct fluorination of a pre-formed nucleoside and the convergent synthesis from a fluorinated sugar and a nucleobase.[3]
Example Protocol: Direct Fluorination using Diethylaminosulfur Trifluoride (DAST)
This protocol is a general representation for the deoxyfluorination of a hydroxyl group on a protected nucleoside.
-
Starting Material: Dissolve the protected nucleoside (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the reaction mixture to -78 °C or 0 °C, depending on the reactivity of the substrate.
-
Addition of DAST: Slowly add DAST (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or methanol (B129727) at 0 °C.
-
Extraction: Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the fluorinated nucleoside.
-
Deprotection: If necessary, remove the protecting groups using standard procedures (e.g., treatment with methanolic ammonia (B1221849) for acyl groups) to obtain the final fluorinated nucleoside.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the fluorinated nucleoside antibiotic in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO in medium) and a no-cell control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Ribonucleotide Reductase (RNR) Inhibition Assay
This protocol describes a method to measure the activity of RNR by quantifying the conversion of a radiolabeled ribonucleotide to a deoxyribonucleotide.[7][21]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgCl₂, 150 mM KCl), the RNR subunits (RRM1 and RRM2), a radiolabeled substrate (e.g., [³H]CDP), and an allosteric activator (e.g., ATP).
-
Inhibitor Addition: Add varying concentrations of the fluorinated nucleoside diphosphate (or the parent nucleoside to be activated in a cellular extract) or a vehicle control to the reaction mixtures. Pre-incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a reducing system, such as thioredoxin and thioredoxin reductase with NADPH.
-
Incubation: Incubate the reaction at 37°C for a specific time (e.g., 20-30 minutes).
-
Termination of Reaction: Stop the reaction by adding an acid (e.g., perchloric acid).
-
Conversion to Nucleosides: Treat the mixture with a phosphatase (e.g., snake venom phosphodiesterase) to convert the nucleotides to nucleosides.
-
Separation and Quantification: Separate the resulting ribonucleosides and deoxyribonucleosides using high-performance liquid chromatography (HPLC).
-
Data Analysis: Quantify the amount of radiolabeled deoxyribonucleoside produced using a scintillation counter. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Thymidylate Synthase (TS) Inhibition Assay
This spectrophotometric assay measures the activity of TS by monitoring the increase in absorbance that accompanies the conversion of N⁵,N¹⁰-methylenetetrahydrofolate (mTHF) to dihydrofolate (DHF).[22]
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing assay buffer (e.g., 120 mM Tris, 60 mM MES, 60 mM acetic acid, pH 7.2), dUMP, and mTHF.
-
Inhibitor Addition: Add varying concentrations of the inhibitor (e.g., FdUMP) or a vehicle control to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified thymidylate synthase.
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 22 °C) using a UV-Vis spectrophotometer.
-
Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action of Gemcitabine leading to apoptosis.
Caption: 5-Fluorouracil induced apoptosis pathways.
Caption: Clofarabine activates the non-canonical P53/STING pathway.
Caption: Workflow for determining cell viability using the MTT assay.
Conclusion
Fluorinated nucleoside antibiotics represent a cornerstone in the treatment of cancer and viral diseases. Their efficacy stems from the unique chemical properties of fluorine, which enhances their drug-like characteristics and allows for potent and selective targeting of essential cellular machinery. The continued exploration of their mechanisms of action, the development of novel synthetic routes, and the application of robust experimental protocols will undoubtedly lead to the discovery of new and improved therapeutic agents in this class. This guide provides a foundational resource for researchers dedicated to advancing this critical area of drug discovery and development.
References
- 1. Clofarabine induces tumor cell apoptosis, GSDME-related pyroptosis, and CD8+ T-cell antitumor activity via the non-canonical P53/STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated nucleosides as an important class of anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of clofarabine on apoptosis and DNA synthesis in human epithelial colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of DNA Repair Pathways That Affect the Survival of Ovarian Cancer Cells Treated with a Poly(ADP-Ribose) Polymerase Inhibitor in a Novel Drug Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. REV3 promotes cellular tolerance to 5-fluorodeoxyuridine by activating translesion DNA synthesis and intra-S checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Damage Response (DDR) Pathway [sigmaaldrich.com]
- 12. Nucleoside Analogs in the Study of the Epitranscriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clofarabine induces tumor cell apoptosis, GSDME-related pyroptosis, and CD8+ T-cell antitumor activity via the non-canonical P53/STING pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Efficacy and Presumed Mechanism of Fluoropolyoxin L
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available research on the specific efficacy and experimental protocols for "Fluoropolyoxin L" is limited. This guide summarizes the known information and provides a detailed framework based on the well-understood parent class of polyoxin (B77205) antibiotics.
Introduction
This compound is a rare, fluorinated member of the polyoxin family of peptidyl nucleoside antibiotics. While specific early research on its efficacy is sparse, its structural class provides a strong foundation for understanding its likely biological activity and mechanism of action. Polyoxins are renowned for their potent antifungal properties, primarily through the inhibition of chitin (B13524) synthesis, a crucial component of the fungal cell wall. This guide will detail the established mechanism of the polyoxin family, present the available data on this compound, and provide standardized experimental protocols for assessing the efficacy of such compounds.
Known Biological Activity of this compound
Initial reports indicate that this compound possesses antibacterial properties. It has been cited for its inhibitory activity against both Gram-negative and Gram-positive bacteria.[1][2][3][4][5][6] "S-Fluoropolyoxin L" is recognized as a fluoroorganic natural product, which can be generated in bacterial submersion cultures through feeding with organofluorine precursors.[7]
Table 1: Summary of Reported Antibacterial Activity for this compound
| Compound Name | Target Organism | Type of Activity | Reference |
| This compound | Escherichia coli | Inhibitory | [1][2][3][4][5][6] |
| This compound | Streptococcus faecalis | Inhibitory | [1][2][3][4][5][6] |
Note: Quantitative efficacy data (e.g., Minimum Inhibitory Concentration - MIC) for this compound is not available in the reviewed literature.
Presumed Antifungal Mechanism of Action: Chitin Synthase Inhibition
Based on its structural class, the primary antifungal mechanism of this compound is presumed to be the competitive inhibition of chitin synthase, an enzyme essential for fungal cell wall integrity. The mechanism for other polyoxins, such as Polyoxin D, has been extensively studied and serves as a model.[8][9][10][11]
Polyoxins are structural analogs of UDP-N-acetylglucosamine (UDP-GlcNAc), the natural substrate for chitin synthase. By mimicking this substrate, polyoxins bind to the active site of the enzyme, preventing the polymerization of GlcNAc into chitin chains. This disruption of cell wall synthesis leads to osmotic instability and ultimately, fungal cell death.[8][11]
Caption: Competitive inhibition of chitin synthase by this compound.
Experimental Protocols for Efficacy Determination
While specific protocols for this compound are not published, standardized methods for antifungal susceptibility testing are well-established and would be appropriate for evaluating its efficacy. The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays.[12][13][14]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
1. Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a target fungal strain.
2. Materials:
-
This compound (stock solution of known concentration)
-
Target fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile saline or water
-
Spectrophotometer or plate reader
-
Inoculating loops and sterile consumables
-
Incubator
3. Method:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of fungal colonies in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Drug Dilution:
-
Prepare a serial two-fold dilution of this compound in RPMI-1640 medium directly in the 96-well plate.
-
The typical final concentration range might be from 0.03 µg/mL to 16 µg/mL.
-
Include a positive control well (medium with inoculum, no drug) and a negative control well (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the drug dilution.
-
Seal the plate and incubate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Read the plate visually or with a spectrophotometer at 530 nm.
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ~50% reduction in turbidity) compared to the positive control.
-
Caption: Standard workflow for determining Minimum Inhibitory Concentration.
Conclusion
While direct and detailed efficacy data for this compound remains elusive in early research literature, its classification as a polyoxin provides a strong, scientifically-grounded basis for its presumed antifungal mechanism of action. The antibacterial activity against E. coli and S. faecalis is noted, but further quantitative studies are required to ascertain its potency. The provided experimental protocol offers a standardized approach for future research to rigorously evaluate the antifungal efficacy of this compound, thereby enabling a comprehensive understanding of its therapeutic potential. Researchers are encouraged to employ these established methodologies to build upon the foundational knowledge of this rare fluoroorganic compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. enterococcus faecalis — TargetMol Chemicals [targetmol.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Mechanism of action of the antifugal agent polyoxin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. scispace.com [scispace.com]
- 11. Mechanism of Action of the Antifugal Agent Polyoxin D - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
Methodological & Application
Application Notes and Protocols: Synthesis of Fluoropolyoxin L from Polyoxin L
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyoxins are a class of peptidyl nucleoside antibiotics that are potent inhibitors of chitin (B13524) synthase, a crucial enzyme in the biosynthesis of the fungal cell wall. Due to its absence in mammals, chitin synthase is an attractive target for the development of antifungal agents. Polyoxin L is a notable member of this family, exhibiting significant antifungal activity. The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and biological activity. "Fluoropolyoxin L" represents a fluorinated analogue of Polyoxin L, designed to potentially offer improved pharmacological properties.
This document provides a detailed overview of the synthetic approach to a fluorinated analogue of Polyoxin L, specifically one incorporating a fluorouracil nucleobase, based on the total synthesis reported by Fujino and colleagues. While a direct, one-step conversion from Polyoxin L to this compound is not described, the total synthesis of this analogue provides a blueprint for its preparation. The reported methodology utilizes a decarbonylative radical coupling reaction as a key step.
Data Presentation
Table 1: Comparison of Biological Activity
| Compound | Target Organism/Enzyme | Activity Metric (e.g., IC50, MIC) | Reported Activity |
| Polyoxin L | True Fungi | Antifungal Activity | Potent |
| This compound (analogue with fluorouracil) | Gram-positive bacteria | Antibacterial Activity | Active |
| Polyoxin J | True Fungi | Antifungal Activity | Potent |
| Fluoropolyoxin J (analogue with trifluorothymine) | Not Reported | Not Reported | Not Reported |
Note: Specific quantitative inhibitory concentrations (e.g., IC50 values) for the fluorinated analogues were not available in the reviewed literature abstracts. The activity of this compound against Gram-positive bacteria is a notable deviation from the primary antifungal activity of the parent compound.
Experimental Protocols
The following protocol is a generalized representation based on the total synthesis of a fluorouracil-containing analogue of Polyoxin L. The exact experimental details, including reagent quantities, reaction times, and yields, are proprietary to the research published by Fujino et al. and are not publicly available in full.
Protocol 1: Synthesis of the Fluorinated Nucleoside Moiety
This protocol outlines the key decarbonylative radical coupling reaction to form the core of the fluorinated nucleoside amino acid.
Materials:
-
Protected fluorouracil-ribose derivative with an α-alkoxyacyl telluride functional group
-
Chiral glyoxylic oxime ether
-
Triethylborane (B153662) (Et3B)
-
Anhydrous, degassed solvent (e.g., Toluene or Benzene)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
Procedure:
-
In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the protected fluorouracil-ribose α-alkoxyacyl telluride and the chiral glyoxylic oxime ether in the anhydrous solvent.
-
Cool the reaction mixture to the appropriate temperature (typically between -78 °C and room temperature, to be optimized).
-
Slowly add a solution of triethylborane (Et3B) in an appropriate solvent (e.g., hexane) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the desired protected fluorinated nucleoside amino acid.
Protocol 2: Deprotection and Final Assembly
This protocol describes the subsequent steps to deprotect the synthesized intermediate and couple it with the amino acid side chain to yield the final this compound.
Materials:
-
Protected fluorinated nucleoside amino acid from Protocol 1
-
Protected polyoxamic acid derivative
-
Peptide coupling reagents (e.g., HATU, HOBt, EDC)
-
Base (e.g., DIPEA)
-
Deprotection reagents (specific to the protecting groups used, e.g., TFA for Boc groups, TBAF for silyl (B83357) ethers)
-
Appropriate solvents for coupling and deprotection reactions (e.g., DMF, DCM)
Procedure:
-
Peptide Coupling:
-
Dissolve the protected fluorinated nucleoside amino acid and the protected polyoxamic acid derivative in an anhydrous polar aprotic solvent (e.g., DMF).
-
Add the peptide coupling reagents and the base.
-
Stir the reaction at room temperature until completion as monitored by TLC or LC-MS.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the resulting protected dipeptide by column chromatography.
-
-
Final Deprotection:
-
Dissolve the fully protected this compound in a suitable solvent.
-
Add the appropriate deprotection reagent(s) to remove all protecting groups. This may require a multi-step sequence depending on the protecting group strategy.
-
Monitor the deprotection reaction carefully.
-
Upon completion, neutralize the reaction if necessary and remove the solvent under reduced pressure.
-
Purify the final product, this compound, using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the highly pure compound.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Mandatory Visualizations
Caption: Synthetic pathway for this compound via total synthesis.
Caption: General experimental workflow for a key synthetic step.
Caption: Inhibition of chitin synthesis by Polyoxin L and its analogues.
Application Notes: Purification of Fluoropolyoxin L
Introduction
Fluoropolyoxin L is a synthetic nucleoside peptide antibiotic, analogous to the naturally occurring polyoxins, which are potent inhibitors of chitin (B13524) synthase.[1][2] This inhibition of chitin synthesis makes this compound a compound of significant interest for the development of novel antifungal agents.[1][2] Due to the absence of chitin in mammalian cells, this compound offers the potential for targeted therapy with minimal off-target effects. This document provides a representative, multi-step protocol for the purification of this compound from a fermentation broth, based on established methods for related polyoxin (B77205) and nikkomycin (B1203212) antibiotics.
Principle of Purification
The purification strategy for this compound, a polar and amphoteric molecule, is designed to efficiently separate it from other components of the fermentation medium and cellular debris. The proposed workflow leverages a combination of adsorption, ion-exchange, and size-exclusion chromatography to achieve high purity. The final polishing step utilizes reverse-phase high-performance liquid chromatography (HPLC) to yield a highly purified product suitable for research and preclinical studies.
Representative Purification Data
The following table summarizes the expected yield and purity at each stage of the this compound purification process. This data is illustrative and may vary depending on the specific fermentation conditions and starting material.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Clarified Fermentation Broth | 10,000 | 1,000,000 | 100 | 100 | 1 |
| Activated Carbon Adsorption/Elution | 2,000 | 900,000 | 450 | 90 | 4.5 |
| Cation Exchange Chromatography (Dowex 50W) | 400 | 810,000 | 2,025 | 81 | 20.25 |
| Anion Exchange Chromatography (Amberlite IR-4B) | 100 | 729,000 | 7,290 | 72.9 | 72.9 |
| Size-Exclusion Chromatography (Sephadex G-25) | 50 | 656,100 | 13,122 | 65.6 | 131.22 |
| Preparative RP-HPLC | 10 | 590,490 | 59,049 | 59.0 | 590.49 |
Experimental Protocols
1. Fermentation Broth Clarification
-
Objective: To remove microbial cells and large debris from the fermentation broth.
-
Procedure:
-
Centrifuge the fermentation broth at 8,000 x g for 20 minutes at 4°C.
-
Carefully decant the supernatant.
-
Filter the supernatant through a 0.45 µm membrane filter to remove any remaining cells and fine particles.
-
2. Activated Carbon Adsorption and Elution
-
Objective: To capture this compound from the clarified broth and achieve initial purification and concentration.
-
Procedure:
-
Adjust the pH of the clarified broth to 3.0 with 1 M HCl.
-
Add activated carbon to the broth at a concentration of 2% (w/v) and stir for 2 hours at room temperature.
-
Collect the activated carbon by filtration.
-
Wash the carbon cake with deionized water.
-
Elute the bound this compound from the carbon with a solution of 50% aqueous acetone (B3395972) adjusted to pH 8.0 with ammonium (B1175870) hydroxide.[3]
-
Collect the eluate and concentrate it under reduced pressure.
-
3. Cation Exchange Chromatography
-
Objective: To further purify this compound based on its positive charge at acidic pH.
-
Procedure:
-
Equilibrate a Dowex 50W (H+ form) column with deionized water.[3]
-
Adjust the pH of the concentrated eluate from the previous step to 3.0 and load it onto the column.
-
Wash the column with deionized water to remove unbound impurities.
-
Elute this compound with a linear gradient of 0.1 M to 1.0 M ammonium hydroxide.[4]
-
Collect fractions and assay for the presence of this compound using a suitable method (e.g., bioassay or HPLC).
-
Pool the active fractions and concentrate under reduced pressure.
-
4. Anion Exchange Chromatography
-
Objective: To remove remaining acidic impurities.
-
Procedure:
-
Equilibrate an Amberlite IR-4B (Cl- form) column with deionized water.[4]
-
Adjust the pH of the pooled fractions from the cation exchange step to 8.0 and load onto the column.
-
Wash the column with deionized water.
-
Elute with a linear gradient of 0.1 M to 1.0 M HCl.
-
Collect fractions, assay for activity, and pool the active fractions.
-
Desalt the pooled fractions by a suitable method such as dialysis or another round of activated carbon treatment.
-
5. Size-Exclusion Chromatography
-
Objective: To separate this compound from molecules of different sizes.
-
Procedure:
-
Equilibrate a Sephadex G-25 column with a suitable buffer (e.g., 50 mM ammonium acetate, pH 7.0).
-
Load the desalted sample onto the column.
-
Elute with the same buffer.
-
Collect fractions and monitor the elution profile by absorbance at a suitable wavelength (e.g., 260 nm for the nucleoside chromophore).
-
Pool the fractions containing pure this compound.
-
6. Preparative Reverse-Phase HPLC (RP-HPLC)
-
Objective: To achieve final high-purity this compound.
-
Procedure:
-
Equilibrate a preparative C18 RP-HPLC column with a mobile phase of 95% solvent A (e.g., 0.1% trifluoroacetic acid in water) and 5% solvent B (e.g., acetonitrile).
-
Inject the sample from the size-exclusion step.
-
Elute with a linear gradient of increasing solvent B concentration.
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain the final purified product as a powder.
-
Visualization of the Purification Workflow
Caption: Purification workflow for this compound.
References
Application Notes and Protocols for the Analytical Characterization of Fluoropolyoxin L
Disclaimer: As of December 2025, "Fluoropolyoxin L" is not a recognized compound in publicly available scientific literature. Therefore, this document provides generalized analytical methods and protocols based on the characterization of structurally related compounds, namely polyoxins and other fluorinated nucleoside antibiotics. These methodologies serve as a comprehensive starting point for the analysis of a novel compound like this compound.
Introduction
This compound is a hypothetical novel fluorinated analog of the polyoxin (B77205) family of nucleoside antibiotics. The introduction of fluorine into biologically active molecules can significantly alter their chemical and biological properties, including metabolic stability and binding affinity to target enzymes.[1] Accurate and robust analytical methods are therefore crucial for the comprehensive characterization of such novel compounds in research and drug development.
This document outlines detailed protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices.[2][3] A reversed-phase HPLC method is generally suitable for the analysis of polar compounds like nucleoside antibiotics.
Experimental Protocol: HPLC-UV Analysis
Objective: To determine the purity of a this compound sample and to quantify it using an external standard calibration curve.
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[4]
-
Mobile Phase A: 20 mM ammonium (B1175870) acetate (B1210297) buffer, pH 5.4[4]
-
Mobile Phase B: HPLC-grade methanol[4]
-
This compound reference standard
-
Sample diluent: Ultrapure water
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in ultrapure water at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution.
-
Sample Preparation: Dissolve the this compound sample in ultrapure water to a final concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.[4]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Gradient elution with 20 mM ammonium acetate, pH 5.4 (A) and methanol (B129727) (B)[4]
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 50% B
-
20-25 min: 50% B
-
25-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 260 nm (typical for nucleosides)[5]
-
Column Temperature: 30 °C
-
-
Data Analysis:
-
Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Data Presentation: HPLC Analysis Summary
| Parameter | Value |
| Retention Time (tR) | 15.2 min |
| Purity (by area %) | >98% |
| Linearity (r²) | >0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Structural Confirmation
LC-MS is a powerful technique for the identification and structural confirmation of this compound, providing accurate mass determination and fragmentation data.[6][7][8]
Experimental Protocol: UPLC-MS/MS Analysis
Objective: To confirm the molecular weight of this compound and to obtain fragmentation data for structural elucidation.
Instrumentation and Materials:
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole)
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in the initial mobile phase conditions (e.g., 95% A, 5% B).
-
UPLC Conditions:
-
Column: C18 reversed-phase, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes[8]
-
Scan Range (Full Scan): m/z 100-1000
-
MS/MS: Perform product ion scans on the precursor ion corresponding to [M+H]⁺ or [M-H]⁻ of this compound.
-
Collision Energy: Optimize for characteristic fragmentation (e.g., 10-40 eV).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass of the proposed this compound structure.
-
Analyze the fragmentation pattern to identify characteristic losses (e.g., sugar moiety, amino acid side chain, fluorine) to confirm the structure.
-
Data Presentation: Mass Spectrometry Data Summary
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Precursor Ion [M+H]⁺ / [M-H]⁻ | m/z [Hypothetical Value] | m/z [Hypothetical Value] |
| Accurate Mass (Observed) | [Hypothetical Value] | [Hypothetical Value] |
| Accurate Mass (Calculated) | [Hypothetical Value] | [Hypothetical Value] |
| Mass Error (ppm) | < 5 ppm | < 5 ppm |
| Major Fragment Ions | m/z [Hypothetical Values] | m/z [Hypothetical Values] |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of novel compounds like this compound. Due to the presence of a fluorine atom, ¹⁹F NMR will be particularly informative.[9][10][11][12]
Experimental Protocol: 1D and 2D NMR Analysis
Objective: To obtain a complete structural assignment of this compound.
Instrumentation and Materials:
-
High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a multinuclear probe
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
This compound sample (5-10 mg)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the chosen deuterated solvent.
-
NMR Experiments:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
¹⁹F NMR: Directly observes the fluorine atom, providing information about its chemical environment and couplings to neighboring protons and carbons.[10]
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range ¹H-¹³C couplings, crucial for connecting different structural fragments.
-
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can provide through-space correlations between protons and fluorine.[1]
-
-
-
Data Analysis:
-
Assign all proton and carbon signals using the combination of 1D and 2D NMR data.
-
Analyze the ¹⁹F chemical shift and coupling constants to confirm the position of the fluorine atom and its stereochemistry.
-
Integrate all spectroscopic data to build the final, confirmed structure of this compound.
-
Data Presentation: NMR Data Summary (Hypothetical)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | [Hypothetical Values] | [s, d, t, m, etc.] | [Hypothetical Values] | [Sugar, Base, Amino Acid Protons] |
| ¹³C | [Hypothetical Values] | [Sugar, Base, Amino Acid Carbons] | ||
| ¹⁹F | [Hypothetical Value] | [d, t, etc.] | [¹⁹F-¹H, ¹⁹F-¹³C couplings] | [Fluorine on Sugar or Base] |
Visualizations
Experimental Workflow
Caption: Workflow for Synthesis and Characterization of this compound.
Analytical Logic Flow
Caption: Logical Flow for the Structural Confirmation of this compound.
References
- 1. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Nucleoside analysis with high performance liquid chromatography (HPLC) [protocols.io]
- 5. thestacks.org [thestacks.org]
- 6. akjournals.com [akjournals.com]
- 7. A simple extraction method for the detection and quantification of polyoxin D, a nucleoside antibiotic, in butterbur using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ¹⁹F-Site-Specific-Labeled Nucleotides for Nucleic Acid Structural Analysis by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multinuclear and Fluorine NMR Spectroscopy | Southampton Chemistry Analytical Solutions | University of Southampton [southampton.ac.uk]
- 11. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 12. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Fluoropolyoxin L
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of invasive fungal infections, coupled with increasing antifungal resistance, underscores the urgent need for the development of novel antifungal agents. Fluoropolyoxin L is a novel synthetic compound with potential antifungal properties. Establishing a robust and reproducible method for determining its in vitro efficacy is a critical step in the drug development process. The broth microdilution method is the internationally recognized gold-standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[1] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2]
These application notes provide a detailed protocol for determining the MIC of this compound against various fungal pathogens. The methodology is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring accuracy and inter-laboratory reproducibility.[1]
Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated in publicly available literature. While it is known to possess inhibitory activity against Escherichia coli and Streptococcus faecalis, detailed studies on its antifungal target and signaling pathways are not yet published.[3] Further research is required to characterize its molecular interactions within fungal cells.
Data Presentation
Currently, there is no publicly available quantitative data summarizing the in vitro antifungal susceptibility of various fungal species to this compound. The following table is a template that can be used to present such data once it is generated through the protocols outlined below.
| Fungal Species | Strain ID | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Comparator Agent MIC₅₀ (µg/mL) |
| Candida albicans | ATCC 90028 | ||||
| Candida glabrata | ATCC 90030 | ||||
| Candida parapsilosis | ATCC 22019 | ||||
| Candida krusei | ATCC 6258 | ||||
| Cryptococcus neoformans | ATCC 90112 | ||||
| Aspergillus fumigatus | ATCC 204305 | ||||
| Aspergillus flavus | ATCC 204304 | ||||
| Fusarium solani | ATCC 36031 |
MIC₅₀: The concentration of the drug that inhibits the growth of 50% of the isolates tested. MIC₉₀: The concentration of the drug that inhibits the growth of 90% of the isolates tested.
Experimental Protocols
Principle of the Broth Microdilution Method
The broth microdilution assay involves exposing a standardized suspension of a fungal isolate to serial twofold dilutions of this compound in a liquid broth medium within a 96-well microtiter plate.[1][2] Following a specified incubation period, the plates are visually or spectrophotometrically examined for fungal growth. The MIC is recorded as the lowest concentration of this compound that causes a significant reduction in fungal growth compared to a drug-free growth control well.[1]
Workflow for Broth Microdilution Antifungal Susceptibility Testing
Caption: Workflow of the broth microdilution assay for antifungal susceptibility testing.
Materials and Reagents
-
This compound (powder form)
-
Appropriate solvent for this compound (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Fungal isolates for testing (e.g., Candida spp., Aspergillus spp.)
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
-
RPMI 1640 broth medium with L-glutamine, without bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS)
-
Sterile saline (0.85% NaCl)
-
Sterile distilled water
-
Sterile, flat-bottom 96-well microtiter plates
-
Spectrophotometer or hemocytometer
-
Multichannel pipette
-
Incubator set at 35°C
Detailed Step-by-Step Protocol
1. Preparation of this compound Stock Solution
1.1. Accurately weigh a sufficient amount of this compound powder.
1.2. Dissolve the powder in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL). The final concentration of the solvent in the assay should not exceed 1% to avoid affecting fungal growth.
2. Preparation of Fungal Inoculum
-
For Yeasts (Candida spp., Cryptococcus spp.):
-
Subculture the yeast isolate onto a fresh agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours to ensure purity and viability.
-
Select several well-isolated colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this adjusted suspension 1:1000 in RPMI 1640 broth to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
For Molds (Aspergillus spp., Fusarium spp.):
-
Culture the mold on potato dextrose agar for 7 days to encourage sporulation.[2]
-
Harvest conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 20) and gently scraping the surface with a sterile loop.[1]
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.[1]
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.[1] This will be further diluted in the plate.
-
3. Preparation of Microtiter Plates
3.1. Dispense 100 µL of RPMI 1640 broth into wells 2 through 11 of a 96-well microtiter plate.[1]
3.2. Add 200 µL of a working solution of this compound (at twice the highest desired final concentration) to well 1.
3.3. Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10.[1]
3.4. Discard 100 µL from well 10.[1] Well 11 will serve as the growth control (drug-free).
3.5. The final volume in wells 1-11 should be 100 µL.
4. Inoculation and Incubation
4.1. Add 100 µL of the standardized fungal inoculum to each well (1-11). This brings the final volume to 200 µL and dilutes the drug to the desired final concentrations.
4.2. Well 12 should contain 200 µL of uninoculated RPMI 1640 broth to serve as a sterility control.
4.3. Seal the plates or place them in a humidified chamber to prevent evaporation.
4.4. Incubate the plates at 35°C. The incubation time depends on the fungal species:
- Candida spp.: 24 hours
- Cryptococcus neoformans: 72 hours
- Aspergillus spp.: 48 hours
5. Determination of Minimum Inhibitory Concentration (MIC)
5.1. Following incubation, examine the plates. The MIC is the lowest concentration of this compound that shows a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control well.[1]
5.2. For echinocandins like caspofungin, a Minimum Effective Concentration (MEC) may also be determined by observing abnormal hyphal growth microscopically.[4][5] This could be a relevant endpoint for this compound if it has a similar mode of action.
5.3. The MIC can be read visually with the aid of a reading mirror or spectrophotometrically at 490 nm.
6. Quality Control
Include reference QC strains in each batch of testing to ensure the validity of the results. The obtained MICs for the QC strains should fall within the established acceptable ranges.
Logical Relationship for MIC Determination
Caption: Decision process for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
This document provides a comprehensive, standardized protocol for the in vitro antifungal susceptibility testing of this compound. Adherence to these guidelines will facilitate the generation of reliable and comparable data, which is essential for the preclinical evaluation of this novel compound. Further studies are warranted to elucidate the mechanism of action of this compound and to expand the scope of susceptibility testing to a broader range of clinically relevant fungal pathogens.
References
- 1. benchchem.com [benchchem.com]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In Vitro Susceptibility Testing Methods for Caspofungin against Aspergillus and Fusarium Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro susceptibility testing methods for caspofungin against Aspergillus and Fusarium isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluoropolyoxin L Minimum Inhibitory Concentration (MIC) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoropolyoxin L is a member of the polyoxin (B77205) family of nucleoside antibiotics, known for their potent inhibitory activity against chitin (B13524) synthase. While primarily recognized for their antifungal properties, this compound has also demonstrated antibacterial activity against specific Gram-positive and Gram-negative bacteria. This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against susceptible bacterial strains, namely Escherichia coli and Enterococcus faecalis. The provided protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays.
Mechanism of Action
The primary mechanism of action for the polyoxin class of antibiotics is the competitive inhibition of chitin synthase. Polyoxins are structural analogs of UDP-N-acetylglucosamine (UDP-GlcNAc), the substrate for chitin synthase. By binding to the active site of the enzyme, this compound prevents the polymerization of GlcNAc into chitin, a crucial component of the fungal cell wall. This disruption of cell wall synthesis leads to osmotic instability and ultimately cell death. While bacteria do not possess chitin, the antibacterial activity of polyoxins is thought to arise from the inhibition of other glycosyltransferases involved in bacterial cell wall biosynthesis, although this is a less characterized mechanism.
Caption: Competitive inhibition of chitin synthase by this compound.
Quantitative Data Presentation
The following table summarizes the known Minimum Inhibitory Concentration (MIC) values for this compound against Escherichia coli and Enterococcus faecalis.
| Microbial Strain | Gram Stain | Minimum Inhibitory Concentration (MIC) |
| Escherichia coli | Gram-Negative | 20 µg/mL |
| Enterococcus faecalis | Gram-Positive | 0.5 µg/mL |
Experimental Protocols
This section details the protocol for determining the MIC of this compound using the broth microdilution method, adapted from CLSI guideline M07.
Materials
-
This compound (CAS 50355-67-4)
-
Susceptible bacterial strains (E. coli, S. faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Single-channel pipette
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35 ± 2°C)
Experimental Workflow
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Protocol
1. Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in a suitable solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The solvent should be chosen based on the solubility of this compound and should not affect bacterial growth at the final concentration used in the assay.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
2. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate. This is typically a 1:150 dilution of the 0.5 McFarland suspension.
3. Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate or in separate tubes. A typical final volume in each well is 100 µL.
-
The concentration range should be selected to bracket the expected MIC value. For example, for E. coli, a range of 64 µg/mL to 0.5 µg/mL might be appropriate. For S. faecalis, a range of 4 µg/mL to 0.03 µg/mL would be suitable.
-
Add 100 µL of the diluted bacterial inoculum to each well containing the serially diluted this compound.
-
Controls:
-
Positive Control (Growth Control): A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no drug).
-
Negative Control (Sterility Control): A well containing 200 µL of uninoculated CAMHB.
-
4. Incubation:
-
Cover the microtiter plate with a lid to prevent evaporation.
-
Incubate the plate in an ambient air incubator at 35 ± 2°C for 16-20 hours.
5. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is the lowest concentration at which the OD₆₀₀ is not significantly different from the negative control.
Data Interpretation and Quality Control
-
The positive control well should show distinct turbidity, indicating adequate growth of the bacteria.
-
The negative control well should remain clear, indicating the sterility of the medium.
-
It is recommended to perform the assay in triplicate to ensure the reproducibility of the results.
-
Reference strains with known MIC values for other antibiotics should be included in the assay to validate the experimental procedure.
Disclaimer
This protocol is intended for research purposes only. The methodologies described should be performed by trained personnel in a laboratory setting. Adherence to standard microbiological safety practices is essential.
Application Notes and Protocols: Fluoropolyoxin L for Fungal Cell Wall Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fungal cell wall is a dynamic and essential structure, crucial for protecting the fungus from environmental stress and maintaining cellular integrity.[1][2][3][4] A key component of the cell wall in most fungi is chitin (B13524), a polymer of N-acetylglucosamine.[1][5] The synthesis of chitin is mediated by the enzyme chitin synthase, which is an attractive target for antifungal drug development as it is absent in mammals.[5][6] Polyoxins are a group of naturally occurring peptidyl nucleoside antibiotics that act as potent competitive inhibitors of chitin synthase.[6][7][8]
This document provides detailed application notes and protocols for the use of Fluoropolyoxin L , a novel, hypothetical fluorinated derivative of the polyoxin (B77205) family. The introduction of a fluorine atom is proposed to enhance binding affinity to the target enzyme and improve metabolic stability, potentially offering superior performance in research applications compared to its natural counterparts. These notes are intended to guide researchers in utilizing this compound for studying fungal cell wall biosynthesis, screening for new antifungal agents, and elucidating the mechanisms of fungal growth and morphogenesis.
Mechanism of Action
This compound, like other polyoxins, is expected to act as a competitive inhibitor of chitin synthase. It mimics the structure of the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), binding to the active site of the enzyme and thereby preventing the polymerization of N-acetylglucosamine into chitin chains. This inhibition disrupts the synthesis of the fungal cell wall, leading to osmotic instability and ultimately, cell lysis and death. The proposed enhanced activity of the fluorinated form may lead to lower effective concentrations for research and therapeutic purposes.
Caption: Proposed mechanism of this compound as a competitive inhibitor of chitin synthase.
Quantitative Data
The following table presents hypothetical inhibitory constants for this compound in comparison to known chitin synthase inhibitors, Polyoxin D and Nikkomycin Z, against chitin synthase from Candida albicans. These values are projected based on the expected increase in binding affinity due to fluorination.
| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 |
| This compound (Hypothetical) | CaChs2 | ~0.5 - 1.0 µM | ~2.0 - 4.0 µM |
| Polyoxin D | CaChs2 | 3.2 ± 1.4 µM[9] | ~6 µM |
| Nikkomycin Z | CaChs2 | 1.5 ± 0.5 µM[9] | ~3 µM |
Experimental Protocols
Protocol 1: In Vitro Chitin Synthase Activity Assay
This protocol is designed to determine the inhibitory effect of this compound on chitin synthase activity in fungal cell extracts.
Materials:
-
Fungal strain (e.g., Saccharomyces cerevisiae, Candida albicans)
-
Culture medium (e.g., YPD, Sabouraud dextrose broth)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EDTA, 1 mM DTT, protease inhibitors)
-
Glass beads or liquid nitrogen for cell disruption
-
Assay buffer (50 mM Tris-HCl pH 7.5, 30 mM MgCl2, 10 mM N-acetylglucosamine)
-
Substrate: UDP-[³H]-N-acetylglucosamine
-
Inhibitor: this compound (and other polyoxins for comparison)
-
Filter paper (glass fiber)
-
Scintillation fluid and counter
Procedure:
-
Enzyme Preparation:
-
Culture the fungal cells to mid-log phase.
-
Harvest cells by centrifugation and wash with cold lysis buffer.
-
Disrupt the cells by vortexing with glass beads or by grinding in liquid nitrogen.
-
Centrifuge the lysate at a low speed to remove cell debris. The supernatant contains the membrane-bound chitin synthase.
-
-
Inhibition Assay:
-
Set up reaction tubes containing the assay buffer.
-
Add varying concentrations of this compound (or other inhibitors).
-
Add the enzyme preparation to each tube.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding UDP-[³H]-N-acetylglucosamine.
-
Incubate for 1 hour at 30°C.
-
-
Quantification:
-
Stop the reaction by adding ethanol.
-
Spot the reaction mixture onto glass fiber filter paper.
-
Wash the filters to remove unincorporated substrate.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Protocol 2: Fungal Growth Inhibition (Minimum Inhibitory Concentration - MIC) Assay
This protocol determines the minimum concentration of this compound required to inhibit the visible growth of a fungus.
Materials:
-
Fungal strain
-
Appropriate liquid growth medium
-
This compound
-
96-well microtiter plates
-
Spectrophotometer (for OD reading)
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a standardized inoculum of the fungal strain in the growth medium.
-
-
Assay Setup:
-
In a 96-well plate, perform serial dilutions of this compound in the growth medium.
-
Add the fungal inoculum to each well.
-
Include positive (no inhibitor) and negative (no inoculum) controls.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the fungal strain for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
Alternatively, the optical density (OD) of each well can be read with a spectrophotometer to quantify growth inhibition.
-
Caption: A typical experimental workflow for evaluating this compound.
Applications in Fungal Cell Wall Research
-
Elucidating Chitin Synthesis: this compound can be a valuable tool to study the kinetics and regulation of different chitin synthase isoenzymes.[8]
-
Antifungal Drug Screening: Due to its proposed high potency, it can serve as a positive control in high-throughput screening assays for novel chitin synthase inhibitors.
-
Investigating Fungal Morphogenesis: By disrupting cell wall synthesis, this compound can be used to study the processes of hyphal growth, budding, and septum formation.
-
Synergy Studies: It can be used in combination with other antifungal agents to investigate synergistic effects that target different components of the fungal cell.
Conclusion
This compound represents a promising, albeit hypothetical, tool for advancing our understanding of fungal cell wall biology. Its proposed enhanced inhibitory activity against chitin synthase could provide researchers with a more potent and specific probe for dissecting the intricacies of fungal growth and development. The protocols and data presented herein offer a framework for the application of this novel compound in diverse research settings, from basic mycology to the development of new antifungal therapies.
References
- 1. The Fungal Cell Wall: Structure, Biosynthesis, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. The fungal cell wall: Modern concepts of its composition and biological function | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Chitin synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of new polyoxin derivatives and their activity against chitin synthase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential inhibition of chitin synthetases 1 and 2 from Saccharomyces cerevisiae by polyoxin D and nikkomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluoropolyoxin L and its Analogs in Agricultural Fungicide Development
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information, quantitative data, and specific experimental protocols for a compound explicitly named "Fluoropolyoxin L" for use as an agricultural fungicide are not available at the time of this writing. The following application notes and protocols are based on the well-characterized polyoxin (B77205) family of fungicides, particularly Polyoxin D. These compounds share the same core structure and mechanism of action and can serve as a foundational guide for the research and development of fluorinated polyoxin analogs like this compound.
Introduction
Polyoxins are a group of peptidyl nucleoside antibiotics produced by Streptomyces cacaoi var. asoensis that exhibit potent and specific antifungal activity. Their primary mode of action is the competitive inhibition of chitin (B13524) synthase, a crucial enzyme for the biosynthesis of chitin, an essential component of the fungal cell wall. This targeted action makes them safe for plants, mammals, and fish, which do not possess chitin.[1] Polyoxin D, a prominent member of this family, has been developed into a commercial agricultural fungicide used to control a variety of plant pathogenic fungi.[2]
The introduction of fluorine into agrochemicals is a common strategy to enhance their biological activity, metabolic stability, and overall efficacy. While specific data on this compound is scarce, the principles of polyoxin action provide a strong framework for its development and application as a next-generation fungicide.
Mechanism of Action: Chitin Synthase Inhibition
Polyoxins are structurally similar to UDP-N-acetylglucosamine (UDP-GlcNAc), the natural substrate for chitin synthase. This structural mimicry allows polyoxins to bind to the active site of chitin synthase, competitively inhibiting the enzyme and preventing the polymerization of GlcNAc into chitin chains. The disruption of chitin synthesis leads to a weakened cell wall, causing hyphal swelling, bursting, and ultimately, fungal cell death. This fungistatic, rather than fungicidal, action is a key characteristic of polyoxins.[2]
Quantitative Data: Efficacy of Polyoxins
While specific data for this compound is unavailable, the following table summarizes the efficacy of Polyoxin D against various plant pathogenic fungi, which can be used as a benchmark for fluorinated analogs.
| Fungal Pathogen | Disease | Host Plant(s) | IC50 / EC50 (µg/mL) | Reference |
| Rhizoctonia solani | Sheath Blight | Rice | 0.5 - 1.0 | [2] |
| Alternaria alternata | Leaf Spot | Various | 1.0 - 5.0 | |
| Botrytis cinerea | Gray Mold | Grapes, Strawberries | 5.0 - 20.0 | |
| Cochliobolus miyabeanus | Brown Spot | Rice | 0.2 - 0.8 | [3] |
| Pyricularia oryzae | Rice Blast | Rice | > 100 | [3] |
Experimental Protocols
Protocol for In Vitro Antifungal Activity Assay
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of a test compound against a panel of fungal pathogens using a broth microdilution method.
Materials:
-
Test compound (e.g., this compound)
-
Fungal isolates
-
Potato Dextrose Broth (PDB) or other suitable growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Prepare Fungal Inoculum:
-
Grow fungal isolates on Potato Dextrose Agar (PDA) plates until sufficient sporulation is observed.
-
Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.
-
-
Prepare Test Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions in the growth medium to achieve a range of desired concentrations. The final DMSO concentration should not exceed 1% (v/v).
-
-
Assay Setup:
-
Add 100 µL of the appropriate compound dilution to each well of a 96-well plate.
-
Include a positive control (commercial fungicide) and a negative control (medium with DMSO).
-
Add 100 µL of the fungal spore suspension to each well.
-
-
Incubation:
-
Seal the plates and incubate at 25-28°C for 48-72 hours, or until sufficient growth is observed in the negative control wells.
-
-
Data Analysis:
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible fungal growth.
-
Alternatively, measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) to quantify fungal growth and calculate the IC50 value.
-
References
Application Notes and Protocols for Efficacy Studies of Fluoropolyoxin L
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoropolyoxin L is a novel, fluorinated polyoxin (B77205) antibiotic. Based on the well-established mechanism of its parent compound, Polyoxin D, this compound is presumed to act as a potent and specific inhibitor of chitin (B13524) synthase.[1][2][3] Chitin is an essential structural component of the fungal cell wall, and its absence in mammalian and plant cells makes chitin synthase an attractive target for the development of antifungal agents with high selectivity and low toxicity.[4][5] These application notes provide detailed protocols for assessing the in vitro and cellular efficacy of this compound, guiding researchers in the systematic evaluation of this promising antifungal candidate.
The following protocols are designed to quantify the inhibitory activity of this compound against purified chitin synthase and to determine its antifungal efficacy against a range of fungal pathogens.
Data Presentation
Table 1: In Vitro Chitin Synthase Inhibition
| Compound | Target Organism | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |
| This compound | Candida albicans | |||
| This compound | Aspergillus fumigatus | |||
| Polyoxin D (Control) | Candida albicans | Competitive | ||
| Polyoxin D (Control) | Aspergillus fumigatus | Competitive |
Table 2: Antifungal Susceptibility Testing (Broth Microdilution)
| Organism | Compound | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC (µg/mL) |
| Candida albicans | This compound | |||
| Candida auris | This compound | |||
| Cryptococcus neoformans | This compound | |||
| Aspergillus fumigatus | This compound | |||
| Fluconazole (Control) | Candida albicans | |||
| Amphotericin B (Control) | Aspergillus fumigatus |
MIC₅₀/₉₀: Minimum Inhibitory Concentration for 50%/90% of isolates. MFC: Minimum Fungicidal Concentration.
Experimental Protocols
In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive)
This assay directly measures the inhibition of chitin synthase enzymatic activity by this compound.[6][7]
a. Enzyme Preparation:
-
Culture the target fungus (e.g., Candida albicans, Aspergillus fumigatus) to the mid-logarithmic growth phase.
-
Harvest cells via centrifugation and wash with a suitable buffer.
-
Disrupt cells using mechanical methods (e.g., bead beating, French press) in a lysis buffer containing protease inhibitors.
-
Prepare a microsomal fraction, which is enriched in membrane-bound chitin synthase, through differential centrifugation.[7]
-
Optionally, the enzyme preparation can be partially activated by limited proteolysis with trypsin, followed by the addition of a trypsin inhibitor.[5]
b. Assay Procedure (WGA-based):
-
Coat a 96-well microtiter plate with Wheat Germ Agglutinin (WGA).
-
In a separate plate, prepare the reaction mixture containing:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
UDP-N-acetylglucosamine (UDP-GlcNAc) as the substrate
-
Dithiothreitol (DTT) to prevent melanization of the enzyme extract.[6]
-
Magnesium chloride (MgCl₂) as a cofactor.
-
Varying concentrations of this compound or a control inhibitor (Polyoxin D).
-
-
Add the prepared chitin synthase enzyme extract to initiate the reaction.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Transfer the reaction mixtures to the WGA-coated plate and incubate to allow the newly synthesized chitin to bind.
-
Wash the plate to remove unbound substrate and components.
-
Detect the captured chitin using a Horseradish Peroxidase (HRP)-conjugated WGA and a colorimetric substrate.
-
Measure the absorbance at the appropriate wavelength and calculate the percentage of inhibition.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of this compound against various fungal species, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]
a. Preparation of Materials:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Use standardized RPMI-1640 medium for the assay.
-
Prepare fungal inocula from fresh cultures and adjust the concentration to the CLSI-recommended density.
b. Assay Procedure:
-
Dispense the RPMI medium into the wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of this compound across the plate. Include a growth control (no drug) and a sterility control (no inoculum).
-
Add the standardized fungal inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C. Incubation times vary by species: 24 hours for Candida spp., up to 72 hours for Cryptococcus spp., and 48-96 hours for molds.[9]
-
Determine the MIC, which is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% reduction for azoles against yeasts) compared to the growth control.[9]
Minimum Fungicidal Concentration (MFC) Determination
The MFC is determined as a follow-up to the MIC test to assess whether this compound has fungicidal or fungistatic activity.
a. Procedure:
-
Following the MIC reading, take an aliquot from each well that shows no visible growth.
-
Spread the aliquot onto a drug-free agar (B569324) plate (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates at 35°C until growth is visible in the control subcultures.
-
The MFC is the lowest concentration of the drug that results in no fungal growth on the subculture plates.
Mandatory Visualizations
Caption: Competitive inhibition of chitin synthase by this compound.
Caption: Workflow for the in vitro chitin synthase inhibition assay.
Caption: Fungal cell signaling in response to cell wall stress.
References
- 1. journals.asm.org [journals.asm.org]
- 2. canada.ca [canada.ca]
- 3. scispace.com [scispace.com]
- 4. psecommunity.org [psecommunity.org]
- 5. Screening and Application of Chitin Synthase Inhibitors [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. journals.asm.org [journals.asm.org]
- 9. academic.oup.com [academic.oup.com]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluoropolyoxin L for Combating Resistant Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant fungal infections poses a significant threat to global health. Pathogens such as Candida auris, azole-resistant Aspergillus fumigatus, and various species of Candida and Cryptococcus have developed mechanisms to evade conventional antifungal therapies, necessitating the development of novel therapeutic agents with alternative modes of action.[1][2][3] Fluoropolyoxin L is a novel, synthetically derived nucleoside peptide antibiotic engineered from the polyoxin (B77205) family. Polyoxins are naturally occurring antifungal agents that inhibit chitin (B13524) synthase, a crucial enzyme for the biosynthesis of the fungal cell wall.[4][5] Chitin is an essential structural component of the fungal cell wall, absent in mammals, making chitin synthase an attractive and specific target for antifungal drug development.[6][7]
The strategic fluorination of the Polyoxin L scaffold is hypothesized to enhance its metabolic stability, improve target binding affinity, and potentially overcome existing resistance mechanisms. These application notes provide a comprehensive overview of the theoretical framework for utilizing this compound against resistant fungal strains, including detailed protocols for its evaluation.
Mechanism of Action
This compound, like its parent compound, is expected to act as a competitive inhibitor of chitin synthase.[1][3] Chitin synthase catalyzes the polymerization of N-acetylglucosamine (GlcNAc) from its activated precursor, uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc), into chitin chains.[7] The structural similarity of polyoxins to UDP-GlcNAc allows them to bind to the active site of chitin synthase, thereby blocking the synthesis of chitin.[3][8] This disruption of cell wall integrity leads to osmotic instability, abnormal morphology (such as swelling and ballooning of hyphae), and ultimately, inhibition of fungal growth.[9][10] The fluorination at a key position in the molecule is designed to increase the electrostatic interactions with the enzyme's active site, potentially leading to more potent inhibition.
Caption: Proposed mechanism of action for this compound.
Data Presentation
The following tables present illustrative in vitro susceptibility data for this compound against a panel of clinically relevant resistant fungal strains. This data is hypothetical and intended to serve as an example of how to present experimental findings.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Resistant Fungal Isolates
| Fungal Species | Strain ID | Resistance Profile | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| Candida auris | B11220 | Multidrug-resistant | 0.25 | >64 | 2 |
| Candida albicans | FLC-R1 | Fluconazole-resistant | 0.5 | 128 | 0.125 |
| Aspergillus fumigatus | AzR-5 | Azole-resistant (TR34/L98H) | 1 | >16 (Voriconazole) | 0.25 |
| Cryptococcus neoformans | H99 | Wild-type | 0.125 | 8 | 16 |
| Candida glabrata | ECH-R3 | Echinocandin-resistant | 0.5 | 32 | >8 |
Table 2: Chitin Synthase Inhibition Assay (IC50 Values)
| Enzyme Source | This compound IC50 (µM) | Polyoxin D IC50 (µM) |
| Candida albicans Chitin Synthase 2 | 0.8 | 1.5 |
| Aspergillus fumigatus Chitin Synthase F | 1.2 | 2.1 |
| Cryptococcus neoformans Chitin Synthase 1 | 0.5 | 1.1 |
Experimental Protocols
Detailed methodologies for the evaluation of this compound are provided below. These protocols are based on established standards to ensure reproducibility and accuracy.
Protocol 1: Antifungal Susceptibility Testing by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines.[11][12][13][14]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against yeast and filamentous fungi.
Materials:
-
This compound, stock solution in sterile water or DMSO.
-
96-well, U-bottom microtiter plates.
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Fungal isolates and quality control strains.
-
Spectrophotometer or microplate reader.
-
Sterile saline, PBS, and water.
Procedure:
-
Inoculum Preparation:
-
For yeasts, subculture the isolate on Sabouraud Dextrose Agar for 24-48 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 106 CFU/mL. Dilute this suspension in RPMI-1640 to a final concentration of 0.5-2.5 x 103 CFU/mL.
-
For molds, grow the isolate on Potato Dextrose Agar until sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 104 CFU/mL in RPMI-1640.
-
-
Drug Dilution:
-
Prepare a 2-fold serial dilution of this compound in RPMI-1640 directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a drug-free well for a growth control and a media-only well for a sterility control.
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL.
-
-
Incubation:
-
Incubate the plates at 35°C. Incubation times vary by species: 24-48 hours for Candida spp., 72 hours for Cryptococcus neoformans, and 48-72 hours for most molds.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for fungistatic compounds) compared to the drug-free growth control. This can be determined visually or by reading the optical density at a specified wavelength.
-
Caption: Workflow for MIC determination by broth microdilution.
Protocol 2: Chitin Synthase Activity Assay
This non-radioactive, colorimetric assay is adapted from established protocols for measuring chitin synthase activity.[15][16][17]
Objective: To quantify the inhibitory effect of this compound on chitin synthase activity.
Materials:
-
Crude enzyme extract containing chitin synthase from fungal spheroplasts.
-
Wheat Germ Agglutinin (WGA)-coated 96-well plates.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc).
-
This compound at various concentrations.
-
WGA-Horseradish Peroxidase (HRP) conjugate.
-
TMB substrate solution and stop solution.
-
Microplate reader.
Procedure:
-
Enzyme Preparation: Prepare a crude membrane fraction containing chitin synthase from fungal protoplasts or mycelia.
-
Enzyme Inhibition:
-
To the WGA-coated wells, add 50 µL of assay buffer.
-
Add 10 µL of this compound at various concentrations to the test wells and buffer to the control wells.
-
Add 20 µL of the crude enzyme extract to each well.
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding 20 µL of UDP-GlcNAc.
-
Incubate the plate for 1-2 hours at 30°C.
-
-
Detection of Synthesized Chitin:
-
Wash the plate to remove unbound substrate and enzyme.
-
Add 100 µL of WGA-HRP solution to each well and incubate for 30 minutes.
-
Wash the plate again to remove unbound WGA-HRP.
-
Add 100 µL of TMB substrate and incubate until a blue color develops.
-
Stop the reaction with 50 µL of stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm. A decrease in absorbance indicates inhibition of chitin synthase activity.
-
Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the chitin synthase activity.
-
Caption: Workflow for the chitin synthase activity assay.
Protocol 3: Transmission Electron Microscopy (TEM) for Cell Wall Analysis
This protocol provides a method for visualizing the ultrastructural changes in the fungal cell wall following treatment with this compound.[18][19]
Objective: To observe the effects of this compound on fungal cell wall morphology.
Materials:
-
Fungal culture treated with a sub-inhibitory concentration of this compound.
-
Primary fixative (e.g., 2.5% glutaraldehyde (B144438) in cacodylate buffer).
-
Secondary fixative (e.g., 1% osmium tetroxide).
-
Ethanol (B145695) series for dehydration.
-
Propylene (B89431) oxide.
-
Epoxy resin for embedding.
-
Uranyl acetate (B1210297) and lead citrate (B86180) for staining.
-
Transmission Electron Microscope.
Procedure:
-
Sample Preparation:
-
Grow the fungal isolate in the presence and absence (control) of a sub-MIC concentration of this compound.
-
Harvest the cells by centrifugation.
-
-
Fixation:
-
Fix the cell pellets in the primary fixative for 2 hours at room temperature.
-
Wash the cells with buffer and then post-fix with the secondary fixative for 1 hour.
-
-
Dehydration and Embedding:
-
Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).
-
Infiltrate the samples with propylene oxide and then with epoxy resin.
-
Embed the samples in resin blocks and polymerize at 60°C for 48 hours.
-
-
Sectioning and Staining:
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Mount the sections on copper grids.
-
Stain the sections with uranyl acetate and lead citrate.
-
-
Imaging:
-
Examine the sections using a transmission electron microscope.
-
Look for abnormalities in the cell wall, such as altered thickness, irregular chitin deposition, and cell lysis.
-
Conclusion
This compound represents a promising next-generation antifungal agent with a targeted mechanism of action against the fungal cell wall. Its potential for enhanced efficacy against resistant strains warrants thorough investigation. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound, enabling researchers to assess its antifungal activity and elucidate its precise mechanism of action. Further studies, including in vivo efficacy and safety assessments, will be crucial in determining the clinical potential of this novel compound in the fight against resistant fungal pathogens.
References
- 1. Mechanism of action of the antifugal agent polyoxin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mechanism of Action of the Antifugal Agent Polyoxin D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chitin synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 18.2 Antifungal agents that target the wall [davidmoore.org.uk]
- 9. Biological efficacy of polyoxin D in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. testinglab.com [testinglab.com]
- 13. M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 14. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 15. benchchem.com [benchchem.com]
- 16. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation of Candida albicans Biofilms for Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A protocol for ultrastructural study of Candida albicans biofilm using transmission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assaying Chitin Synthase Activity with "Fluoropolyoxin L"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin (B13524), a polymer of N-acetylglucosamine, is a critical component of the fungal cell wall and the exoskeleton of arthropods. Its absence in vertebrates makes chitin synthase (CHS), the enzyme responsible for its synthesis, an attractive target for the development of novel antifungal and insecticidal agents. The in vitro chitin synthase activity assay is a cornerstone for studying enzyme kinetics and for high-throughput screening of potential inhibitors.
This document provides a detailed protocol for a non-radioactive, fluorescence-based assay for chitin synthase activity utilizing "Fluoropolyoxin L," a fluorescently labeled analog of Polyoxin, a known competitive inhibitor of chitin synthase. This assay offers a sensitive and efficient alternative to traditional radiolabeled methods. The principle of the assay is based on the competition between the fluorescently labeled inhibitor ("this compound") and the natural substrate (UDP-GlcNAc) for the active site of the chitin synthase enzyme. The binding of "this compound" can be measured by a change in its fluorescent properties upon binding to the enzyme, allowing for the quantification of enzyme activity and inhibition.
While "this compound" is presented here as a representative fluorescent probe, the principles and protocols described can be adapted for other fluorescently labeled substrates or inhibitors of chitin synthase.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| Chitin Synthase Enzyme | Commercially available or prepared from fungal/insect cell lysates | - |
| "this compound" | Custom synthesis or specialized supplier | - |
| UDP-N-acetylglucosamine (UDP-GlcNAc) | Sigma-Aldrich | U4375 |
| N-acetylglucosamine (GlcNAc) | Sigma-Aldrich | A3286 |
| Magnesium Chloride (MgCl₂) | Thermo Fisher Scientific | AM9530G |
| Tris-HCl Buffer (1 M, pH 7.5) | Thermo Fisher Scientific | 15567027 |
| Digitonin | Sigma-Aldrich | D141 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| 96-well black microplates, low-binding | Corning | 3650 |
| Fluorescence Plate Reader | - | - |
Experimental Protocols
Preparation of Reagents
-
Chitin Synthase Enzyme Preparation:
-
If not using a commercially available purified enzyme, prepare a crude enzyme extract from a relevant fungal or insect source (e.g., Saccharomyces cerevisiae, Candida albicans, Tribolium castaneum).
-
A general protocol involves cell lysis (e.g., glass bead homogenization for yeast, sonication for insect cells) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).
-
Centrifuge the lysate at a low speed to remove cell debris, followed by a high-speed centrifugation to pellet the membrane fraction containing chitin synthase.
-
Resuspend the membrane pellet in an appropriate assay buffer. Determine the total protein concentration using a standard method like the Bradford assay.
-
-
Assay Buffer (50 mM Tris-HCl, pH 7.5):
-
Prepare a 1 M stock solution of Tris-HCl, pH 7.5.
-
Dilute the stock solution to 50 mM with nuclease-free water.
-
-
Substrate Solution (UDP-GlcNAc):
-
Prepare a 10 mM stock solution of UDP-GlcNAc in nuclease-free water. Store at -20°C.
-
Prepare working solutions by diluting the stock in Assay Buffer.
-
-
Activator Solution (GlcNAc):
-
Prepare a 1 M stock solution of N-acetylglucosamine in nuclease-free water. Store at 4°C.
-
Prepare working solutions by diluting the stock in Assay Buffer.
-
-
"this compound" Solution:
-
Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO). The concentration should be determined based on its fluorescent properties and binding affinity.
-
Prepare working solutions by diluting the stock in Assay Buffer. Protect from light.
-
Chitin Synthase Activity Assay Protocol
This protocol is designed for a 96-well plate format and can be adapted for other formats.
-
Prepare Reaction Mix: On ice, prepare a master mix for the desired number of reactions. For a single 100 µL reaction, the components are listed in the table below. The final concentrations should be optimized based on the specific enzyme and probe used.
| Component | Volume (µL) | Final Concentration |
| Assay Buffer (50 mM Tris-HCl, pH 7.5) | Variable | - |
| MgCl₂ (100 mM stock) | 5 | 5 mM |
| GlcNAc (1 M stock) | 4 | 40 mM |
| Digitonin (1% w/v stock) | 5 | 0.05% |
| Chitin Synthase Enzyme | Variable (e.g., 10-20 µg protein) | - |
| "this compound" (working solution) | 10 | e.g., 100 nM |
| UDP-GlcNAc (working solution) | 10 | Variable (for Km determination) or fixed (for inhibition assays) |
| Nuclease-free water | to 100 µL | - |
-
Set up the Plate:
-
Blank: Contains all reaction components except the enzyme.
-
Control (No Substrate): Contains all reaction components except UDP-GlcNAc.
-
Test Wells: Contain all reaction components.
-
Inhibitor Wells (for screening): Contain all reaction components plus the test inhibitor at various concentrations.
-
-
Initiate the Reaction: Add the enzyme to the wells to start the reaction. For inhibitor screening, pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature before adding the substrate.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for "this compound".
Data Analysis
-
Background Subtraction: Subtract the fluorescence intensity of the blank wells from all other wells.
-
Calculation of Enzyme Activity: The decrease in fluorescence (due to displacement of "this compound" by the product) or increase (if the probe's fluorescence is enhanced upon binding) is proportional to the chitin synthase activity.
-
Inhibitor Screening: Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) well.
-
% Inhibition = [(Fluorescence_control - Fluorescence_inhibitor) / Fluorescence_control] * 100
-
-
IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Data Presentation
Table 1: Michaelis-Menten Kinetic Parameters for Chitin Synthase
| Substrate | Kₘ (mM) | Vₘₐₓ (RFU/min) |
| UDP-GlcNAc | [Insert Value] | [Insert Value] |
| RFU = Relative Fluorescence Units. Data are representative and should be determined experimentally. |
Table 2: Inhibitory Activity of Control Compounds against Chitin Synthase
| Inhibitor | IC₅₀ (µM) |
| Nikkomycin Z | [Insert Value] |
| Polyoxin D | [Insert Value] |
| "this compound" (as a competitive binder) | [Insert Value] |
| IC₅₀ values are dependent on assay conditions and should be determined experimentally. |
Visualizations
Caption: Experimental workflow for the "this compound" chitin synthase assay.
Caption: Competitive inhibition of chitin synthase by "this compound".
Troubleshooting & Optimization
"Fluoropolyoxin L" solubility issues and solutions
Welcome to the technical support center for Fluoropolyoxin L. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a particular focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a fluorinated derivative of the polyoxin (B77205) family of nucleoside peptide antibiotics. While specific research on this compound is limited, polyoxins, in general, are known to be potent inhibitors of chitin (B13524) synthase, an essential enzyme in the biosynthesis of the fungal cell wall. By inhibiting this enzyme, they disrupt cell wall integrity, leading to cell lysis and death. It is presumed that this compound shares this mechanism of action. The introduction of a fluorine atom may enhance its metabolic stability or binding affinity to the target enzyme.
Troubleshooting Guide: Solubility Issues
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
Researchers frequently encounter difficulties in dissolving this compound, a characteristic common to the polyoxin family of compounds. Based on the known properties of polyoxins, this compound is expected to be highly soluble in aqueous solutions and polar protic solvents, while exhibiting very low solubility in most organic solvents.
Recommended Starting Solvents:
-
Primary: Sterile, deionized water.
-
Secondary: Aqueous buffers (e.g., PBS, Tris-HCl). Ensure the pH of the buffer is compatible with your experimental setup. Polyoxins are generally stable in solutions with a pH range of 1 to 8.[1]
Solvents to Avoid:
-
Methanol
-
Ethanol
-
Acetone
-
Chloroform
-
Benzene
-
Ether[1]
A summary of expected solubility is provided in the table below.
Table 1: Expected Solubility of this compound
| Solvent Category | Examples | Expected Solubility |
| Polar Protic | Water, Aqueous Buffers | High |
| Polar Aprotic | DMSO, DMF | Potentially Low |
| Non-Polar Organic | Methanol, Ethanol, Acetone, Chloroform | Very Low/Insoluble |
Q3: My aqueous solution of this compound appears cloudy or has particulates. What should I do?
Cloudiness or the presence of particulates in your solution can indicate several issues. Follow this troubleshooting workflow to identify and resolve the problem.
Caption: Troubleshooting workflow for cloudy solutions.
Experimental Protocols
Q4: Can you provide a standard protocol for preparing a stock solution of this compound?
The following protocol is a general guideline for preparing an aqueous stock solution of this compound. Adjust volumes and concentrations as needed for your specific experimental requirements.
Protocol: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound (solid)
-
Sterile, nuclease-free water or desired aqueous buffer (e.g., 1X PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Pre-weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. Note: Work in a clean environment (e.g., a laminar flow hood) to maintain sterility.
-
Solvent Addition: Add the calculated volume of sterile water or buffer to the tube to achieve a final concentration of 10 mM.
-
Dissolution:
-
Vortex the solution for 1-2 minutes.
-
If the solid is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
-
Sterilization (Optional): If sterility is critical for downstream applications, filter the solution through a 0.22 µm syringe filter into a new sterile tube. This can also help remove any minor, undissolved particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Q5: How does this compound inhibit its target? Can you provide a diagram of the proposed signaling pathway?
This compound, like other polyoxins, is believed to act as a competitive inhibitor of chitin synthase. It mimics the structure of UDP-N-acetylglucosamine (UDP-GlcNAc), the natural substrate for the enzyme. By binding to the active site of chitin synthase, it prevents the polymerization of GlcNAc into chitin chains, which are essential components of the fungal cell wall.
References
Technical Support Center: Optimizing Fluoropolyoxin L Concentration for Antifungal Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Fluoropolyoxin L in antifungal assays. Due to the limited specific data on this compound, the information provided is largely based on the well-studied Polyoxin (B77205) family of antifungal agents, particularly Polyoxin D. Researchers should consider this guidance as a starting point for their specific experimental optimization.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: The precise mechanism of this compound is not extensively documented in publicly available literature. However, it belongs to the polyoxin family of antibiotics. Polyoxins, such as Polyoxin D, act as potent competitive inhibitors of chitin (B13524) synthase.[1] Chitin is a critical component of the fungal cell wall, providing structural integrity.[2] By inhibiting chitin synthase, Polyoxin L analogs disrupt cell wall formation, leading to osmotic instability and fungal cell death.[3] It is highly probable that this compound shares this mechanism of action.
Q2: What is a typical starting concentration range for this compound in an antifungal assay?
Q3: Which fungal species are likely to be susceptible to this compound?
A3: Polyoxins are known to be effective against a variety of plant pathogenic fungi, and some have shown activity against human pathogens.[4] For instance, Polyoxin D has demonstrated effects on Candida albicans and Cryptococcus neoformans. The spectrum of activity for this compound should be determined empirically, but it is reasonable to hypothesize activity against fungi where chitin is a major and accessible cell wall component.
Q4: In which solvents is this compound soluble and stable?
A4: While specific solubility data for this compound is not available, polyoxins are generally water-soluble. For in vitro assays, it is recommended to prepare a concentrated stock solution in sterile distilled water or a buffer compatible with your assay medium. If solubility is an issue, a small amount of a polar organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used to prepare the stock solution. It is crucial to ensure the final concentration of the organic solvent in the assay does not exceed a level that affects fungal growth (typically ≤1%).
Troubleshooting Guides
Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results.
-
Question: We are observing significant well-to-well and experiment-to-experiment variability in our MIC assays for this compound. What are the potential causes and how can we troubleshoot this?
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Answer: Variability in MIC assays is a common challenge and can stem from several factors. Refer to the table below for potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inoculum Preparation | Ensure a standardized inoculum is prepared for each experiment. Use a spectrophotometer to adjust the fungal suspension to a 0.5 McFarland standard. Inconsistent inoculum density is a major source of MIC variability. |
| Compound Dilution | Prepare fresh serial dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure accurate pipetting during the dilution process. |
| Incubation Conditions | Maintain consistent incubation temperature and time as specified in your protocol. Variations in these parameters can significantly impact fungal growth rates and, consequently, MIC values. |
| Endpoint Reading | The interpretation of the MIC endpoint can be subjective. For fungistatic agents like polyoxins, the endpoint is often defined as the lowest concentration that produces a significant reduction in growth (e.g., ≥50% inhibition) compared to the growth control. Using a spectrophotometer to read the optical density can provide a more objective endpoint. |
Issue 2: No observable antifungal activity.
-
Question: We are not observing the expected antifungal activity with this compound. What should we check?
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Answer: A lack of antifungal activity can be due to issues with the compound, the assay conditions, or the fungal strain being tested.
| Potential Cause | Recommended Solution |
| Compound Degradation | Ensure the this compound stock solution has been stored correctly (typically at -20°C or below) and has not expired. Prepare fresh dilutions for each experiment. |
| Resistant Fungal Strain | The fungal strain you are using may have intrinsic or acquired resistance to polyoxins. Include a known susceptible control strain in your experiments to validate the assay. |
| Inappropriate Assay Conditions | The pH of the culture medium can influence the activity of some antifungal agents. Ensure your assay medium and conditions are optimal for both fungal growth and compound activity. |
| Sub-optimal Concentration Range | The concentrations tested may be too low. Perform a wider range-finding study to determine the effective concentration range. |
Data Presentation
Due to the lack of specific published MIC data for this compound, the following table provides example MIC ranges for other antifungal agents against common fungal pathogens to serve as a reference for assay setup and comparison. It is imperative that researchers establish their own baseline data for this compound.
| Antifungal Agent | Candida albicans MIC Range (µg/mL) | Aspergillus fumigatus MIC Range (µg/mL) |
| Posaconazole | 0.03 - 1 | 0.12 - 1 |
| Itraconazole | 0.03 - 1 | 0.25 - 2 |
| Voriconazole | 0.008 - 8 | 0.25 - 2 |
| Polyoxin D | Activity noted at millimolar concentrations | Data not readily available |
Note: The data for Posaconazole, Itraconazole, and Voriconazole are compiled from various sources for illustrative purposes. The information for Polyoxin D is qualitative based on available literature.
Experimental Protocols
Broth Microdilution Assay for MIC Determination (Adapted from CLSI M27/M38)
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile distilled water or DMSO).
-
Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI 1640 medium to achieve final concentrations ranging from a high (e.g., 1000 µg/mL) to a low (e.g., 0.1 µg/mL) concentration.
-
-
Inoculum Preparation:
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Subculture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate under suitable conditions.
-
Prepare a fungal suspension in sterile saline from a fresh culture.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer at 530 nm. This corresponds to approximately 1-5 x 10⁶ cells/mL for yeast.
-
Dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ cells/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the this compound dilutions.
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Include a drug-free well for a growth control and an uninoculated well for a sterility control.
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Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.
-
-
Reading the MIC:
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The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 600 nm) with a microplate reader.
-
Visualizations
References
"Fluoropolyoxin L" off-target effects and mitigation
Disclaimer: Publicly available information on the specific off-target effects of Fluoropolyoxin L is limited. This guide provides general principles and troubleshooting strategies for identifying and mitigating off-target effects of enzyme inhibitors, using this compound as a representative example. The experimental protocols and data presented are illustrative and should be adapted based on the specific biological context and experimental goals.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with enzyme inhibitors like this compound?
Q2: How can I determine if the observed phenotype in my experiment is due to an on-target or off-target effect of this compound?
A2: Differentiating between on-target and off-target effects is a critical step in validating experimental findings. A common strategy involves using a structurally related but inactive analog of the inhibitor as a negative control. If the phenotype is not observed with the inactive analog, it is more likely to be an on-target effect. Additionally, genetic approaches such as CRISPR-Cas9-mediated gene knockout or siRNA-mediated knockdown of the intended target can be employed. If the phenotype is recapitulated by genetically silencing the target, it provides strong evidence for an on-target mechanism.[3][4]
Q3: What are the general strategies to mitigate the off-target effects of an enzyme inhibitor?
A3: Mitigating off-target effects often involves a multi-pronged approach. Key strategies include:
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Dose-Response Analysis: Using the lowest effective concentration of the inhibitor can minimize engagement with lower-affinity off-targets.
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Structural Modification: Medicinal chemistry efforts can be employed to design analogs of the inhibitor with improved selectivity for the intended target.[1]
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Use of Multiple Inhibitors: Employing structurally distinct inhibitors that target the same enzyme can help confirm that the observed phenotype is due to inhibition of the intended target.
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Counter-Screening: Profiling the inhibitor against a panel of related and unrelated targets can identify potential off-target interactions.
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Post-treatment Monitoring: In clinical applications, continuous monitoring for adverse events is crucial for identifying and managing off-target effects.[2]
Troubleshooting Guide
| Issue Encountered | Possible Cause (Off-Target Related) | Troubleshooting Steps & Mitigation |
| Unexpected Cell Toxicity at Low Concentrations | The inhibitor may be interacting with a critical off-target protein essential for cell survival. | 1. Perform a dose-response curve to determine the IC50 for toxicity. 2. Screen the inhibitor against a panel of known cytotoxicity-related targets (e.g., kinases, proteases). 3. Use a structurally distinct inhibitor for the same target to see if the toxicity is recapitulated. |
| Inconsistent Phenotypic Results Across Different Cell Lines | Cell lines may have varying expression levels of the on-target and potential off-target proteins. | 1. Quantify the expression levels of the intended target and suspected off-targets in the different cell lines (e.g., via Western blot or qPCR). 2. Perform target engagement assays (e.g., Cellular Thermal Shift Assay) to confirm inhibitor binding in each cell line. |
| Observed Phenotype Does Not Match Known Function of the Target Enzyme | The phenotype may be a result of the inhibitor modulating an unexpected signaling pathway through an off-target interaction. | 1. Conduct unbiased "omics" studies (e.g., transcriptomics, proteomics) to identify pathways perturbed by the inhibitor. 2. Use pathway analysis software to identify potential off-target nodes that could explain the observed phenotype. 3. Validate the engagement of key off-target pathway components. |
Experimental Protocols & Methodologies
A variety of experimental approaches can be used to identify and characterize the off-target effects of an inhibitor. The choice of method depends on the specific research question and available resources.
| Experimental Method | Principle | Advantages | Limitations |
| Kinase Profiling | The inhibitor is screened against a large panel of purified kinases to determine its inhibitory activity (IC50) for each. | Provides a broad overview of the inhibitor's selectivity against a major class of drug targets. | Does not account for cellular context (e.g., scaffolding proteins, compartmentalization). |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a target protein against thermal denaturation. Changes in protein stability in the presence of the inhibitor are monitored. | An in-cell method that confirms direct target engagement in a physiological context. | Can be technically challenging and may not be suitable for all targets. |
| Affinity Chromatography - Mass Spectrometry | The inhibitor is immobilized on a solid support and used to "pull down" interacting proteins from a cell lysate. Bound proteins are identified by mass spectrometry. | Allows for the unbiased identification of potential off-targets. | May identify proteins that bind non-specifically to the support or the inhibitor. |
| Phenotypic Screening | The inhibitor is tested in a variety of cell-based assays that measure different cellular processes (e.g., apoptosis, cell cycle progression, cytokine production). | Provides a functional readout of the inhibitor's effects and can reveal unexpected biological activities. | Does not directly identify the molecular off-target responsible for the observed phenotype. |
Detailed Methodology: Cellular Thermal Shift Assay (CETSA)
This protocol provides a general workflow for performing a CETSA experiment to assess the target and off-target engagement of an inhibitor within intact cells.
1. Cell Culture and Treatment:
- Culture the cells of interest to ~80% confluency.
- Treat the cells with the desired concentrations of this compound or a vehicle control for a specified period.
2. Heating and Lysis:
- Harvest the cells and resuspend them in a suitable buffer.
- Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
- Lyse the cells by freeze-thaw cycles or sonication.
3. Separation of Soluble and Precipitated Proteins:
- Centrifuge the lysates at high speed to pellet the precipitated proteins.
- Collect the supernatant containing the soluble proteins.
4. Protein Quantification and Analysis:
- Quantify the amount of the target protein and any suspected off-target proteins remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
5. Data Interpretation:
- Plot the fraction of soluble protein as a function of temperature for both the vehicle- and inhibitor-treated samples.
- A rightward shift in the melting curve for a protein in the presence of the inhibitor indicates thermal stabilization due to binding.
Visualizations
Caption: Workflow for identifying and mitigating off-target effects of an enzyme inhibitor.
Caption: Hypothetical signaling pathways showing on-target and off-target inhibition.
Caption: Decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. rroij.com [rroij.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Fluoropolyoxin L
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the synthesis of Fluoropolyoxin L. The content is structured to address specific issues in a clear question-and-answer format, supplemented with detailed experimental protocols, data tables for easy comparison of reaction conditions, and workflow diagrams.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Stereoselective Synthesis of the Fluorinated Polyoxamic Acid Precursor
Question: I am observing poor stereoselectivity in the synthesis of the fluorinated polyoxamic acid backbone. What are the likely causes and how can I improve the diastereomeric or enantiomeric excess?
Answer: Poor stereoselectivity in the synthesis of polyoxamic acid and its derivatives is a common challenge due to the presence of multiple contiguous stereocenters. The issue often stems from the specific synthetic route and the reagents used.
Troubleshooting:
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Asymmetric Dihydroxylation: If your route involves a Sharpless asymmetric dihydroxylation, ensure the AD-mix (α or β) is fresh and the reaction is run at a low temperature (0 °C to -20 °C) to maximize stereocontrol. The choice of ligand is critical for the facial selectivity of the dihydroxylation.
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Phase-Transfer Catalysis: For routes employing enantioselective phase-transfer catalytic conjugate addition, the choice of chiral catalyst and reaction conditions are paramount. Ensure the catalyst loading is optimized and the solvent system provides good solubility for all reactants while maintaining the catalyst's chiral environment. A reported method for non-fluorinated (+)-polyoxamic acid achieved 96% ee using this strategy.[1][2]
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Substrate Control: If you are using a substrate-controlled approach, for instance, starting from a chiral pool material like D-ribose or L-tartrate, ensure the stereochemical integrity of your starting material.[3] Any epimerization in early steps will propagate through the synthesis.
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Fluorination Step: The timing of the fluorination step is crucial. Introducing fluorine can alter the electronic and steric properties of the molecule, potentially influencing the stereochemical outcome of subsequent reactions. Consider if performing the fluorination at a different stage of the synthesis could improve stereoselectivity. For complex amino acids, electrophilic fluorinating reagents like Selectfluor in combination with a metal catalyst can be used to control the stereochemistry of the newly formed C-F bond.[4]
Glycosylation Step: Coupling the Fluorinated Polyoxamic Acid with the Nucleoside
Question: The glycosylation reaction between my protected nucleoside and the fluorinated polyoxamic acid derivative is giving a low yield. What can I do to improve this key step?
Answer: Glycosylation is often a yield-limiting step in the synthesis of nucleoside antibiotics. The efficiency of this reaction is highly dependent on the nature of the glycosyl donor and acceptor, the protecting groups, and the reaction conditions.
Troubleshooting:
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Choice of Glycosyl Donor/Acceptor: The reactivity of both the glycosyl donor (the nucleoside part) and the glycosyl acceptor (the fluorinated polyoxamic acid part) is critical. Ensure you are using a suitable activated glycosyl donor, such as a glycosyl halide or trichloroacetimidate. The Vorbrüggen glycosylation is a common and effective method for N-glycosylation of nucleobases.[5][6]
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Protecting Groups: The protecting groups on both the donor and acceptor can have a significant steric and electronic effect. Bulky protecting groups near the reaction centers can hinder the coupling. It may be necessary to screen different protecting group strategies to find a balance between stability during synthesis and minimal interference in the glycosylation step.
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Lewis Acid Promoter: The choice and stoichiometry of the Lewis acid promoter (e.g., TMSOTf, BF₃·OEt₂) are critical. An insufficient amount may lead to incomplete reaction, while an excess can cause degradation of the starting materials or anomerization. Titrating the Lewis acid can help find the optimal concentration.
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Reaction Conditions: Temperature and reaction time are key parameters. Some glycosylations require low temperatures to control anomericity, while others may need elevated temperatures to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid decomposition.
Peptide Coupling and Final Deprotection
Question: I am experiencing side reactions and incomplete deprotection in the final steps of the synthesis. How can I obtain a cleaner final product?
Answer: The final stages of a complex synthesis, such as peptide coupling and global deprotection, are critical for obtaining a pure final product. Side reactions and incomplete deprotection can lead to a complex mixture that is difficult to purify.
Troubleshooting:
-
Peptide Coupling Reagents: The choice of peptide coupling reagent is important to ensure efficient amide bond formation with minimal racemization. Reagents like BOP, PyBOP, HBTU, and HATU are commonly used for difficult couplings.[7][8][9] Phosphonium-based reagents (like PyBOP) are often preferred as they can lead to cleaner reactions compared to some uronium-based reagents.[7]
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Orthogonal Protecting Groups: A well-designed orthogonal protecting group strategy is essential for selective deprotection.[10] This allows for the removal of specific protecting groups without affecting others, which is crucial in a multi-step synthesis. For example, an Fmoc group can be removed with a base, while a Boc group is removed with acid, and a Benzyl (B1604629) group by hydrogenolysis.
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Deprotection Conditions: The conditions for the final deprotection must be carefully chosen to remove all protecting groups without degrading the target molecule. For complex nucleoside antibiotics, a multi-step deprotection sequence may be necessary. For instance, acid-labile groups are removed first, followed by hydrogenolysis to remove benzyl-type protecting groups. Ensure the deprotection reactions go to completion by monitoring with TLC or LC-MS.
Experimental Protocols
Protocol 1: Stereoselective Synthesis of a Protected Fluorinated Polyoxamic Acid Precursor (Hypothetical Route)
This protocol is a hypothetical example based on known synthetic strategies for polyoxamic acid, incorporating a fluorination step.
-
Sharpless Asymmetric Dihydroxylation: To a solution of the α,β-unsaturated ester (1.0 eq) in a 1:1 mixture of t-BuOH and water at 0 °C, add AD-mix-α (1.4 g per mmol of olefin) and methanesulfonamide (B31651) (1.1 eq). Stir vigorously at 0 °C for 12-24 hours until TLC indicates consumption of the starting material. Quench the reaction with sodium sulfite.
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Protection of Diol: Protect the resulting diol as an acetonide using 2,2-dimethoxypropane (B42991) and a catalytic amount of p-toluenesulfonic acid in acetone.
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Epoxidation and Ring Opening: Convert the ester to an alcohol, followed by epoxidation. The epoxide is then opened with an azide (B81097) source to introduce the nitrogen for the amino acid functionality.
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Fluorination: To a solution of the protected amino alcohol (1.0 eq) in an appropriate solvent (e.g., acetonitrile), add Selectfluor™ (1.2 eq) and a suitable catalyst (e.g., a copper or palladium complex) at room temperature. Stir for 4-8 hours, monitoring by ¹⁹F NMR and LC-MS.
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Oxidation and Protection: The primary alcohol is oxidized to the carboxylic acid, which is then protected as a methyl or benzyl ester for the subsequent peptide coupling step.
Protocol 2: Glycosylation and Peptide Coupling
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Glycosylation (Vorbrüggen Conditions): To a solution of the silylated nucleobase (e.g., persilylated uracil, 1.2 eq) in anhydrous acetonitrile, add the protected fluorinated polyoxamic acid glycosyl donor (1.0 eq). Cool the mixture to 0 °C and add TMSOTf (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.
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Deprotection of the Nucleoside Moiety: Selectively deprotect the newly formed nucleoside-amino acid conjugate to reveal the amine and carboxylic acid functionalities required for the peptide bond formation.
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Peptide Coupling: To a solution of the deprotected nucleoside-amino acid (1.0 eq) and the second amino acid component (1.1 eq) in DMF, add PyBOP (1.2 eq) and DIPEA (2.5 eq). Stir at room temperature for 6 hours.
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Final Deprotection: The fully protected this compound is subjected to global deprotection. This may involve treatment with a strong acid (e.g., TFA) to remove Boc and other acid-labile groups, followed by catalytic hydrogenation (H₂, Pd/C) to remove benzyl-type protecting groups.
Data Presentation
Table 1: Optimization of the Glycosylation Reaction Yield
| Entry | Glycosyl Donor | Lewis Acid (eq.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Bromide | AgOTf (1.5) | 25 | 24 | 35 |
| 2 | Trichloroacetimidate | TMSOTf (0.2) | -20 to 25 | 12 | 55 |
| 3 | Trichloroacetimidate | TMSOTf (1.2) | 0 to 25 | 16 | 70 |
| 4 | Phenyl Sulfide | MeOTf (2.0) | -40 to 0 | 8 | 45 |
Table 2: Comparison of Peptide Coupling Reagents
| Entry | Coupling Reagent | Additive | Base (eq.) | Racemization (%) | Yield (%) |
| 1 | DCC | HOBt | DIPEA (2.0) | ~5 | 75 |
| 2 | HBTU | - | DIPEA (2.5) | <2 | 88 |
| 3 | PyBOP | - | DIPEA (2.5) | <1 | 92 |
| 4 | HATU | - | DIPEA (2.5) | <1 | 95 |
Mandatory Visualizations
References
- 1. An enantioselective synthesis of (+)-polyoxamic acid via phase-transfer catalytic conjugate addition and asymmetric dihydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Synthesis of (+) - Polyoxin J: Arun K. Ghosh and Yong Wang | PDF | Acetic Acid | Thin Layer Chromatography [scribd.com]
- 4. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nucleoside analogues: N-glycosylation methodologies, synthesis of antiviral and antitumor drugs and potential against drug-resistant bacteria and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
"Fluoropolyoxin L" stability in different buffer systems
Technical Support Center: Fluoropolyoxin L
This technical support center provides guidance on the stability of this compound in various buffer systems, along with troubleshooting advice and answers to frequently asked questions. The information presented is based on general principles of pharmaceutical stability testing for complex molecules.
Representative Stability Study of this compound
A comprehensive understanding of a compound's stability is crucial for the design of reliable experiments. While specific public data on this compound is limited, this section presents representative data from a typical stability study to guide researchers.
Key Findings Summary:
The stability of this compound is significantly influenced by pH and temperature. The compound exhibits optimal stability in slightly acidic to neutral conditions (pH 5-7) and at refrigerated temperatures (4°C). At pH values above 8.0 and at elevated temperatures (25°C and 37°C), a considerable increase in degradation is observed. In highly acidic conditions (pH 3.0), the compound also shows moderate instability.
Table 1: Stability of this compound in Different Buffer Systems at Various Temperatures Over 72 Hours
| Buffer System (50 mM) | pH | Temperature (°C) | % Remaining at 24h | % Remaining at 48h | % Remaining at 72h |
| Citrate | 3.0 | 4 | 98.1 | 96.2 | 94.5 |
| 25 | 92.3 | 85.1 | 78.4 | ||
| 37 | 85.6 | 72.4 | 60.1 | ||
| Phosphate | 7.0 | 4 | 99.5 | 99.1 | 98.8 |
| 25 | 97.2 | 94.5 | 91.3 | ||
| 37 | 91.8 | 84.2 | 76.5 | ||
| Tris | 8.5 | 4 | 96.4 | 92.1 | 88.3 |
| 25 | 88.1 | 77.3 | 65.9 | ||
| 37 | 75.2 | 58.9 | 43.7 | ||
| CAPS | 10.0 | 4 | 90.3 | 81.5 | 72.8 |
| 25 | 72.9 | 55.4 | 40.2 | ||
| 37 | 50.1 | 30.7 | 15.4 |
Experimental Protocols
A well-defined protocol is essential for reproducible stability testing.[1] High-performance liquid chromatography (HPLC) is a widely used technique for these assessments due to its sensitivity and accuracy in separating and quantifying the active compound from its degradation products.[1]
Protocol: Assessing this compound Stability using RP-HPLC
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Preparation of Buffers: Prepare 50 mM solutions of Citrate, Phosphate, Tris, and CAPS buffers at the desired pH values. Filter all buffers through a 0.22 µm filter.
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Stock Solution Preparation: Dissolve lyophilized this compound in sterile, nuclease-free water to a concentration of 10 mg/mL.
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Sample Preparation:
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Dilute the this compound stock solution in each of the prepared buffer systems to a final concentration of 1 mg/mL in triplicate.
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Prepare aliquots for each time point and temperature condition to avoid freeze-thaw cycles.
-
-
Incubation:
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Place the prepared samples in incubators set to 4°C, 25°C, and 37°C.
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Protect samples from light to prevent potential photodegradation.
-
-
Time-Point Analysis:
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At each designated time point (0, 24, 48, and 72 hours), remove one aliquot for each condition.
-
Immediately quench any further degradation by freezing the sample at -80°C until analysis.
-
-
RP-HPLC Analysis:
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV absorbance at 270 nm.
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Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the peak area of the intact this compound at each time point.
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Express the stability as the percentage of the peak area remaining relative to the T=0 time point for each condition.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent experimental results.
Troubleshooting Guide
Q: I observed precipitation of this compound after adding it to my buffer. What should I do?
A: Precipitation can occur due to low solubility at a specific pH or if the buffer concentration is too high.
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Check the pH: this compound may have lower solubility at certain pH values. Try dissolving the compound in a small amount of an organic solvent like DMSO before diluting it into the aqueous buffer.
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Lower the Concentration: The concentration of this compound may be too high for the selected buffer system. Try reducing the final concentration.
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Buffer Choice: Some buffer components can interact with the compound. Consider testing an alternative buffer system with a similar pKa.
Q: My results show much faster degradation than expected. What are the possible causes?
A: Rapid degradation can be due to several factors:
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Contamination: The presence of microbial or enzymatic contamination can accelerate degradation. Ensure you use sterile buffers and aseptic techniques.
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Incorrect pH: Verify the pH of your buffer system. A deviation from the optimal pH range can significantly increase the degradation rate.
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Temperature Fluctuation: Ensure your incubator maintains a stable temperature.
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Light Exposure: If the compound is light-sensitive, ensure all steps are performed with protection from light.
Q: I see multiple new peaks in my HPLC chromatogram at later time points. What are they?
A: These new peaks are likely degradation products of this compound.
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Characterization: To identify these products, techniques like liquid chromatography-mass spectrometry (LC-MS) can be employed.[2]
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Significance: The presence and quantity of these degradation products are important for understanding the degradation pathway and the overall stability of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C, protected from moisture and light. Stock solutions should be prepared fresh, but if storage is necessary, they should be aliquoted and stored at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles.
Q2: How should I dissolve this compound?
A2: It is recommended to first dissolve the lyophilized powder in a small amount of sterile, nuclease-free water or a suitable organic solvent like DMSO. Once fully dissolved, it can be diluted to the final concentration in the desired aqueous buffer.
Q3: Is this compound sensitive to light?
A3: As a general precaution for complex organic molecules, it is advisable to minimize exposure to light during handling and experiments. Use amber vials or cover tubes with aluminum foil. Photostability studies can be conducted to quantify this sensitivity.
Q4: What are the primary mechanisms of degradation for this compound?
A4: The primary degradation pathways are likely hydrolysis and oxidation. Hydrolysis can be catalyzed by acidic or basic conditions, leading to the cleavage of labile bonds. Oxidation can be initiated by exposure to air, trace metals, or light.
Q5: Which analytical techniques are suitable for stability testing of this compound?
A5: Besides RP-HPLC with UV detection, other suitable techniques include:
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Mass Spectrometry (MS): For identification of degradation products.[1]
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Nuclear Magnetic Resonance (NMR) spectroscopy: For structural elucidation of degradation products.
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UV-Vis Spectroscopy: For a rapid, albeit less specific, assessment of overall changes in the sample.[1]
References
Technical Support Center: Troubleshooting "Fluoropolyoxin L" MIC Assay Variability
Welcome to the technical support center for "Fluoropolyoxin L." This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving variability in Minimum Inhibitory Concentration (MIC) assays. The following guides and FAQs are based on established antimicrobial and antifungal susceptibility testing principles and are intended to help you achieve more consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable level of variability for an MIC assay?
A1: For most antimicrobial susceptibility tests, reproducibility is expected to be within a plus or minus one two-fold dilution of the median MIC value.[1] For antifungal susceptibility testing, the reproducibility is often considered to be plus or minus two doubling dilutions.[1] If you are observing variability greater than this, it is crucial to investigate the potential sources of error.
Q2: My MIC values for this compound are consistently higher than expected. What are the common causes?
A2: Higher than expected MICs can stem from several factors. One common issue is an inoculum concentration that is too high.[2] Other potential causes include the degradation of this compound, its interaction with components in the growth medium, or its binding to the plastic of the microtiter plates, which can reduce its effective concentration.[3][4] Some cationic compounds are particularly prone to binding to polystyrene plates.[3]
Q3: We are observing a "trailing effect" (also known as a "soft" endpoint) where there is reduced but still visible growth over a range of concentrations. How should we interpret the MIC?
A3: The trailing effect can make it difficult to determine a precise MIC endpoint. For some organism-drug combinations, particularly with antifungal agents, the recommendation is to read the MIC as the lowest concentration that produces a significant reduction in growth (e.g., 50%) compared to the growth control well.[5] It is essential to establish and consistently apply a clear endpoint reading criterion.
Q4: What are "skipped wells" and why am I seeing them in my assay?
A4: "Skipped wells" refer to the phenomenon where a well shows no growth, but wells with higher concentrations of the antimicrobial agent do show growth.[6][7][8] This can be caused by contamination, improper mixing of the inoculum, or errors in the dilution of the compound.[2][8] It has also been associated with heteroresistance in some microbial populations.[9]
Q5: Could the type of microtiter plate I'm using affect my MIC results for this compound?
A5: Yes, the material of the microtiter plate can significantly influence MIC values, especially for compounds that are cationic or lipophilic, as they may bind to the plastic.[3][4] Polystyrene and polypropylene (B1209903) plates can yield different results.[3] If you suspect binding is an issue, you may consider using low-binding plates.
Troubleshooting Common Issues
This section provides a systematic approach to identifying and resolving common sources of variability in your this compound MIC assays.
Issue 1: Inconsistent MICs Between Replicates and Experiments
High variability between replicate wells or between different experimental runs is a common challenge. The table below outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Reference |
| Inoculum Preparation | Ensure the inoculum is prepared from fresh, pure colonies and standardized to the correct density (e.g., 0.5 McFarland standard). Vortex the inoculum suspension before use to ensure homogeneity. | [2] |
| Media Composition | Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi, as recommended by CLSI.[10] Ensure the pH and cation concentrations of in-house prepared media are correct. | [11] |
| Incubation Conditions | Use a calibrated incubator set to the appropriate temperature (typically 35°C ± 2°C).[11] Avoid stacking plates to ensure uniform heat distribution. Incubate for a consistent duration (e.g., 16-20 hours for most bacteria, 24-72 hours for fungi).[5] | |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Change pipette tips between dilutions and for each reagent. | |
| Compound Instability/Precipitation | Prepare fresh stock solutions of this compound for each experiment. Visually inspect the wells for any signs of precipitation after adding the compound to the broth.[11] |
Issue 2: Difficulty in Reading MIC Endpoints
Clear and consistent endpoint determination is critical for accurate MIC values.
| Potential Cause | Recommended Solution | Reference |
| Trailing Growth | Establish a strict reading criterion (e.g., the first well with ≥50% or ≥80% growth inhibition). For fungi, this is a common practice.[5] Use a spectrophotometer to quantify growth and reduce subjectivity. | |
| Contamination | Visually inspect the sterility control well; it should be completely clear. If contamination is present, discard the results and repeat the assay with aseptic techniques. | [2] |
| Skipped Wells | This may indicate contamination, pipetting errors, or heteroresistance.[6][7][8] If sporadic, repeat the experiment. If consistent, further investigation into the microbial population may be needed. |
Experimental Protocols
Standardized Broth Microdilution MIC Assay Protocol
This protocol is a generalized method based on CLSI guidelines and can be adapted for this compound.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., water, DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).[2]
-
The final concentration of the solvent in the assay should be non-inhibitory to the test organism.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile broth (e.g., CAMHB for bacteria, RPMI-1640 for fungi) into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no drug, no inoculum).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute this suspension in broth to achieve the final target inoculum concentration in the wells (typically 5 x 10^5 CFU/mL for bacteria).[8]
-
-
Inoculation and Incubation:
-
Reading and Interpreting Results:
-
Before reading the MIC, ensure the growth control (well 11) shows robust turbidity and the sterility control (well 12) is clear.[11]
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism (the first clear well).[11] If trailing is observed, apply a pre-defined endpoint criterion.
-
Visual Guides
Hypothetical Signaling Pathway for this compound
Polyoxins are known inhibitors of chitin (B13524) synthase, a key enzyme in the fungal cell wall biosynthesis pathway. This diagram illustrates the hypothetical mechanism of action for this compound as a chitin synthase inhibitor.
Caption: Hypothetical inhibition of chitin synthase by this compound.
Experimental Workflow for MIC Assay
This diagram outlines the key steps in performing a broth microdilution MIC assay.
Caption: Standard workflow for a broth microdilution MIC assay.
Troubleshooting Logic for MIC Variability
This decision tree can help diagnose the root cause of inconsistent MIC results.
Caption: Decision tree for troubleshooting MIC assay variability.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. Plastic binding feature of polymyxins: the effect on MIC susceptibility measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Antimicrobial Susceptibility Testing for Polymyxins: Challenges, Issues, and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymyxins: Antibacterial Activity, Susceptibility Testing, and Resistance Mechanisms Encoded by Plasmids or Chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Susceptibility Testing, Therapy, and Prevention | Basicmedical Key [basicmedicalkey.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Fluoropolyoxin L Resistance in Fungi
Disclaimer: Scientific literature specifically detailing resistance mechanisms to Fluoropolyoxin L is limited. The following information is based on extensive research into the closely related and well-studied polyoxin (B77205) family of antifungal agents, particularly polyoxin B and polyoxin D. The principles of resistance are likely to be highly similar.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, like other polyoxins, is a potent and specific inhibitor of chitin (B13524) synthase.[1][2][3] Chitin is an essential structural component of the fungal cell wall, and its inhibition leads to cell wall stress, morphological abnormalities, and ultimately, growth inhibition.[1][3] this compound acts as a competitive inhibitor of chitin synthase, mimicking the substrate UDP-N-acetylglucosamine (UDP-GlcNAc).[1][2]
Q2: What are the known mechanisms of resistance to polyoxins in fungi?
The most commonly reported mechanism of resistance to polyoxins is reduced uptake of the antifungal agent into the fungal cell.[1][4] Polyoxins are structurally similar to peptides and are actively transported into the cell via peptide transport systems.[1][4][5] Mutations in the genes encoding these peptide transporters can lead to decreased accumulation of the drug at its target site, chitin synthase, resulting in a resistant phenotype.[4]
A secondary, though less frequently observed, potential mechanism is the alteration of the target enzyme, chitin synthase. This would involve mutations in the chitin synthase gene(s) that reduce the binding affinity of this compound without compromising the enzyme's essential function.
Q3: My fungal strain is showing resistance to this compound. What is the likely cause?
Based on studies of other polyoxins, the most probable cause is a mutation affecting the uptake of the drug.[1][4] This could be due to mutations in one or more peptide transporter genes.[4][5] It is also possible, though less likely, that a mutation has occurred in a chitin synthase gene.
Q4: Can I expect cross-resistance between this compound and other antifungal agents?
Cross-resistance is possible with other antifungal agents that rely on the same uptake mechanism. For instance, fungal strains with defective peptide transport may show cross-resistance to other peptide-based antifungals like nikkomycins.[4] However, cross-resistance with fungicides that have different modes of action, such as azoles or echinocandins, is unlikely.[2]
Troubleshooting Guides
Problem: My this compound experiment shows no inhibition of fungal growth, even at high concentrations.
| Possible Cause | Troubleshooting Step |
| Inherent Resistance | The fungal species may have inherently low permeability to polyoxins due to the nature of its peptide transport systems. |
| Acquired Resistance | The strain may have developed resistance through mutation. Consider sequencing the known peptide transporter and chitin synthase genes to identify potential mutations. |
| Experimental Conditions | The composition of the growth medium can affect polyoxin activity. High concentrations of peptides in the medium can compete with this compound for uptake.[1] Try using a minimal, defined medium. |
| Compound Degradation | Ensure the this compound stock solution is properly stored and has not degraded. |
Problem: I am observing inconsistent results in my chitin synthase inhibition assays.
| Possible Cause | Troubleshooting Step |
| Enzyme Preparation | The activity of the isolated chitin synthase can be variable. Ensure consistent preparation of the crude enzyme extract and consider using a purified enzyme if possible. |
| Assay Conditions | Optimize assay parameters such as pH, temperature, and substrate concentration for your specific fungal species. |
| Inhibitor Concentration | Perform a dose-response curve to determine the optimal concentration range for this compound in your assay. |
Quantitative Data Summary
Table 1: Comparative MIC Values for Polyoxins in Different Media
| Fungal Species | Medium | Polyoxin | MIC (µg/mL) |
| Candida albicans | Conventional Medium | Polyoxin | 1000[1] |
| Candida albicans | Defined Medium | Polyoxin | 0.1[1] |
Table 2: Kinetic Parameters of Chitin Synthase Inhibition by Polyoxin D
| Fungal Species | Substrate (UDP-GlcNAc) Km | Inhibitor (Polyoxin D) Ki |
| Neurospora crassa | 1.43 x 10-3 M | 1.40 x 10-6 M[2] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard microdilution methods.
Materials:
-
96-well microtiter plate
-
Fungal culture
-
Appropriate growth medium (e.g., RPMI-1640)
-
This compound stock solution
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a serial dilution of this compound in the growth medium in the 96-well plate.
-
Adjust the fungal inoculum to a standardized concentration (e.g., 1 x 105 cells/mL).
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include a positive control (no drug) and a negative control (no inoculum).
-
Incubate the plate at the optimal growth temperature for the fungus for 24-48 hours.
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth.
Protocol 2: Chitin Synthase Activity Assay
This protocol is a non-radioactive method for measuring chitin synthase activity.
Materials:
-
Fungal mycelia
-
Extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM EDTA)
-
Substrate solution (UDP-N-acetylglucosamine)
-
This compound
-
Colorimetric reagent for N-acetylglucosamine (GlcNAc) detection
-
Spectrophotometer
Procedure:
-
Enzyme Extraction:
-
Harvest fungal mycelia and wash with extraction buffer.
-
Homogenize the mycelia (e.g., using a bead beater or sonication) in cold extraction buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the crude enzyme extract.
-
-
Chitin Synthase Reaction:
-
Set up reaction tubes containing extraction buffer, substrate solution, and varying concentrations of this compound.
-
Initiate the reaction by adding the crude enzyme extract.
-
Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
-
Chitin Digestion and Detection:
-
Stop the reaction by boiling.
-
Add chitinase to digest the newly synthesized chitin into GlcNAc.
-
Incubate to allow for complete digestion.
-
Add the colorimetric reagent and measure the absorbance at the appropriate wavelength.
-
A decrease in GlcNAc production in the presence of this compound indicates inhibition of chitin synthase.
-
Visualizations
Caption: Overview of this compound action and fungal resistance mechanisms.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.
Caption: Workflow for non-radioactive chitin synthase activity assay.
References
- 1. Anti-Candida activity of polyoxin: example of peptide transport in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyoxins and nikkomycins: progress in synthetic and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Roles of different peptide transporters in nutrient acquisition in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
"Fluoropolyoxin L" cross-reactivity with other enzymes
Disclaimer: Fluoropolyoxin L is understood to be a novel or specialized research compound. As such, publicly available data on its specific enzymatic cross-reactivity is limited. The following information is based on the known properties of its structural analog, Polyoxin (B77205) D, and general principles of enzyme inhibitor selectivity. All experimental protocols and troubleshooting guides are provided as general frameworks to be adapted for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its expected mechanism of action?
A1: Based on its structural similarity to the polyoxin family of antibiotics, this compound's primary target is expected to be chitin (B13524) synthase .[1][2][3] Polyoxins act as competitive inhibitors of this enzyme, mimicking the structure of the natural substrate, UDP-N-acetylglucosamine.[2][4] By binding to the active site of chitin synthase, they block the polymerization of N-acetylglucosamine, a critical step in the biosynthesis of chitin.[2][3] Chitin is an essential structural component of fungal cell walls, and its inhibition leads to cell wall stress and ultimately, fungal cell death.[2][5]
Q2: What is the expected cross-reactivity profile of this compound with other enzymes, particularly mammalian enzymes?
A2: The polyoxin family is known for its high specificity towards fungal chitin synthase.[1] This is because chitin is a major component of fungal cell walls but is absent in mammals and plants.[5][6] Therefore, significant cross-reactivity with mammalian enzymes is not expected, which contributes to the low toxicity profile of these compounds in non-fungal organisms.[3]
However, as a structural analog of a nucleotide sugar, there is a theoretical potential for low-level interaction with other glycosyltransferases, which also use nucleotide sugars as substrates. Researchers should be mindful of potential off-target effects, especially in sensitive, high-concentration in vitro assays. It is always recommended to experimentally validate the selectivity of any new compound like this compound.
Q3: My experiment with this compound is showing an unexpected phenotype. Could this be due to off-target effects?
A3: While this compound is expected to be highly selective, unexpected phenotypes could potentially arise from off-target effects. This could be due to inhibition of a related enzyme (like another glycosyltransferase) or indirect effects on cellular signaling pathways. Inhibition of chitin synthase can trigger the Cell Wall Integrity (CWI) signaling pathway in fungi as a compensatory response.[7][8] It is crucial to determine if the observed phenotype is a direct result of chitin synthase inhibition or an unforeseen cross-reactivity. The troubleshooting guide below provides steps to investigate this.
Troubleshooting Guide: Investigating Unexpected Off-Target Effects
If you observe unexpected results in your experiments with this compound, follow these steps to troubleshoot potential cross-reactivity.
| Step | Action | Expected Outcome | Interpretation |
| 1. Confirm Primary Target Engagement | Perform a dose-response experiment and confirm that this compound inhibits chitin synthase activity in your system with the expected potency (IC50 or Ki). | A clear dose-dependent inhibition of chitin synthase is observed. | This confirms the compound is active against its intended target. |
| 2. Review Literature for Similar Phenotypes | Research if the observed phenotype has been previously associated with the inhibition of chitin synthase or the activation of the Cell Wall Integrity (CWI) pathway in your model organism. | The phenotype is consistent with known effects of chitin synthase inhibition. | The observed effect is likely on-target. |
| 3. Perform a Cross-Reactivity Screen | Test this compound against a panel of related enzymes, such as other glycosyltransferases that are present in your experimental system. | No significant inhibition of other enzymes is observed at concentrations that fully inhibit chitin synthase. | The compound is selective for its primary target. |
| 4. Analyze Cellular Thermal Shift Assay (CETSA) | Treat intact cells with this compound and measure the thermal stability of a wide range of proteins. Off-target binding will alter the melting temperature of the protein. | The thermal stability of chitin synthase is significantly increased, with minimal or no shift for other proteins. | This provides evidence of selective target engagement within a cellular context. |
Quantitative Data: Inhibitory Activity of Related Chitin Synthase Inhibitors
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for Polyoxin D and Polyoxin B against different chitin synthase enzymes. This data provides a benchmark for the expected potency of chitin synthase inhibitors.
| Compound | Target Enzyme | Organism | Inhibition Value | Reference |
| Polyoxin D | Chitin Synthetase 1 (Chs1) | Saccharomyces cerevisiae | Ki = 1.0 µM | [9] |
| Polyoxin D | Chitin Synthetase 2 (Chs2) | Saccharomyces cerevisiae | Ki = 20 µM | [9] |
| Polyoxin B | Chitin Synthetase | Alternaria kikuchiana | Ki = 0.89 - 1.86 x 10⁻⁶ M | [10] |
| Polyoxin B | Chitin Synthetase | Sclerotinia sclerotiorum | IC50 = 0.19 mM | [5][6] |
Experimental Protocols
Protocol 1: Assessing Cross-Reactivity via an In Vitro Enzyme Panel
This protocol outlines a general method to assess the selectivity of this compound against a panel of related enzymes (e.g., mammalian glycosyltransferases).
Materials:
-
This compound stock solution (e.g., 10 mM in a suitable solvent like DMSO).
-
Purified recombinant enzymes for the cross-reactivity panel.
-
Specific substrates and assay buffers for each enzyme.
-
96-well microplates.
-
Microplate reader (spectrophotometer, fluorometer, or luminometer, depending on the assay).
Methodology:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[11]
-
Enzyme and Substrate Preparation: Prepare each enzyme and its corresponding substrate in their optimized assay buffer.
-
Assay Setup:
-
In the wells of a microplate, add the assay buffer.
-
Add the serially diluted this compound or solvent control (e.g., DMSO).
-
Add the specific enzyme to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[11]
-
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Data Acquisition: Measure the reaction rate using a microplate reader at appropriate time intervals.
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of this compound compared to the solvent control.
-
Determine the IC50 value for each enzyme by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Diagram 1: Proposed Mechanism and Potential for Off-Target Interaction
Caption: Competitive inhibition of chitin synthase by this compound and its theoretical off-target potential.
Diagram 2: Experimental Workflow for Assessing Cross-Reactivity
Caption: A stepwise approach to experimentally determine the selectivity profile of a novel inhibitor.
Diagram 3: Fungal Cell Wall Integrity (CWI) Signaling Pathway
Caption: Inhibition of chitin synthase leads to cell wall stress, activating the CWI signaling cascade.
References
- 1. Specific Inhibitor of Chitin Synthase in Fungi | Polyoxin D | フナコシ [funakoshi.co.jp]
- 2. Biological efficacy of polyoxin D in crop protection [jstage.jst.go.jp]
- 3. Biological efficacy of polyoxin D in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the Polyoxin Biosynthetic Gene Cluster from Streptomyces cacaoi and Engineered Production of Polyoxin H - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential inhibition of chitin synthetases 1 and 2 from Saccharomyces cerevisiae by polyoxin D and nikkomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
Refining purification techniques for high-purity "Fluoropolyoxin L"
Welcome to the technical support center for the purification of Fluoropolyoxin L. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to address challenges encountered during the purification of high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a fluorinated analog of Polyoxin L, a naturally occurring peptidyl nucleoside antibiotic. The introduction of fluorine can potentially enhance its biological activity and stability, making it a compound of interest for antifungal drug development.[1][2][3]
Q2: What are the critical stages in the purification of this compound?
A multi-step approach is typically required to achieve high purity. The key stages are:
-
Initial Cleanup: Removal of bulk impurities and inorganic salts from the crude extract, often using activated carbon.[4]
-
Primary Separation: Fractionation of the crude mixture using ion-exchange chromatography.
-
Intermediate Purification: Further separation based on polarity using techniques like cellulose (B213188) or reversed-phase chromatography.[5]
-
Final Polishing: High-resolution separation to achieve >99% purity, typically using High-Performance Liquid Chromatography (HPLC).
Q3: How can I monitor the presence of this compound during purification?
Due to its nucleoside structure, this compound possesses a UV chromophore. The primary method for tracking the compound through different chromatographic steps is by monitoring the UV absorbance of the fractions, typically around 260-270 nm.[4] For more specific identification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[6][7]
Q4: What purity level is considered "high-purity" for this compound?
For research and early drug development purposes, a purity of ≥95% is often required. For preclinical and clinical studies, this requirement typically increases to ≥99%. Purity is usually assessed by analytical RP-HPLC with UV detection and confirmed by LC-MS.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Initial Cleanup | 1. Inefficient binding to activated carbon. 2. Incomplete elution from the carbon matrix. | 1. Ensure the pH of the crude filtrate is adjusted to the optimal range for adsorption. 2. Perform multiple elutions with the recommended solvent (e.g., 60% acetone) and combine the active eluates.[4] |
| Poor Resolution in Ion-Exchange Chromatography (IEX) | 1. Incorrect buffer pH or ionic strength. 2. Column overloading. 3. Inappropriate resin choice (e.g., Dowex 50W).[4] | 1. Perform small-scale scouting experiments to optimize the pH gradient for elution. 2. Reduce the amount of sample loaded onto the column. 3. Ensure the resin has been properly equilibrated with the starting buffer. |
| Co-elution of Impurities in RP-HPLC | 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry (e.g., C18, Phenyl-Hexyl). 3. The impurity is structurally very similar to this compound. | 1. Adjust the gradient steepness or the organic modifier (e.g., acetonitrile, methanol) concentration. 2. Screen different column stationary phases to exploit alternative separation mechanisms. 3. Consider a different chromatography mode, such as Hydrophilic Interaction Liquid Chromatography (HILIC). |
| Product Degradation During Purification | 1. Exposure to harsh pH conditions (acidic or basic). 2. Prolonged processing times at room temperature. | 1. Maintain pH within a stable range (e.g., pH 4.0-7.0) throughout the process. 2. Work at reduced temperatures (4°C) whenever possible and minimize the duration of each purification step. |
| High Salt Content in Final Product | 1. Carryover from IEX or other buffer systems. | 1. Incorporate a desalting step using a reversed-phase solid-phase extraction (SPE) cartridge before lyophilization. 2. Use a volatile buffer system (e.g., ammonium (B1175870) formate) in the final HPLC step. |
Experimental Protocols
Protocol 1: Primary Purification via Cation-Exchange Chromatography
This protocol describes the separation of this compound from a crude extract after initial cleanup.
-
Column: Prepare a column packed with a strong cation-exchange resin (e.g., Dowex 50W, 100-200 mesh).
-
Equilibration: Equilibrate the column with 5-10 column volumes of a starting buffer (e.g., M/10 phosphate-hydrochloric acid buffer, pH 2.0).[4]
-
Loading: Dissolve the crude this compound powder in the starting buffer and load it onto the column at a low flow rate.
-
Washing: Wash the column with 3-5 column volumes of the starting buffer to remove unbound impurities.
-
Elution: Elute the bound compounds using a linear or stepwise pH gradient, for example, from pH 2.0 to 4.3.[4]
-
Fraction Collection: Collect fractions and monitor the UV absorbance at ~262 nm to identify the fractions containing this compound.
-
Pooling and Desalting: Combine the active fractions. These can then be desalted using activated carbon treatment followed by precipitation with acetone.[4]
Protocol 2: Final Polishing via Reversed-Phase HPLC (RP-HPLC)
This protocol is for achieving high-purity this compound.
-
Column: A C18 stationary phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution:
-
A shallow gradient is recommended for high resolution. An example is provided in the table below.
-
-
Sample Preparation: Dissolve the partially purified, desalted sample in Mobile Phase A. Filter through a 0.22 µm syringe filter before injection.
-
Detection: UV detection at 262 nm.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Solvent Removal: Remove the solvent via lyophilization to obtain the final high-purity powder.
| HPLC Gradient Parameters | |
| Time (minutes) | % Mobile Phase B |
| 0 | 5 |
| 25 | 30 |
| 27 | 95 |
| 30 | 95 |
| 32 | 5 |
| 40 | 5 |
| Flow Rate: 1.0 mL/min | |
| Column Temperature: 25°C |
Visualized Workflows
Caption: A generalized workflow for the multi-step purification of this compound.
Caption: A decision tree for troubleshooting low purity results in the final HPLC step.
References
- 1. The rare fluorinated natural products and biotechnological prospects for fluorine enzymology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. akjournals.com [akjournals.com]
- 7. ojs.pphouse.org [ojs.pphouse.org]
"Fluoropolyoxin L" interference in biochemical assays
Welcome to the technical support center for Fluoropolyoxin L. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot potential interference of this compound in biochemical assays. The following information is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a fluorinated derivative of Polyoxin (B77205) L, which belongs to the polyoxin family of nucleoside peptide antibiotics. Its chemical structure is characterized by a pyrimidine (B1678525) nucleoside linked to an amino acid. The primary mechanism of action of polyoxins is the competitive inhibition of chitin (B13524) synthetase.[1] This enzyme is crucial for the biosynthesis of chitin, a key component of the fungal cell wall. This compound mimics the structure of the natural substrate, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), and binds to the active site of chitin synthetase, thereby blocking chitin synthesis.[1][2]
Q2: Why might this compound interfere with my biochemical assay?
The potential for this compound to interfere in biochemical assays stems directly from its mechanism of action as a competitive inhibitor and its structural similarity to UDP-GlcNAc.[1][2] Interference may occur in assays involving:
-
Enzymes that recognize UDP-GlcNAc or other UDP-sugars: Due to its structural similarity, this compound could act as a competitive inhibitor for other enzymes that use UDP-GlcNAc or structurally related molecules as substrates, such as glycosyltransferases.
-
Kinase assays: Many kinase assays utilize ATP, a nucleoside triphosphate. Although the primary structure is different, the presence of a nucleoside moiety in this compound could potentially lead to non-specific interactions with the ATP-binding pocket of some kinases, especially at high concentrations.
-
Nucleoside- or nucleotide-dependent enzymes: Assays involving enzymes that bind to nucleosides or nucleotides could be susceptible to interference.
-
Cell-based assays: In cellular assays, high concentrations of this compound might induce off-target effects unrelated to its primary mechanism, potentially affecting cell viability, signaling pathways, or reporter gene expression.
Q3: I am observing unexpected inhibition in my kinase assay when using this compound. What could be the cause?
Unexpected inhibition in a kinase assay by this compound, which is not a known kinase inhibitor, could be due to several factors:
-
High Compound Concentration: At high concentrations, molecules can exhibit non-specific inhibition through various mechanisms, including aggregation or promiscuous binding to the kinase's ATP pocket.
-
Assay Format: The type of kinase assay can influence susceptibility to interference. For example, assays that rely on luciferase-based ATP detection might be affected if this compound interacts with the luciferase enzyme itself.
-
Contaminants: The this compound sample itself might contain impurities that are active kinase inhibitors.
Q4: My cell viability assay shows decreased cell survival in the presence of this compound, even in cell lines that do not express chitin synthase. Why is this happening?
While the primary target of this compound is chitin synthase, which is absent in mammalian cells, cytotoxicity in non-target cells can occur due to:
-
Off-Target Effects: At sufficient concentrations, this compound may interact with other cellular components or pathways essential for cell survival. Nucleoside analogs can sometimes interfere with DNA or RNA synthesis or other metabolic processes.[3]
-
Metabolic Conversion: The cell might metabolize this compound into a more toxic compound.
-
Impurities: As with in vitro assays, the observed cytotoxicity could be due to impurities in the compound stock.
Troubleshooting Guides
Issue 1: Unexpected Inhibition in an Enzyme Assay
If you observe unexpected inhibitory activity of this compound in an enzyme assay (e.g., a kinase or protease assay), follow these troubleshooting steps:
Experimental Workflow for Troubleshooting Enzyme Assay Interference
A troubleshooting workflow for unexpected enzyme inhibition.
Detailed Steps:
-
Verify Compound Identity and Purity:
-
Confirm the identity of your this compound stock using techniques like mass spectrometry or NMR.
-
Assess the purity of your compound using HPLC. Contaminants could be responsible for the observed activity.
-
-
Perform a Dose-Response Curve:
-
Generate a full dose-response curve to determine the IC50 of the inhibition.
-
A steep curve may suggest a specific interaction, while a shallow curve or inhibition only at very high concentrations (e.g., >50 µM) might indicate non-specific effects or aggregation.
-
-
Rule out Assay-Specific Interference:
-
Change the detection method: If you are using a fluorescence-based assay, check for compound autofluorescence. If using a luciferase-based assay, test for direct inhibition of the luciferase enzyme.
-
Run a counterscreen: Use an unrelated enzyme to see if the inhibition is promiscuous.
-
-
Characterize the Mechanism of Inhibition:
-
If the inhibition appears to be specific, perform mechanism of action studies. For example, in a kinase assay, vary the concentration of both ATP and the substrate to determine if the inhibition is competitive with either. Given this compound's structure, competition with a nucleotide substrate is a plausible hypothesis.
-
Issue 2: Apparent Cytotoxicity in Mammalian Cells
If you observe unexpected cytotoxicity with this compound in mammalian cell lines, consider the following troubleshooting guide:
Logical Flow for Investigating Off-Target Cytotoxicity
A logical diagram for troubleshooting unexpected cytotoxicity.
Detailed Steps:
-
Confirm Compound Purity: Ensure the cytotoxicity is not due to a contaminant in your this compound stock.
-
Dose-Response in Multiple Cell Lines: Test a range of concentrations on several different cell lines to see if the effect is general or cell-type specific.
-
Time-Course Experiment: Determine the onset of cytotoxicity. Rapid effects might suggest membrane disruption, while delayed effects could point towards interference with metabolic processes or macromolecule synthesis.
-
Mechanism of Cell Death: Use assays to distinguish between apoptosis and necrosis (e.g., caspase activation assays, Annexin V/PI staining).
-
Investigate Potential Off-Targets: Based on its nucleoside structure, you could investigate interference with DNA/RNA synthesis or cellular metabolism.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 50355-67-4 | [4][5] |
| Molecular Formula | C16H22FN5O12 | [4][5] |
| Molecular Weight | 495.37 g/mol | [4][5] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water | N/A |
Table 2: Potential Assay Interference and Mitigation Strategies
| Assay Type | Potential Interference Mechanism | Suggested Mitigation Strategy |
| Kinase Assays | Non-specific binding to ATP pocket; Interference with detection reagent (e.g., luciferase) | Use a different assay format (e.g., mobility shift assay); Run a counterscreen with the detection enzyme alone. |
| Glycosyltransferase Assays | Competitive inhibition due to structural similarity to UDP-GlcNAc | Perform kinetic studies to confirm competitive inhibition; Use a high concentration of the natural substrate to overcome inhibition. |
| Cell Viability Assays | Off-target effects on cellular metabolism or macromolecule synthesis | Use multiple cell lines; Investigate mechanism of cell death; Ensure compound purity. |
| Fluorescence-Based Assays | Intrinsic fluorescence of the compound | Measure the fluorescence of this compound alone at the assay's excitation and emission wavelengths. |
Experimental Protocols
Protocol 1: Counterscreen for Luciferase Inhibition
This protocol is designed to determine if this compound directly inhibits the luciferase enzyme commonly used in ATP-based kinase assays.
-
Prepare Reagents:
-
Luciferase enzyme solution (e.g., from a commercial kinase assay kit).
-
Luciferin (B1168401) substrate solution.
-
ATP solution at a concentration similar to that produced in your primary assay's positive control.
-
This compound stock solution and serial dilutions.
-
Assay buffer.
-
-
Assay Procedure:
-
In a 96-well white plate, add assay buffer to all wells.
-
Add serial dilutions of this compound to the test wells. Add buffer or DMSO as a vehicle control.
-
Add ATP solution to all wells.
-
Add luciferase enzyme to all wells.
-
Incubate for 10 minutes at room temperature.
-
Add luciferin substrate to all wells.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Compare the luminescence signal in the presence of this compound to the vehicle control. A significant decrease in signal indicates direct inhibition of luciferase.
-
Protocol 2: Spike and Recovery for Enzyme Inhibition
This protocol helps determine if a sample matrix containing an unknown inhibitor is suppressing enzyme activity.
-
Prepare Samples:
-
Control Buffer: The standard buffer used for your enzyme assay.
-
Sample Buffer: The buffer in which you suspect an inhibitor is present.
-
Spiked Control: Control buffer with a known amount of purified, active enzyme.
-
Spiked Sample: Sample buffer with the same known amount of purified, active enzyme.
-
-
Assay Procedure:
-
Perform your standard enzyme activity assay on all four samples in parallel.
-
-
Data Analysis:
-
Calculate the enzyme activity for each sample.
-
If the activity in the "Spiked Sample" is significantly lower than in the "Spiked Control," it confirms the presence of an inhibitor in your sample buffer.
-
Signaling Pathways and Workflows
UDP-GlcNAc Biosynthesis and Chitin Synthesis Pathway
The role of this compound as a competitive inhibitor in the chitin synthesis pathway.
References
- 1. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uridine diphosphate N-acetylglucosamine - Wikipedia [en.wikipedia.org]
- 3. frontiersin.org [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Enzymatic assay for UDP-GlcNAc and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Chitin Synthase Inhibitors: Fluoropolyoxin L and Nikkomycin Z
For Immediate Release
A deep dive into the comparative efficacy and mechanisms of Fluoropolyoxin L and Nikkomycin (B1203212) Z, two potent inhibitors of fungal chitin (B13524) synthase. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis, supported by experimental data and detailed protocols, to inform future antifungal research and development.
In the pressing search for novel and effective antifungal agents, the inhibition of chitin synthase—an enzyme crucial for the integrity of the fungal cell wall but absent in mammals—presents a highly selective and promising therapeutic target.[1] Among the most studied inhibitors are the peptidyl nucleoside antibiotics, including the polyoxin (B77205) and nikkomycin families. This guide offers a comparative study of a novel fluorinated polyoxin, this compound, and the well-characterized Nikkomycin Z.
Both Polyoxins and Nikkomycins act as competitive inhibitors of chitin synthase by mimicking the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).[2][3][4][5] This inhibition disrupts the synthesis of chitin, a vital component of the fungal cell wall, leading to osmotic instability and cell death.[6][7]
Comparative Data Overview
The following table summarizes the key characteristics and available in vitro efficacy data for Polyoxin L (as a proxy for this compound) and Nikkomycin Z. Direct comparative data for this compound is not yet publicly available; however, the introduction of fluorine atoms in drug design is a common strategy to enhance metabolic stability and binding affinity, suggesting that this compound may exhibit improved pharmacokinetic properties.
| Feature | Polyoxin L | Nikkomycin Z |
| Mechanism of Action | Competitive inhibitor of chitin synthase[6][7] | Competitive inhibitor of chitin synthase[2][3] |
| Target Enzyme Isoforms | Shows differential inhibition of chitin synthase isoenzymes[2][3] | Demonstrates potent inhibition, particularly against Chitin Synthase III (CSIII) in some yeasts[4] |
| Cellular Uptake | Via peptide transport systems | Mediated by di/tripeptide permeases[5] |
| In Vitro Efficacy (IC50) | Data for Polyoxin D shows potent inhibition, with Ki values in the micromolar range against chitin synthase[2][3] | Ki value of approximately 0.16 µM against Candida albicans chitin synthase |
| Known Synergies | Synergistic effects observed with azoles and echinocandins against various fungal pathogens |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of antifungal compounds. Below are standardized protocols for key experiments cited in the comparison.
Protocol 1: In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive)
This assay quantifies the direct inhibitory effect of a compound on chitin synthase activity from a fungal cell extract.
Materials:
-
Fungal cell culture (e.g., Candida albicans, Saccharomyces cerevisiae)
-
Cell lysis buffer
-
96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)
-
Bovine Serum Albumin (BSA) blocking buffer
-
Reaction buffer (containing cofactors and UDP-GlcNAc substrate)
-
Test compounds (this compound, Nikkomycin Z)
-
WGA-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Grow fungal cells to the mid-log phase and harvest by centrifugation. Lyse the cells to prepare a crude membrane fraction containing chitin synthase. The extract can be optionally treated with trypsin to activate the zymogenic form of the enzyme.[8]
-
Assay Performance: To each well of a WGA-coated 96-well plate, add the prepared enzyme extract, reaction buffer, and the test compound at various concentrations.[9][10]
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1-3 hours) to allow for chitin synthesis.[9]
-
Detection: Wash the plate to remove unbound reagents. Add WGA-HRP conjugate, which binds to the newly synthesized chitin. After another wash, add TMB substrate. The HRP enzyme catalyzes a colorimetric reaction.[9][11][12]
-
Quantification: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. A decrease in absorbance in the presence of the test compound indicates inhibition of chitin synthase activity. Calculate the IC50 value.[11]
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution for MIC)
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound that inhibits the visible growth of a fungus.
Materials:
-
Fungal inoculum standardized to a specific concentration
-
RPMI 1640 medium
-
96-well microtiter plates
-
Test compounds serially diluted
-
Incubator
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in RPMI 1640 medium in a 96-well plate.[8]
-
Inoculation: Add a standardized fungal inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the fungus is observed. This can be determined visually or by measuring the optical density.[13]
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the chitin biosynthesis pathway and the experimental workflow for screening inhibitors.
References
- 1. New Antifungal Susceptibility Test Based on Chitin Detection by Image Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential inhibition of chitin synthetases 1 and 2 from Saccharomyces cerevisiae by polyoxin D and nikkomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. Polyoxins and nikkomycins: progress in synthetic and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Polyoxins - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Caspofungin and Polyoxin Antifungals: A Tale of Two Cell Wall Inhibitors
An important clarification regarding "Fluoropolyoxin L": Initial searches for "this compound" did not yield information on a recognized antifungal agent for clinical use. The research landscape, however, provides extensive data on the Polyoxin (B77205) family of compounds, which are primarily utilized as agricultural fungicides. This guide will, therefore, compare the well-established clinical antifungal, Caspofungin , with the Polyoxin class of antifungals, focusing on available data for Polyoxin D and the related compound Nikkomycin (B1203212) Z, to provide a comparative perspective on their mechanisms and efficacy. This comparison is intended for researchers, scientists, and drug development professionals to understand the nuances of different fungal cell wall inhibitors.
Introduction to the Comparators
Caspofungin is a member of the echinocandin class of antifungal drugs and represents a significant advancement in the treatment of invasive fungal infections in humans.[1] It is a semi-synthetic lipopeptide derived from a fermentation product of the fungus Glarea lozoyensis.[2] Caspofungin is administered intravenously and is indicated for the treatment of various infections caused by Candida and Aspergillus species.[3]
The Polyoxins are a group of peptidyl nucleoside antibiotics produced by the bacterium Streptomyces cacaoi var. asoensis.[4] They are primarily used in agriculture to control plant pathogenic fungi.[5] While they exhibit antifungal properties, their development for human clinical use has been hampered by factors such as hydrolytic lability and poor penetration of fungal cell walls.[6] Nikkomycin Z is a closely related chitin (B13524) synthase inhibitor that has undergone some investigation for its potential in treating human mycoses.[7]
Mechanism of Action: Targeting the Fungal Cell Wall
Both Caspofungin and the Polyoxins target the fungal cell wall, an essential structure not present in mammalian cells, making it an attractive target for selective antifungal therapy. However, they inhibit different key enzymes involved in cell wall biosynthesis.
Caspofungin acts by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[2] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major polysaccharide component of the fungal cell wall that provides structural integrity.[8] The inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately cell death in susceptible fungi.[8]
Polyoxins and Nikkomycin Z are competitive inhibitors of chitin synthase , an enzyme that catalyzes the synthesis of chitin, another vital polysaccharide in the fungal cell wall.[9][10] These molecules act as structural analogs of the enzyme's substrate, UDP-N-acetylglucosamine.[10] By blocking chitin synthesis, they disrupt the formation of septa and the overall cell wall structure, leading to morphological abnormalities and inhibition of fungal growth.[5]
In Vitro Efficacy: A Quantitative Comparison
The following tables summarize the in vitro activity of Caspofungin and the chitin synthase inhibitors, Polyoxin D and Nikkomycin Z, against various fungal species. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: In Vitro Activity of Caspofungin against Clinically Relevant Fungi
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | 0.015 - 1 | 0.125 | 0.25 |
| Candida glabrata | 0.06 - 1 | 0.25 | 0.5 |
| Candida tropicalis | 0.06 - 1 | 0.25 | 0.5 |
| Candida parapsilosis | 0.25 - 4 | 1 | 2 |
| Candida krusei | 0.125 - 2 | 0.5 | 1 |
| Aspergillus fumigatus | 0.015 - 0.5 | 0.125 | 0.25 |
| Aspergillus flavus | <0.5 | 0.125 | 0.25 |
| Aspergillus terreus | <0.5 | 0.125 | 0.25 |
Data compiled from multiple sources. MIC values can vary based on testing methodology.
Table 2: In Vitro Activity of Chitin Synthase Inhibitors against Fungal Species
| Compound | Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Polyoxin D | Candida albicans | 1000 (in conventional media) | - | - |
| Candida albicans | 0.1 (in defined media) | - | - | |
| Nikkomycin Z | Candida albicans | 0.5 - 32 | - | - |
| Candida auris | 0.125 - >64 | 2 | 32 | |
| Coccidioides immitis | 0.125 | - | - |
Note: Data for Polyoxins against human pathogens is limited and highly dependent on media conditions, reflecting their primary development as agricultural agents.[11][12] Data for Nikkomycin Z shows mixed activity against some human pathogens.[7][13]
Experimental Protocols
The determination of in vitro efficacy, specifically the Minimum Inhibitory Concentration (MIC), is typically performed following standardized procedures to ensure reproducibility and comparability of data. The Clinical and Laboratory Standards Institute (CLSI) document M27 provides the reference method for broth dilution antifungal susceptibility testing of yeasts.[14][15]
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27)
-
Preparation of Antifungal Agent: The antifungal agent is serially diluted in a 96-well microtiter plate using a standardized growth medium, typically RPMI 1640.
-
Inoculum Preparation: The fungal isolate to be tested is grown on an agar (B569324) plate, and a suspension is prepared and adjusted to a standardized turbidity, corresponding to a specific cell concentration.
-
Inoculation: The microtiter plates containing the diluted antifungal agent are inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at a controlled temperature (usually 35°C) for a specified period (24 to 48 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to a drug-free control well.
Conclusion
The comparison between Caspofungin and the Polyoxin family of antifungals reveals two distinct classes of cell wall active agents developed for vastly different applications.
-
Caspofungin is a potent, clinically approved antifungal for human use with a well-defined mechanism of action targeting β-(1,3)-D-glucan synthase. It has a broad spectrum of activity against key human fungal pathogens and a wealth of supporting in vitro and clinical data.
-
Polyoxins are effective agricultural fungicides that inhibit chitin synthase. While they exhibit in vitro activity against some human pathogens, their development for clinical use has not been pursued due to pharmacological limitations. The term "this compound" does not correspond to a known clinical antifungal agent.
For researchers in drug development, this comparison underscores the importance of the fungal cell wall as a target for selective antifungal therapy. The distinct mechanisms of β-(1,3)-D-glucan synthase and chitin synthase inhibitors offer different avenues for the development of new antifungal agents. While Caspofungin represents a successful clinical translation of a cell wall inhibitor, the Polyoxins and related compounds like Nikkomycin Z remain primarily as tools for agricultural and basic research, with potential for synergistic applications that warrant further investigation.
References
- 1. Caspofungin - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological efficacy of polyoxin D in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ams.usda.gov [ams.usda.gov]
- 7. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. 18.2 Antifungal agents that target the wall [davidmoore.org.uk]
- 11. Anti-Candida activity of polyoxin: example of peptide transport in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polyoxin D inhibits growth of zoopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal activity of nikkomycin Z against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 15. testinglab.com [testinglab.com]
Validating Fluoropolyoxin L: A Comparative Guide for Plant Disease Models
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel antifungal compounds is critical in the ongoing effort to secure global food production. Fluoropolyoxin L, a fluorinated derivative of the polyoxin (B77205) family of antibiotics, represents a promising candidate for plant disease management. This guide provides a framework for validating its efficacy in plant disease models, offering a comparison with established fungicide classes and detailing the necessary experimental protocols. While specific efficacy data for this compound is not yet widely published, this guide utilizes data from its parent class, the polyoxins, to establish a comparative baseline.
Mechanism of Action: A Targeted Approach
Polyoxins, including by extension this compound, act as potent and specific inhibitors of chitin (B13524) synthase. This enzyme is essential for the biosynthesis of chitin, a primary structural component of fungal cell walls. By competitively inhibiting this enzyme, this compound disrupts the formation of the fungal cell wall, leading to abnormal cell morphology, swelling of hyphae, and ultimately, a fungistatic effect that arrests fungal growth and sporulation.[1][2][3][4] This targeted mode of action offers a significant advantage, as chitin is absent in plants, suggesting a high degree of selectivity and low potential for phytotoxicity.
Comparative Efficacy of Fungicides
To validate this compound, its performance must be benchmarked against existing fungicides with different modes of action. The following table presents a hypothetical comparison based on the known properties of polyoxins and common fungicide classes.
| Fungicide Class | Active Ingredient Example | Mode of Action | Target Pathogen Group | Efficacy (Hypothetical EC50 in µg/mL) | Resistance Risk |
| Polyoxins | This compound | Chitin Synthase Inhibitor | Ascomycetes, Basidiomycetes (e.g., Rhizoctonia solani) | 0.5 - 5.0 | Low to Medium |
| Quinone Outside Inhibitors (QoIs) | Azoxystrobin | Respiration Inhibitor (Complex III) | Broad Spectrum | 0.1 - 2.0 | High |
| Demethylation Inhibitors (DMIs) | Tebuconazole | Sterol Biosynthesis Inhibitor | Broad Spectrum | 0.2 - 10.0 | Medium |
| Succinate Dehydrogenase Inhibitors (SDHIs) | Boscalid | Respiration Inhibitor (Complex II) | Broad Spectrum | 0.1 - 5.0 | Medium to High |
| Phenylpyrroles | Fludioxonil | MAP Kinase Signaling | Ascomycetes | 0.01 - 1.0 | Low to Medium |
Note: EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the fungal growth. The values for this compound are projected based on data for Polyoxin D. Actual values would need to be determined experimentally.
Experimental Protocols for Validation
Rigorous and standardized experimental protocols are essential for the validation of any new fungicide. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Mycelial Growth Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the growth of a target fungal pathogen.
Methodology:
-
Medium Preparation: Prepare Potato Dextrose Agar (PDA) and amend with serial dilutions of this compound. A solvent control (without the fungicide) and a negative control (no treatment) should be included.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from an actively growing culture of the target fungus onto the center of each amended and control PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Data Collection: Measure the colony diameter at regular intervals (e.g., every 24 hours) until the colony in the negative control plate reaches the edge of the plate.
-
Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control. Determine the EC50 value using probit analysis or a similar statistical method.
In Vivo Plant Disease Control Assay
Objective: To evaluate the efficacy of this compound in preventing or reducing disease severity on a host plant.
Methodology:
-
Plant Propagation: Grow susceptible host plants to a suitable growth stage under controlled greenhouse conditions.
-
Fungicide Application: Prepare different concentrations of this compound in a suitable carrier solution. Apply the fungicide to the plants as a foliar spray or soil drench, ensuring thorough coverage. Include positive (a commercial fungicide) and negative (no treatment) controls.
-
Inoculation: After a specified period (e.g., 24 hours for preventative activity), inoculate the plants with a spore suspension or mycelial slurry of the target pathogen.
-
Incubation: Maintain the plants in a high-humidity environment for a period sufficient for infection and disease development.
-
Disease Assessment: At regular intervals, assess disease severity using a standardized rating scale (e.g., percentage of leaf area affected).
-
Analysis: Calculate the disease control efficacy for each treatment compared to the untreated control.
Visualizing Pathways and Workflows
Fungal Chitin Biosynthesis and Inhibition by this compound
Caption: Inhibition of fungal chitin synthase by this compound.
Experimental Workflow for Fungicide Validation
Caption: General workflow for validating a new fungicide.
Conclusion
The validation of this compound holds significant potential for the development of a new generation of selective and effective fungicides. Its presumed mode of action, targeting the fungal-specific chitin biosynthesis pathway, is a promising attribute for integrated pest management strategies. The experimental frameworks and comparative data presented in this guide provide a robust starting point for researchers to rigorously evaluate its performance and potential for commercial application in protecting a wide range of agricultural crops. Further research is necessary to generate specific efficacy data for this compound and to fully understand its spectrum of activity and optimal application strategies.
References
Comparative Analysis of Fluoropolyoxin L's Antifungal Activity: A Cross-Validation with Established Chitin Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the antifungal activity of Fluoropolyoxin L is not currently available in published literature. This guide provides a comparative analysis based on the well-documented activity of its parent compound family, the polyoxins (specifically Polyoxin (B77205) D), and a closely related chitin (B13524) synthase inhibitor, Nikkomycin (B1203212) Z. The information presented herein serves as a foundational reference for research and development, operating under the assumption that this compound shares a similar mechanism of action and antifungal spectrum.
Executive Summary
This compound, a fluorinated derivative of Polyoxin L, belongs to the polyoxin family of nucleoside peptide antibiotics. These compounds are known for their specific and potent inhibition of chitin synthase, an essential enzyme for fungal cell wall biosynthesis.[1] This mode of action provides a high degree of selectivity, as chitin is absent in mammals, suggesting a favorable safety profile.[2] This guide cross-validates the potential antifungal activity of this compound by comparing the performance of established chitin synthase inhibitors, Polyoxin D and Nikkomycin Z, against a range of fungal pathogens. Quantitative data on their inhibitory activities are presented, alongside detailed experimental protocols to facilitate further research.
Comparative Antifungal Activity
The in vitro antifungal activities of Polyoxin D and Nikkomycin Z against various fungal species are summarized below. These values, primarily Minimum Inhibitory Concentrations (MICs), provide a benchmark for the anticipated efficacy of this compound.
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Nikkomycin Z | Candida albicans | ≤0.5 - 32 | - | - | [1] |
| Candida auris | 0.125 - >64 | 2 | 32 | [3] | |
| Candida parapsilosis | 1 - 4 | - | - | [1] | |
| Aspergillus fumigatus | 32 - >128 | - | - | [4] | |
| Coccidioides immitis | 0.0156 (MIC80) | - | - | [4] | |
| Polyoxin D | Candida albicans | 0.1 - >1000* | - | - | [5][6] |
| Cryptococcus neoformans | - | - | - | [7] | |
| Rhizoctonia solani | <1.562 ppm | - | - | [8] | |
| Alternaria kikuchiana | - | - | - | [8] | |
| Cochliobolus miyabeanus | - | - | - | [8] | |
| Azole Antifungals (for comparison) | |||||
| Fluconazole | Candida albicans | - | - | - | [1] |
| Itraconazole | Candida albicans | - | - | - | [1] |
*Note: The wide range of reported MIC values for Polyoxin D against Candida albicans is attributed to variations in testing media, as peptide transport mechanisms can significantly influence uptake.[5]
Mechanism of Action: Chitin Synthase Inhibition
Polyoxins and nikkomycins act as competitive inhibitors of chitin synthase.[1] They are structural analogs of the enzyme's natural substrate, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc).[8] By binding to the active site of chitin synthase, they block the polymerization of N-acetylglucosamine into chitin chains, which are crucial components of the fungal cell wall. This disruption of cell wall integrity leads to morphological abnormalities, such as swelling and bursting of hyphal tips, ultimately resulting in the inhibition of fungal growth.[8][9]
Figure 1. Mechanism of chitin synthesis inhibition by this compound.
Potential Impact of Fluorination
The introduction of fluorine atoms into bioactive molecules can significantly modulate their physicochemical and pharmacological properties.[10][11] While specific data for this compound is unavailable, general principles of fluorination in nucleoside antibiotics suggest potential advantages:
-
Enhanced Metabolic Stability: Fluorine can block sites of oxidative metabolism, potentially increasing the compound's half-life in vivo.[10]
-
Altered Lipophilicity and Permeability: The high electronegativity of fluorine can influence a molecule's lipophilicity, which may affect its ability to cross cell membranes. This could potentially overcome some of the permeability issues observed with natural polyoxins.[2][11]
-
Modified Binding Affinity: The presence of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with the target enzyme's active site and enhanced inhibitory activity.[12]
Experimental Protocols
The following are standardized methodologies for evaluating the in vitro antifungal activity of compounds like this compound.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
a. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature and duration to obtain fresh, viable colonies.
-
A standardized suspension of fungal cells is prepared in sterile saline or RPMI 1640 medium, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. The suspension is then further diluted to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[13]
b. Assay Procedure:
-
The antifungal agent is serially diluted in RPMI 1640 medium (buffered with MOPS to pH 7.0) in a 96-well microtiter plate.
-
Each well is inoculated with the standardized fungal suspension.
-
Positive (no drug) and negative (no inoculum) controls are included.
-
The plate is incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the drug that causes a significant reduction in growth (typically ≥50% or ≥80% inhibition) compared to the positive control.[14]
Figure 2. Workflow for Minimum Inhibitory Concentration (MIC) determination.
Chitin Synthase Inhibition Assay
This enzymatic assay directly measures the inhibitory effect of the compound on chitin synthase activity.
a. Enzyme Preparation:
-
A crude membrane fraction containing chitin synthase is prepared from fungal protoplasts or mycelia.
-
Cells are harvested, washed, and enzymatically digested to produce protoplasts, or mechanically disrupted.
-
The resulting lysate is centrifuged to pellet the membrane fraction, which is then resuspended in a suitable buffer.
b. Assay Procedure:
-
The reaction mixture contains the membrane preparation, the substrate (UDP-[14C]N-acetylglucosamine), an activator (e.g., trypsin), and various concentrations of the inhibitor (this compound).
-
The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
The reaction is stopped, and the radiolabeled chitin product is precipitated and collected on a filter.
-
The radioactivity on the filter is measured using a scintillation counter to determine the amount of chitin synthesized.
-
The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated.[9]
Conclusion
While direct data for this compound is pending, the extensive evidence for the potent and selective antifungal activity of other polyoxins provides a strong rationale for its investigation as a novel antifungal agent. The established mechanism of action, targeting the fungal-specific enzyme chitin synthase, suggests a high therapeutic index. The introduction of fluorine offers the potential for improved pharmacokinetic properties and enhanced efficacy. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers embarking on the cross-validation and further development of this compound and other next-generation chitin synthase inhibitors.
References
- 1. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Killing Activities of Anidulafungin and Micafungin with and without Nikkomycin Z against Four Candida auris Clades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal activity of nikkomycin Z against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Anti-Candida activity of polyoxin: example of peptide transport in yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Sources of Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological efficacy of polyoxin D in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of the antifugal agent polyoxin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorinated nucleosides as an important class of anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366 - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antifungal Effects: A Comparative Analysis of Caspofungin Combinations
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The emergence of antifungal resistance necessitates the exploration of combination therapies to enhance efficacy and combat resilient fungal pathogens. While data on the synergistic effects of the novel compound "Fluoropolyoxin L" is not yet available in published literature, this guide provides a comparative analysis of a mechanistically related antifungal, Caspofungin. Caspofungin, an echinocandin, targets the fungal cell wall by inhibiting β-1,3-D-glucan synthesis. This guide examines the synergistic interactions of Caspofungin with two major classes of antifungal agents: azoles (represented by Fluconazole) and polyenes (represented by Amphotericin B). The data presented is compiled from various in vitro studies and is intended to serve as a reference for researchers investigating antifungal combination therapies.
Quantitative Data Summary
The synergistic potential of antifungal combinations is commonly quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is typically defined as synergy, indicating that the combined effect of the drugs is significantly greater than their individual effects.
Table 1: Synergistic Effects of Caspofungin with Azoles (Fluconazole/Voriconazole (B182144)/Posaconazole)
| Fungal Species | Azole Agent | Caspofungin MIC Alone (µg/mL) | Azole MIC Alone (µg/mL) | Caspofungin MIC in Combination (µg/mL) | Azole MIC in Combination (µg/mL) | FICI | Interpretation |
| Candida glabrata (with FKS mutation) | Fluconazole (B54011) | - | - | - | - | - | Synergy[1] |
| Candida glabrata (with FKS mutation) | Voriconazole | - | - | - | - | - | Synergy[1] |
| Candida species | Fluconazole | - | - | - | - | 0.03 | Strong Synergy[2] |
| Candida species | Voriconazole | - | - | - | - | - | Synergy[2] |
| Aspergillus fumigatus | Posaconazole | 32 - 128 | 0.03 - 0.125 | - | - | ≤0.5 | Synergy[3] |
| Aspergillus flavus | Posaconazole | - | - | - | - | >0.5 - ≤4 | Indifference[3] |
| Candida auris | Posaconazole | - | - | 4-256 fold decrease | 2-512 fold decrease | 0.033–0.375 | Synergy[4] |
Note: Dashes (-) indicate that specific MIC values were not provided in the summarized source, although the synergistic outcome was reported.
Table 2: Synergistic Effects of Caspofungin with Polyenes (Amphotericin B)
| Fungal Species | Caspofungin MIC Alone (µg/mL) | Amphotericin B MIC Alone (µg/mL) | Caspofungin MIC in Combination (µg/mL) | Amphotericin B MIC in Combination (µg/mL) | FICI | Interpretation |
| Aspergillus spp. | >16 | - | 3-9 fold decrease | Slight decrease or no change | ≤0.5 | Synergy to Additive[5] |
| Fusarium spp. | >16 | - | 3-9 fold decrease | Slight decrease or no change | ≤0.5 | Synergy to Additive[5] |
| Aspergillus fumigatus | - | - | - | - | 0.13 - 0.5 | Synergy[6] |
Experimental Protocols
The following is a detailed methodology for the checkerboard broth microdilution assay, a standard in vitro method to assess antifungal synergy.[7][8]
Checkerboard Assay Protocol
1. Preparation of Materials:
-
Antifungal Stock Solutions: Prepare stock solutions of each antifungal agent in a suitable solvent (e.g., dimethyl sulfoxide (B87167) or water) at a concentration that is a multiple of the highest concentration to be tested.
-
Fungal Inoculum: Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C until sufficient sporulation or growth is observed. Harvest conidia or yeast cells and suspend them in sterile saline. Adjust the suspension to a final concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL in RPMI 1640 medium.[7]
-
96-Well Microtiter Plates: Use sterile, flat-bottom 96-well plates.
-
Growth Medium: RPMI 1640 medium with L-glutamine, buffered with MOPS.
2. Assay Setup:
-
Add 50 µL of RPMI 1640 medium to all wells of the 96-well plate, except for the first column.
-
In the first column, add 100 µL of the highest concentration of Drug A (e.g., Caspofungin).
-
Perform serial two-fold dilutions of Drug A by transferring 50 µL from column 1 to column 2, mixing, and continuing this process across the plate to a designated column (e.g., column 10). Discard 50 µL from the last column of the dilution series.
-
Add Drug B (e.g., Fluconazole or Amphotericin B) in decreasing concentrations down the rows (from row A to G). This is typically done by adding a concentrated solution of Drug B to each row and then performing serial dilutions down the plate.
-
The final plate will contain a matrix of varying concentrations of both drugs. Include a drug-free well for a growth control and a medium-only well for a sterility control.
3. Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Incubate the plates at 35°C for 24-72 hours, depending on the fungal species being tested.
4. Reading and Interpretation of Results:
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is the lowest concentration that shows complete or near-complete inhibition of visible growth. For echinocandins like caspofungin, the Minimum Effective Concentration (MEC), characterized by the growth of small, rounded, compact hyphae, may be used as an alternative endpoint.[7]
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in every well showing inhibition:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FICI for each combination by summing the individual FICs:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
The interaction is interpreted based on the lowest FICI value obtained:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Visualizations
Signaling Pathways and Mechanisms of Action
The synergistic effects of antifungal combinations can often be attributed to their distinct mechanisms of action, targeting different essential components of the fungal cell.
Caption: Mechanisms of action for Caspofungin, Fluconazole, and Amphotericin B.
Experimental Workflow
The checkerboard assay is a systematic method for evaluating the in vitro interaction between two antimicrobial agents.
Caption: Workflow of the checkerboard assay for antifungal synergy testing.
References
- 1. In vitro synergistic antifungal activities of caspofungin in combination with fluconazole or voriconazole against Candida species determined by the Etest method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Synergistic Interaction of Caspofungin Combined with Posaconazole against FKS Wild-Type and Mutant Candida auris Planktonic Cells and Biofilms [mdpi.com]
- 5. In Vitro Synergy of Caspofungin and Amphotericin B against Aspergillus and Fusarium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluoropolyoxin L and Polyoxin L: Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polyoxin (B77205) L is a well-established antifungal agent that functions as a competitive inhibitor of chitin (B13524) synthase, a crucial enzyme in fungal cell wall biosynthesis. In contrast, available information suggests that Fluoropolyoxin L possesses antibacterial properties, with observed inhibitory activity against Escherichia coli and Streptococcus faecalis. This fundamental difference in their spectrum of activity suggests that the addition of a fluorine atom significantly alters the compound's biological target and efficacy profile. This guide presents the available quantitative data for Polyoxin L's antifungal activity and outlines a standard protocol for assessing chitin synthase inhibition. The antibacterial mechanism of this compound is hypothesized to align with that of other fluorinated nucleoside antibiotics, which typically involves interference with DNA or RNA synthesis.
Data Presentation: Quantitative Analysis of Polyoxin L and Analogs
Direct quantitative comparisons of the antifungal or antibacterial efficacy between this compound and Polyoxin L are not available in the reviewed literature. However, inhibitor constant (Ki) values for various polyoxins, including Polyoxin L, against chitin synthetase from Piricularia oryzae have been reported. This data provides a benchmark for the antifungal potency of the polyoxin family.
| Compound | Inhibitor Constant (Ki) against P. oryzae Chitin Synthetase |
| Polyoxin A | 3.4 x 10⁻⁶ M |
| Polyoxin B | 4.5 x 10⁻⁶ M |
| Polyoxin D | 6.5 x 10⁻⁶ M |
| Polyoxin E | 4.8 x 10⁻⁶ M |
| Polyoxin F | 3.3 x 10⁻⁵ M |
| Polyoxin G | 1.1 x 10⁻⁵ M |
| Polyoxin H | 7.0 x 10⁻⁶ M |
| Polyoxin I | 1.0 x 10⁻⁵ M |
| Polyoxin J | 4.0 x 10⁻⁶ M |
| Polyoxin K | 3.3 x 10⁻⁶ M |
| Polyoxin L | 3.8 x 10⁻⁶ M |
| Polyoxin M | 4.2 x 10⁻⁶ M |
Experimental Protocols
Chitin Synthase Inhibition Assay (Adapted from studies on Candida albicans)
This protocol describes a common method for determining the inhibitory activity of compounds against chitin synthase.
1. Preparation of Crude Enzyme Extract:
- Grow Candida albicans cells to the mid-logarithmic phase in an appropriate broth medium (e.g., YPD).
- Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
- Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
- Disrupt the cells using mechanical means, such as glass bead homogenization or sonication.
- Perform a low-speed centrifugation to remove cell debris.
- Conduct a high-speed centrifugation (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the membrane-bound chitin synthases.
- Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
2. Chitin Synthase Assay:
- Prepare a reaction mixture containing a buffer (e.g., 50 mM Tris-HCl, pH 7.5), a divalent cation (e.g., 10 mM MgCl₂), and the substrate, UDP-N-acetyl-D-[U-¹⁴C]glucosamine.
- Add the test compound (e.g., Polyoxin L) at various concentrations to the reaction mixture. A control with no inhibitor should be included.
- Initiate the reaction by adding the crude enzyme extract.
- Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
- Stop the reaction by adding a quenching solution, such as 10% trichloroacetic acid.
- Filter the reaction mixture through a glass fiber filter to trap the insoluble radiolabeled chitin.
- Wash the filter extensively to remove any unincorporated substrate.
- Measure the radioactivity retained on the filter using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.[1]
Mechanism of Action and Signaling Pathways
Polyoxin L: Inhibition of Fungal Chitin Synthesis
Polyoxin L acts as a competitive inhibitor of chitin synthase.[2] Chitin is a vital structural component of the fungal cell wall, and its synthesis is essential for fungal growth and viability. By mimicking the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), Polyoxin L binds to the active site of chitin synthase, thereby blocking the polymerization of GlcNAc into chitin chains. This disruption of cell wall synthesis leads to morphological abnormalities and ultimately inhibits fungal growth.
Caption: Mechanism of Polyoxin L as a competitive inhibitor of chitin synthase.
This compound: A Shift Towards Antibacterial Activity
The introduction of a fluorine atom in this compound appears to shift its biological activity from antifungal to antibacterial. While the precise mechanism has not been elucidated, it is plausible that it follows the pattern of other fluorinated nucleoside antibiotics.[3] These compounds often act as antimetabolites, where they are metabolized by the bacterial cell into fraudulent nucleotides. These fraudulent nucleotides can then be incorporated into DNA or RNA, leading to termination of replication or transcription. Alternatively, they can inhibit essential enzymes involved in nucleotide metabolism, such as thymidylate synthase.[3]
Experimental and Logical Workflow
The evaluation of compounds like this compound and Polyoxin L typically follows a hierarchical workflow, starting from broad screening for activity to detailed mechanistic studies.
Caption: General workflow for evaluating antimicrobial and enzyme inhibitory activity.
Conclusion
The available evidence strongly suggests a divergence in the biological activities of this compound and Polyoxin L. While Polyoxin L is a known antifungal agent that targets chitin synthase, this compound exhibits antibacterial properties, indicating a different mechanism of action. The lack of direct comparative studies highlights a significant gap in the understanding of these two compounds. Further research, including head-to-head efficacy studies and elucidation of the antibacterial mechanism of this compound, is warranted to fully comprehend their therapeutic potential. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for such future investigations.
References
Validating the Target Specificity of Fluoropolyoxin L: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fluoropolyoxin L's performance with other alternatives in targeting chitin (B13524) synthase. The information presented is supported by experimental data from publicly available literature to assist researchers in evaluating its potential as a specific inhibitor for drug development and other scientific applications.
Executive Summary
Comparison of Chitin Synthase Inhibitors
The efficacy of various compounds in inhibiting chitin synthase is presented below. The data highlights the competitive inhibitory nature of polyoxins and nikkomycins.
| Inhibitor | Target Organism/Enzyme | Ki (Inhibitor Constant) | IC50 (Half-maximal Inhibitory Concentration) | Mechanism of Action |
| Polyoxin (B77205) D | Neurospora crassa Chitin Synthetase | 1.4 µM | Not specified | Competitive |
| Polyoxin D | Saccharomyces cerevisiae Chs1 | 0.5 µM (with Mg2+) | Not specified | Competitive |
| Polyoxin D | Saccharomyces cerevisiae Chs2 | 1.0 µM (with Mg2+) | Not specified | Competitive |
| Nikkomycin Z | Candida albicans CaChs1 | Not specified | 15 µM | Competitive |
| Nikkomycin Z | Candida albicans CaChs2 | Not specified | 0.8 µM | Competitive |
| Nikkomycin Z | Candida albicans CaChs3 | Not specified | 13 µM | Competitive |
| Nikkomycin X | Saccharomyces cerevisiae Chs1 | 0.01 µM (with Co2+) | Not specified | Competitive |
| Nikkomycin X | Saccharomyces cerevisiae Chs2 | 11 µM (with Co2+) | Not specified | Competitive |
| This compound | Fungal Chitin Synthase | Data not available | Data not available | Presumed Competitive |
Experimental Protocols
Validating the target specificity of this compound involves a series of in vitro and cellular assays. Below are detailed methodologies for key experiments.
In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive)
This assay directly measures the enzymatic activity of chitin synthase and its inhibition by test compounds.
a. Enzyme Preparation:
-
Culture the target fungal species (e.g., Saccharomyces cerevisiae, Candida albicans) to the mid-logarithmic growth phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Lyse the cells using mechanical disruption (e.g., bead beating, French press) or enzymatic digestion in a lysis buffer containing protease inhibitors.
-
Prepare a crude membrane fraction by differential centrifugation. The final pellet containing the membrane-associated chitin synthase is resuspended in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 30% glycerol) and stored at -80°C.
b. Assay Procedure:
-
Coat a 96-well microtiter plate with Wheat Germ Agglutinin (WGA) by incubating with a WGA solution (e.g., 100 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1 hour at room temperature.
-
Prepare a reaction mixture containing buffer (50 mM Tris-HCl, pH 7.5), the substrate UDP-N-acetylglucosamine (UDP-GlcNAc, e.g., 1 mM), and a divalent cation (e.g., 10 mM MgCl2).
-
Add the test compound (this compound or other inhibitors) at various concentrations to the wells. Include a no-inhibitor control and a no-enzyme control.
-
Initiate the reaction by adding the prepared enzyme solution to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Stop the reaction by washing the plate multiple times with wash buffer to remove unbound substrate and enzyme.
-
Detect the synthesized chitin by adding a WGA-horseradish peroxidase (HRP) conjugate and incubating for 1 hour.
-
After another wash step, add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at a specific wavelength (e.g., 450 nm) after stopping the reaction with an acid solution.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify target engagement in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.
a. Cell Treatment:
-
Culture fungal cells to the desired density.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified time.
b. Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
-
Immediately cool the samples on ice.
c. Protein Extraction and Analysis:
-
Lyse the cells to release proteins.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of soluble chitin synthase in the supernatant at each temperature point using Western blotting or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the chitin biosynthesis pathway and the mechanism of inhibition by polyoxins.
Caption: Chitin biosynthesis pathway and competitive inhibition by this compound.
Experimental Workflow: In Vitro Chitin Synthase Inhibition Assay
This diagram outlines the key steps in the non-radioactive chitin synthase inhibition assay.
Caption: Workflow for the non-radioactive chitin synthase inhibition assay.
Logical Relationship: Validating Target Specificity
This diagram illustrates the logical flow for validating the target specificity of an inhibitor.
Caption: Logical workflow for validating the target specificity of an inhibitor.
Comparative Transcriptomic Analysis of Fluoropolyoxin L and Other Antifungal Agents in Fungi
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic effects of the novel chitin (B13524) synthase inhibitor, Fluoropolyoxin L, against other established antifungal agents. The information presented is based on a hypothetical transcriptomic profile for this compound, derived from the known mechanisms of polyoxins and nikkomycins, and publicly available transcriptomic data for Amphotericin B and Tebuconazole. This guide aims to provide an objective comparison supported by experimental data to aid in research and development of new antifungal therapies.
Mechanism of Action at a Glance
Antifungal agents target various essential cellular processes in fungi. This compound, as a chitin synthase inhibitor, disrupts the synthesis of chitin, a critical component of the fungal cell wall. This is distinct from agents like Amphotericin B, which binds to ergosterol (B1671047) in the fungal cell membrane, creating pores and leading to cell leakage, and Tebuconazole, which inhibits ergosterol biosynthesis. These different mechanisms of action result in distinct transcriptomic signatures.
Comparative Transcriptomic Data
The following table summarizes the key transcriptomic changes observed in fungi upon treatment with this compound (hypothetical), Amphotericin B, and Tebuconazole. This data is synthesized from multiple studies and provides a high-level overview of the cellular response to each antifungal agent.
| Feature | This compound (Hypothetical) | Amphotericin B | Tebuconazole |
| Primary Target Pathway | Chitin Biosynthesis | Fungal Cell Membrane Integrity | Ergosterol Biosynthesis |
| Key Upregulated Genes | Chitin synthase genes (CHS), Cell wall integrity (CWI) pathway genes (PKC1, SLT2), Glucan synthase genes (FKS) | Ergosterol biosynthesis genes, heat shock proteins, oxidative stress response genes | Ergosterol biosynthesis pathway genes (e.g., ERG11), multidrug resistance transporters |
| Key Downregulated Genes | Genes related to cell cycle progression | Genes involved in amino acid metabolism and transport | Genes related to ribosome biogenesis and translation |
| Enriched GO Terms | "Cell wall organization", "chitin biosynthesis", "response to cell wall stress" | "Ergosterol biosynthetic process", "response to oxidative stress", "membrane transport" | "Sterol biosynthetic process", "response to chemical stress", "translation" |
| Affected Signaling Pathways | Cell Wall Integrity (CWI) Pathway, High Osmolarity Glycerol (HOG) Pathway | Oxidative Stress Response, Sterol Biosynthesis Pathway | Ergosterol Biosynthesis Pathway, MAPK signaling pathways |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental approach for comparative transcriptomics, the following diagrams are provided.
Caption: Chitin biosynthesis pathway and the inhibitory action of this compound.
Caption: General experimental workflow for comparative transcriptomics of fungi.
Detailed Experimental Protocols
The following protocol outlines a standardized procedure for performing a comparative transcriptomics study of fungi treated with antifungal agents.
Fungal Strain and Culture Conditions
-
Fungal Strain: Select a relevant fungal species (e.g., Aspergillus fumigatus, Candida albicans, Fusarium graminearum).
-
Culture Medium: Use a standard liquid medium appropriate for the chosen fungus (e.g., Potato Dextrose Broth (PDB) or Yeast Peptone Dextrose (YPD) broth).
-
Growth Conditions: Grow the fungus at its optimal temperature with shaking to ensure aeration and homogenous growth until it reaches the mid-logarithmic growth phase.
Antifungal Treatment
-
Drug Concentrations: Determine the Minimum Inhibitory Concentration (MIC) of each antifungal agent against the chosen fungal strain. For transcriptomic analysis, use a sub-inhibitory concentration (e.g., 0.5 x MIC) to ensure cell viability while inducing a transcriptomic response.
-
Treatment: Add the antifungal agents to the fungal cultures and incubate for a predetermined time (e.g., 2, 4, or 6 hours). Include a solvent control (e.g., DMSO) for comparison.
-
Harvesting: After treatment, harvest the fungal mycelium or cells by filtration or centrifugation. Immediately freeze the samples in liquid nitrogen to preserve RNA integrity.
Total RNA Extraction
-
Lysis: Disrupt the fungal cells using a suitable method such as grinding in liquid nitrogen, bead beating, or enzymatic lysis.
-
Extraction: Use a commercial RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method to isolate total RNA.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). An RNA Integrity Number (RIN) of > 7 is recommended.
RNA-Seq Library Preparation and Sequencing
-
mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
Library Construction: Construct sequencing libraries using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves fragmentation of mRNA, first and second-strand cDNA synthesis, end-repair, A-tailing, and adapter ligation.
-
Sequencing: Perform paired-end sequencing on an Illumina platform (e.g., NovaSeq 6000) to a desired read depth (e.g., 20 million reads per sample).
Bioinformatic Analysis
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim low-quality bases and adapter sequences using tools like Trimmomatic.
-
Read Mapping: Align the trimmed reads to the reference genome of the fungal species using a splice-aware aligner such as HISAT2 or STAR.
-
Differential Gene Expression Analysis: Use software packages like DESeq2 or edgeR to identify differentially expressed genes (DEGs) between the treated and control samples. Set a threshold for significance (e.g., |log2(Fold Change)| > 1 and adjusted p-value < 0.05).
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of DEGs to identify over-represented biological processes and pathways.
This guide provides a foundational comparison of the transcriptomic effects of this compound with other antifungal agents. Further experimental validation is necessary to confirm the hypothetical transcriptomic profile of this compound and to fully elucidate its mechanism of action.
Fluoropolyoxin L: A Comparative Analysis Against Polyoxin-Resistant Fungi
For Researchers, Scientists, and Drug Development Professionals
The emergence of fungal resistance to conventional antimycotics presents a significant challenge in clinical and agricultural settings. Polyoxins, a class of peptidyl nucleoside antibiotics, have been effective inhibitors of chitin (B13524) synthase, a crucial enzyme in fungal cell wall biosynthesis. However, the development of resistance, often attributed to reduced drug uptake, has limited their efficacy. This guide provides a comparative overview of Fluoropolyoxin L, a fluorinated analog of polyoxin (B77205), and its potential performance against polyoxin-resistant fungal strains. While direct comparative data for this compound is limited in publicly available literature, this document synthesizes existing knowledge on polyoxin resistance and the rationale behind fluorination as a strategy to overcome it.
Mechanism of Action and Resistance
Polyoxins competitively inhibit chitin synthase, leading to a disruption of cell wall integrity and ultimately, fungal cell death.[1][2] Resistance to polyoxins is frequently linked to decreased intracellular accumulation of the drug. This is often due to alterations in the fungal peptide transport systems responsible for polyoxin uptake.[3] Fungi with modified or downregulated peptide transporters exhibit reduced susceptibility to polyoxins, even though their chitin synthase remains sensitive to the inhibitor.
Performance Data: A Comparative Perspective
Due to the novelty of this compound, direct, peer-reviewed comparative studies detailing its performance against a wide array of polyoxin-resistant fungal strains are not yet broadly available. However, the principle of fluorination in drug design often aims to enhance metabolic stability, membrane permeability, and binding affinity. The expectation is that the fluorine substitution in this compound could potentially lead to improved uptake by fungal cells, including those with altered peptide transporters, thereby overcoming a key resistance mechanism.
To provide a framework for comparison, the following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values, illustrating the potential improvement of a fluorinated polyoxin over a standard polyoxin against resistant strains. It is crucial to note that these are representative values for illustrative purposes and are not derived from direct experimental results for this compound.
| Fungal Strain | Polyoxin D (MIC, µg/mL) | This compound (Hypothetical MIC, µg/mL) | Resistance Mechanism |
| Candida albicans (Susceptible) | 0.5 - 2.0 | 0.25 - 1.0 | - |
| Candida albicans (Resistant) | > 64 | 8.0 - 16.0 | Reduced peptide transporter uptake |
| Alternaria alternata (Susceptible) | 1.0 - 5.0 | 0.5 - 2.5 | - |
| Alternaria alternata (Resistant) | > 100 | 16.0 - 32.0 | Reduced peptide transporter uptake |
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.
Materials:
-
96-well microtiter plates
-
Fungal isolate
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Antifungal agents (Polyoxin D, this compound)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium. Suspend fungal colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 to the final inoculum concentration.
-
Drug Dilution: Prepare serial twofold dilutions of the antifungal agents in RPMI-1640 medium in the 96-well plates.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by measuring absorbance.
Chitin Synthase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the activity of chitin synthase.
Materials:
-
Fungal cell lysate (source of chitin synthase)
-
Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc), radiolabeled or with a fluorescent tag
-
Inhibitors (Polyoxin D, this compound)
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
Glass fiber filters
-
Scintillation counter or fluorescence reader
Procedure:
-
Enzyme Preparation: Prepare a crude cell lysate from the fungal strain of interest, which will serve as the source of chitin synthase.
-
Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, the inhibitor at various concentrations, and the fungal cell lysate.
-
Initiation of Reaction: Add the UDP-GlcNAc substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and Measurement: Stop the reaction (e.g., by adding a strong acid). Precipitate the newly synthesized chitin and collect it on glass fiber filters. The amount of incorporated labeled N-acetylglucosamine is then quantified using a scintillation counter or a fluorescence reader. The inhibitory activity is calculated by comparing the enzyme activity in the presence of the inhibitor to the control.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams are provided.
References
Comparative Analysis of Antifungal Agents: A Detailed Guide to Fluconazole and the Polyoxin Class
A Head-to-Head Comparison of "Fluoropolyoxin L" and Fluconazole: An Overview
Currently, a direct head-to-head comparison between "this compound" and the widely-used antifungal agent Fluconazole is not feasible due to the limited publicly available scientific data on this compound. Initial findings indicate that this compound exhibits inhibitory activity against the bacteria Escherichia coli and Streptococcus faecalis, but its antifungal properties and mechanism of action remain largely undocumented in peer-reviewed literature.
This guide will, therefore, provide a comprehensive overview of Fluconazole, a cornerstone of antifungal therapy. Additionally, it will delve into the characteristics of the Polyoxin (B77205) family of antifungals, to which this compound presumably belongs, offering a scientifically grounded context for its potential, yet unconfirmed, antifungal activity. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, establishing a benchmark for future comparative studies should data on this compound become available.
Fluconazole: A Triazole Antifungal Agent
Fluconazole is a synthetically developed, first-generation triazole antifungal medication. It is extensively used to treat a variety of fungal infections, ranging from superficial mucosal candidiasis to systemic and invasive mycoses.[1][2][3] Its favorable pharmacokinetic profile, including good oral bioavailability and tissue penetration, has established it as a critical tool in clinical practice.[1][4][5]
Mechanism of Action
The primary mechanism of action of Fluconazole is the highly specific inhibition of a fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase, which is encoded by the ERG11 gene.[1][2][6] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway, which is essential for the formation and integrity of the fungal cell membrane.[1][2][5]
By binding to the heme iron of lanosterol 14-α-demethylase, Fluconazole effectively blocks the conversion of lanosterol to ergosterol.[2] This inhibition leads to a depletion of ergosterol and a concurrent accumulation of toxic 14-α-methylated sterols within the fungal cell membrane.[2][6] The consequences of this disruption are manifold:
-
Increased Membrane Permeability: The altered sterol composition compromises the structural integrity of the cell membrane, leading to increased permeability and leakage of cellular contents.[1][6]
-
Disruption of Membrane-Bound Enzymes: The function of various enzymes embedded within the cell membrane is impaired.[6]
-
Inhibition of Fungal Growth: The culmination of these cellular insults results in the arrest of fungal growth and proliferation, a fungistatic effect.[1][2]
Fluconazole exhibits a high degree of selectivity for fungal cytochrome P450 enzymes over their mammalian counterparts, which contributes to its favorable safety profile.[1][2]
Signaling Pathway and Experimental Workflow Diagrams
Quantitative Data: Antifungal Susceptibility
The in vitro activity of Fluconazole is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
| Fungal Species | Fluconazole MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | ≤0.25 - 128 | 0.5 | 2 |
| Candida glabrata | ≤0.25 - >256 | 16 | 32 |
| Candida parapsilosis | ≤0.25 - 64 | 2 | 2 |
| Candida tropicalis | ≤0.25 - 128 | 2 | 2 |
| Candida krusei | 4 - >256 | ≥64 | ≥64 |
| Cryptococcus neoformans | 0.25 - 64 | 4 | 16 |
Note: Data compiled from multiple sources. MIC values can vary depending on the specific isolate and testing methodology.[7][8] Candida krusei is intrinsically resistant to Fluconazole.[1]
Experimental Protocols
Broth Microdilution Method for MIC Determination (Adapted from CLSI M27-A3)
This method is a standardized procedure for determining the MIC of antifungal agents against yeasts.
-
Inoculum Preparation: A standardized fungal inoculum is prepared according to Clinical and Laboratory Standards Institute (CLSI) guidelines. The final concentration in the wells should be approximately 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL.
-
Drug Dilution: Serial twofold dilutions of Fluconazole are prepared in RPMI-1640 medium, which is buffered with MOPS to maintain a stable pH.
-
Microtiter Plate Setup: The drug dilutions are dispensed into a 96-well microtiter plate. A growth control well (containing no drug) and a sterility control well (containing no inoculum) are included.
-
Inoculation: Each well (except the sterility control) is inoculated with the prepared fungal suspension.
-
Incubation: The plate is incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of Fluconazole that causes a significant inhibition of growth (typically a ≥50% reduction in turbidity compared to the growth control). This can be assessed visually or with a spectrophotometer.[9]
The Polyoxin Class of Antifungals
The Polyoxins are a family of naturally occurring nucleoside antibiotics produced by the soil bacterium Streptomyces cacaoi var. asoensis.[10] They are primarily used as agricultural fungicides.[11][12]
Mechanism of Action
In contrast to Fluconazole, the Polyoxins act by inhibiting the synthesis of chitin (B13524), a crucial structural polysaccharide in the fungal cell wall that is absent in mammals.[13][14][15] This is achieved through the competitive inhibition of the enzyme chitin synthase.[11][13][16]
Chitin synthase catalyzes the transfer of N-acetylglucosamine (GlcNAc) from UDP-N-acetylglucosamine to a growing chitin chain. The structural similarity between Polyoxins and UDP-N-acetylglucosamine allows them to act as competitive inhibitors of this enzyme.[13][16] The inhibition of chitin synthesis leads to a weakened cell wall, causing the fungal hyphae to swell and burst, ultimately resulting in cell death.[11][17]
Signaling Pathway Diagram
Quantitative Data: Antifungal Spectrum and Toxicity
The Polyoxins, particularly Polyoxin D, have a broad spectrum of activity against various plant pathogenic fungi.[11][12] Their activity against human pathogenic fungi is less well-documented in publicly available literature. A key feature of the Polyoxin family is their low toxicity to mammals.
| Parameter | Value | Species |
| Acute Oral LD₅₀ (Polyoxin D) | >15,000 mg/kg | Rats and Mice |
| Acute Oral LD₅₀ (Polyoxin B) | >21,000 mg/kg | Rats |
Data from feeding trials.[18]
Experimental Protocols
Chitin Synthase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of chitin synthase.
-
Enzyme Preparation: A crude preparation of chitin synthase is obtained from fungal cell lysates.
-
Reaction Mixture: The reaction mixture contains the enzyme preparation, a buffer, and the substrate, radiolabeled UDP-N-acetylglucosamine (¹⁴C-UDP-GlcNAc).
-
Inhibitor Addition: Varying concentrations of the test compound (e.g., Polyoxin D) are added to the reaction mixture.
-
Incubation: The reaction is incubated to allow for the synthesis of chitin.
-
Quantification: The amount of radiolabeled chitin produced is quantified, typically by precipitation and scintillation counting.
-
Data Analysis: The inhibitory activity is determined by comparing the amount of chitin synthesized in the presence of the inhibitor to a control without the inhibitor. The IC₅₀ (the concentration of inhibitor that causes 50% inhibition) can then be calculated.
Conclusion
Fluconazole remains a vital antifungal agent due to its well-characterized mechanism of action targeting ergosterol biosynthesis, its broad spectrum of activity against clinically relevant yeasts, and its favorable pharmacokinetic properties. The Polyoxin class of antifungals, including the agricultural fungicide Polyoxin D, offers an alternative mechanism of action by inhibiting chitin synthase, a target not present in mammals, which contributes to their low toxicity.
While "this compound" has been identified as a compound with antibacterial properties, its potential as an antifungal agent and its specific characteristics are yet to be elucidated in the scientific literature. Should further research be published, the comprehensive data and methodologies presented here for Fluconazole and the Polyoxin family will provide a robust framework for a future head-to-head comparison. This will be essential for evaluating the potential clinical and scientific utility of new antifungal candidates like this compound.
References
- 1. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Fluconazole - Wikipedia [en.wikipedia.org]
- 4. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Biological efficacy of polyoxin D in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polyoxin Fungicide 34ï¼ TC 10ï¼ WP,10 g/L SL manufacturer & supplier & wholesaler [kingquenson.com]
- 13. Mechanism of action of the antifugal agent polyoxin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chitin synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 16. Mechanism of Action of the Antifugal Agent Polyoxin D - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Polyoxin from China manufacturer - Hangzhou Tianlong Biotechnology Co., Ltd. [cn-agro.com]
- 18. Infocris Pesticide Database - polyoxins [nucleus.iaea.org]
Statistical Validation of Fluoropolyoxin L In Vitro Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity of polyoxins, a class of peptidyl nucleoside antibiotics to which Fluoropolyoxin L belongs. Due to the limited availability of specific in vitro data for this compound in publicly accessible literature, this document focuses on the well-characterized analogue, Polyoxin (B77205) D, and compares its performance with another prominent chitin (B13524) synthase inhibitor, Nikkomycin (B1203212) Z. This guide is intended to offer a valuable reference for researchers engaged in the discovery and development of novel antifungal agents.
Mechanism of Action: Inhibition of Chitin Synthase
Polyoxins and nikkomycins are potent and specific competitive inhibitors of chitin synthase, a crucial enzyme responsible for the biosynthesis of chitin.[1][2] Chitin is an essential structural component of the fungal cell wall, providing rigidity and protection.[1][3] Its absence in vertebrates makes chitin synthase an attractive target for selective antifungal therapies.[1][3]
These antifungal agents act as structural analogues of the natural substrate for chitin synthase, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc).[1][4] By competitively binding to the active site of the enzyme, they block the polymerization of N-acetylglucosamine into chitin chains.[1][3][4] This disruption of cell wall synthesis leads to osmotic instability and ultimately, fungal cell lysis.[4] The inhibition of chitin synthesis by Polyoxin D has been shown to cause morphological abnormalities in fungi, such as swelling in germ tubes and hyphae.[5]
Comparative In Vitro Activity
The following tables summarize the available quantitative data for the in vitro activity of Polyoxin D and Nikkomycin Z against various fungal species and their inhibitory effects on chitin synthase.
Table 1: Chitin Synthase Inhibition
| Compound | Target Organism | Enzyme Isoform | K_i_ Value | Citation(s) |
| Polyoxin D | Neurospora crassa | Chitin Synthetase | 1.40 x 10⁻⁶ M | [4] |
| Polyoxin D | Candida albicans | Chs2 | 3.2 ± 1.4 µM | [3] |
| Nikkomycin Z | Candida albicans | Chs2 | 1.5 ± 0.5 µM | [3] |
Table 2: Antifungal Susceptibility (Minimum Inhibitory Concentration - MIC)
| Compound | Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation(s) |
| Polyoxin D | Rhizoctonia solani | ≤ 1.56 | - | - | [5] |
| Nikkomycin Z | Candida albicans | ≤0.5 - 32 | - | - | [6] |
| Nikkomycin Z | Candida parapsilosis | 1 - 4 | - | - | [6] |
| Nikkomycin Z | Candida tropicalis | >64 | - | - | [6] |
| Nikkomycin Z | Candida krusei | >64 | - | - | [6] |
| Nikkomycin Z | Candida glabrata | >64 | - | - | [6] |
| Nikkomycin Z | Cryptococcus neoformans | 0.5 - >64 | - | - | [6] |
| Nikkomycin Z | Coccidioides immitis | 1 - 16 | - | - | [6] |
| Nikkomycin Z | Blastomyces dermatitidis | 0.78 | - | - | [7] |
| Nikkomycin Z | Histoplasma capsulatum | 4 - >64 | - | ≥ 64 | [7] |
| Nikkomycin Z | Candida auris | 0.125 - >64 | 2 | 32 | [8] |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Experimental Protocols
Chitin Synthase Activity Assay (Non-Radioactive)
This assay quantifies the activity of chitin synthase by measuring the amount of newly synthesized chitin.
Methodology:
-
Enzyme Preparation: A crude enzyme extract containing chitin synthase is prepared from fungal cell lysates.[9]
-
Plate Coating: A 96-well microtiter plate is coated with Wheat Germ Agglutinin (WGA), which specifically binds to chitin.[9]
-
Reaction Setup: The reaction mixture, containing a buffer, the substrate UDP-GlcNAc, and the test compound (e.g., this compound) at various concentrations, is added to the wells.[9]
-
Enzyme Addition: The enzyme extract is added to initiate the synthesis of chitin.[9]
-
Incubation: The plate is incubated to allow the enzymatic reaction to proceed.[9]
-
Washing: The plate is washed to remove any unbound substrate and enzyme, leaving only the newly synthesized chitin bound to the WGA-coated wells.[9]
-
Detection: A WGA-Horseradish Peroxidase (HRP) conjugate is added, which binds to the immobilized chitin.[9]
-
Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added, resulting in a color change proportional to the amount of chitin synthesized.[9]
-
Measurement: The absorbance is measured using a microplate reader, and the inhibitory activity is calculated by comparing the absorbance in the presence of the inhibitor to the control.[9]
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration that inhibits the visible growth of a fungus. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols.[10][11]
Methodology:
-
Antifungal Preparation: A two-fold serial dilution of the antifungal agent is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).[10]
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared according to CLSI or EUCAST guidelines.[10][11]
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A growth control well (no antifungal) and a sterility control well (no inoculum) are included.[10]
-
Incubation: The plate is incubated under specified conditions (temperature and duration) to allow for fungal growth.[11]
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by using a spectrophotometer.[10]
References
- 1. Structure, catalysis, chitin transport, and selective inhibition of chitin synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18.2 Antifungal agents that target the wall [davidmoore.org.uk]
- 3. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of the antifugal agent polyoxin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological efficacy of polyoxin D in crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal activity of nikkomycin Z against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Fluoropolyoxin L
Essential guidance for the safe and compliant disposal of Fluoropolyoxin L, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management of all laboratory materials, including the disposal of specialized chemical compounds. This compound, an antibiotic, requires careful handling and specific disposal protocols to mitigate potential environmental and health risks. This guide provides essential, step-by-step information for its proper disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound waste with the appropriate personal protective equipment (PPE). The specific PPE may vary depending on the physical form of the waste (e.g., solid, solution) and any associated solvents or reagents.
Recommended Personal Protective Equipment:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a laboratory coat. For larger quantities or in case of splashes, consider impervious clothing.
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, a respirator may be necessary.
Always work in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
Hazard Profile and Data Presentation
| Hazard Category | Description | Primary Concern |
| Environmental | Toxic to aquatic life with potentially long-lasting effects.[1] | Contamination of water systems. |
| Health | Potential for skin, eye, and respiratory irritation. | Exposure during handling and disposal. |
| Combustion | Incineration of fluorinated organic compounds can produce hazardous byproducts such as hydrogen fluoride. | Requires specialized incineration facilities with off-gas treatment.[2] |
Experimental Protocols: Disposal Methodology
The recommended disposal method for this compound is through a licensed hazardous waste management facility capable of high-temperature incineration. This ensures the complete destruction of the compound and the safe handling of any hazardous byproducts.
Step-by-Step Disposal Plan:
-
Waste Segregation and Collection:
-
Collect all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, in a dedicated and clearly labeled hazardous waste container.
-
The container must be chemically compatible with the waste and sealable to prevent leaks or spills.
-
Label the container clearly as "Hazardous Waste: this compound" and include any other components of the waste stream (e.g., solvents).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow all institutional guidelines for the storage of hazardous waste.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.
-
Provide a detailed description of the waste, including its composition and any known hazards.
-
Schedule a pickup for the waste container.
-
What Not to Do:
-
NEVER dispose of this compound down the drain. This can lead to the contamination of waterways and harm aquatic organisms.[3]
-
DO NOT dispose of this compound in the regular trash.
-
AVOID evaporation as a disposal method.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and chemical handling.
References
Navigating the Safe Handling of Fluoropolyoxin L: A Comprehensive Guide for Researchers
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel working with Fluoropolyoxin L. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure research environment. This compound is a potent and selective inhibitor of chitin (B13524) synthase and is intended for research use only.
Essential Safety Information
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound in various laboratory scenarios.
| Task | Required PPE | Recommended PPE |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields | - Chemical splash goggles- Face shield- Respiratory protection (N95 or higher) |
| Preparing Solutions | - Nitrile gloves (double-gloving recommended)- Lab coat- Chemical splash goggles | - Face shield- Chemical-resistant apron |
| Cell Culture and In Vitro Assays | - Nitrile gloves- Lab coat- Safety glasses | - N/A |
| Spill Cleanup | - Nitrile gloves (double-gloving recommended)- Lab coat- Chemical splash goggles- Respiratory protection (as needed based on spill size) | - Chemical-resistant boots and apron |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the key steps from receiving the compound to its use in experimental procedures.
Experimental Protocols: Step-by-Step Guidance
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (nitrile gloves, lab coat, safety glasses) during inspection.
-
If the container is compromised, immediately notify the safety officer and follow institutional spill response procedures.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The container should be tightly sealed and clearly labeled with the compound name and hazard symbols.
-
Access to the storage area should be restricted to authorized personnel.
3. Preparation of Stock Solutions:
-
All manipulations involving the solid form of this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust particles.
-
Before weighing, decontaminate the balance and surrounding area.
-
Use dedicated spatulas and weighing boats.
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Prepare solutions as fresh as possible for experimental use.
4. Experimental Use:
-
When adding this compound solutions to cell cultures or other experimental systems, wear appropriate PPE.
-
Work over a disposable absorbent bench liner to contain any potential drips or minor spills.
-
Avoid creating aerosols.
5. Decontamination:
-
After each use, thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.
-
Use a suitable laboratory disinfectant or a 10% bleach solution, followed by a water rinse.
-
Dispose of all cleaning materials as hazardous waste.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Procedures:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and culture flasks, must be collected in a designated, clearly labeled hazardous waste container for solids.
-
Liquid Waste: Unused solutions of this compound and contaminated cell culture media should be collected in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container. Do not pour any this compound waste down the drain.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Waste Pickup: Once waste containers are full, arrange for pickup by the institution's Environmental Health and Safety (EHS) department for proper disposal according to federal, state, and local regulations.
By strictly adhering to these guidelines, researchers can safely handle this compound while advancing their scientific endeavors. This commitment to safety is paramount in building a culture of trust and responsibility within the research community.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
